Technical Documentation Center

3-Ethyl-4-iodoaniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Ethyl-4-iodoaniline
  • CAS: 337980-54-8

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis, Characterization, and Potential Applications of 3-Ethyl-4-iodoaniline

Abstract This technical guide provides a comprehensive scientific overview of 3-ethyl-4-iodoaniline, a substituted aromatic amine with significant potential as a versatile building block in medicinal chemistry and materi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive scientific overview of 3-ethyl-4-iodoaniline, a substituted aromatic amine with significant potential as a versatile building block in medicinal chemistry and materials science. While not as extensively documented as other iodoaniline isomers, its unique substitution pattern offers a valuable scaffold for creating complex molecular architectures, particularly in the field of drug discovery. This document outlines a robust, proposed methodology for the synthesis of 3-ethyl-4-iodoaniline via electrophilic iodination of 3-ethylaniline. It further details the essential analytical techniques for its structural confirmation and purity assessment, establishing a self-validating workflow for its preparation. Drawing upon the well-established reactivity of related iodoanilines, this guide explores its potential in pivotal synthetic transformations, such as palladium-catalyzed cross-coupling reactions, and discusses its prospective role in the development of novel therapeutics. Safety protocols and handling guidelines, derived from analogous compounds, are also provided to ensure safe laboratory practice.

Introduction: The Strategic Value of Substituted Iodoanilines

In the landscape of modern drug discovery and organic synthesis, the iodoaniline scaffold is a cornerstone intermediate.[1][2] Its utility stems from the presence of two highly versatile functional groups on a stable aromatic core: the nucleophilic amino group and the reactive carbon-iodine bond. The iodine atom, being an excellent leaving group, serves as a reactive handle for a multitude of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira, Heck), enabling the facile construction of carbon-carbon and carbon-heteroatom bonds.[2] This capability is fundamental to the assembly of complex drug molecules, from kinase inhibitors to antiviral agents.[3][4]

The compound 3-ethyl-4-iodoaniline introduces specific steric and electronic features to this scaffold. The ethyl group at the 3-position provides a lipophilic substituent that can be crucial for modulating a molecule's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). Its placement adjacent to the iodine atom can influence the reactivity of the C-I bond and provides a distinct structural vector for exploring structure-activity relationships (SAR) in drug candidates.[5] This guide serves as a foundational resource for researchers aiming to synthesize, characterize, and leverage this high-potential building block.

Molecular Profile and Predicted Physicochemical Properties

A crucial first step in working with any chemical entity is to understand its fundamental properties. While extensive experimental data for 3-ethyl-4-iodoaniline is not cataloged in major public databases, we can establish its core identity and predict key properties based on its structure and data from closely related analogs.

  • IUPAC Name: 3-Ethyl-4-iodoaniline

  • Molecular Formula: C₈H₁₀IN

  • Molecular Weight: 247.08 g/mol

The following table summarizes key physicochemical data, with values for solubility and melting point being estimates based on analogous compounds like 4-iodoaniline and 3-iodo-4-methylaniline to provide a practical baseline for experimental design.

PropertyPredicted/Estimated ValueSource/Basis for Estimation
Appearance Off-white to light brown crystalline solidAnalogy with other iodoanilines[6]
Melting Point 55 - 65 °CAnalogy with 4-iodoaniline (61-63 °C)[7]
Boiling Point > 270 °C (at 760 mmHg)Analogy with 4-iodoaniline (268.7 °C)[6]
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, diethyl ether, chloroform)Analogy with 4-iodoaniline[7][8]
Monoisotopic Mass 246.9858 DaPubChemLite (for isomer)[9]
Predicted XLogP ~2.7 - 3.2Estimation based on structure and analogs

Proposed Synthesis and Purification Workflow

The most direct and logical pathway to 3-ethyl-4-iodoaniline is the electrophilic aromatic substitution of 3-ethylaniline. The amino group is a strong activating group, and while it directs ortho- and para-, the ethyl group provides some steric hindrance at the 2-position, favoring substitution at the 4- (para) and 6- (ortho) positions. The para-substituted product is typically the major isomer due to reduced steric hindrance.

cluster_synthesis Synthesis cluster_purification Purification cluster_validation Characterization A 3-Ethylaniline C Crude 3-Ethyl-4-iodoaniline (Mixture of Isomers) A->C Electrophilic Iodination B Iodination Reagent (e.g., I₂, NaHCO₃) B->C D Aqueous Work-up (Quench excess I₂) C->D E Column Chromatography (Silica Gel) D->E F Isolated Product E->F G NMR (¹H, ¹³C) F->G Analysis H FTIR F->H Analysis I Mass Spectrometry F->I Analysis J Purity Confirmed (>98%) G->J H->J I->J

Caption: Proposed workflow for the synthesis, purification, and validation of 3-Ethyl-4-iodoaniline.

Causality: This protocol utilizes molecular iodine as the electrophile. Sodium bicarbonate is a mild base essential for neutralizing the hydrogen iodide (HI) byproduct, which would otherwise protonate the aniline starting material, deactivating the ring towards further substitution.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve 3-ethylaniline (1.0 equiv.) in a suitable solvent such as ethanol or dichloromethane.

  • Addition of Base: Add sodium bicarbonate (NaHCO₃, 1.5 equiv.) to the solution and stir to create a suspension.

  • Iodination: In a separate flask, dissolve molecular iodine (I₂, 1.1 equiv.) in the same solvent. Add this iodine solution dropwise to the stirring aniline suspension at room temperature over 30-60 minutes.

    • Expert Insight: The slow addition helps to control the reaction rate and minimize the formation of di-iodinated byproducts.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (3-ethylaniline) is consumed (typically 2-4 hours).

  • Work-up and Quenching: Upon completion, filter the reaction mixture to remove any remaining solids. Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine (indicated by the disappearance of the brown color), followed by deionized water, and finally a saturated brine solution.

    • Trustworthiness: This washing sequence is a self-validating system. The thiosulfate wash visually confirms the removal of the excess electrophile, while the subsequent water and brine washes effectively remove inorganic salts, preparing the crude product for purification.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the pure 3-ethyl-4-iodoaniline isomer.

Structural Characterization and Validation

Confirming the structure and purity of the synthesized compound is paramount. The following spectroscopic methods provide a comprehensive and definitive analysis.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

    • Ethyl Group: A triplet integrating to 3H (~1.2 ppm) for the -CH₃ group and a quartet integrating to 2H (~2.6 ppm) for the -CH₂- group.

    • Amine Group: A broad singlet integrating to 2H for the -NH₂ protons. The chemical shift can vary depending on solvent and concentration.

    • Aromatic Protons: Three signals in the aromatic region (~6.5-7.5 ppm). A doublet for the proton at the 5-position, a doublet of doublets for the proton at the 6-position, and a doublet for the proton at the 2-position.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display 8 distinct signals, corresponding to the 8 unique carbon atoms in the molecule.[10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum will provide confirmation of key functional groups.[10][11]

    • N-H Stretch: A characteristic pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region for the primary amine.

    • C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

    • C=C Stretch: Aromatic ring stretching vibrations around 1600 cm⁻¹ and 1450-1500 cm⁻¹.

    • C-N Stretch: A signal in the 1250-1350 cm⁻¹ region.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula. The electron ionization (EI) mass spectrum should show a prominent molecular ion (M⁺) peak at an m/z value corresponding to the molecular weight of 247.08.[9]

Reactivity and Applications in Medicinal Chemistry

The synthetic value of 3-ethyl-4-iodoaniline lies in its dual functionality, allowing for sequential or orthogonal chemical modifications.

cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_amine Amine Reactions main 3-Ethyl-4-iodoaniline C-I Bond Reactivity NH₂ Group Reactivity suzuki suzuki main->suzuki Pd(0), Base buchwald buchwald main->buchwald Pd(0), Ligand, Base sonogashira sonogashira main->sonogashira Pd(0), Cu(I), Base acylation acylation main->acylation Base alkylation alkylation main->alkylation Reducing Agent

Caption: Key reaction pathways leveraging the dual functionality of 3-Ethyl-4-iodoaniline.

The C-I bond is the primary site for building molecular complexity. Its participation in Suzuki-Miyaura reactions allows for the introduction of new aryl or vinyl groups, while Buchwald-Hartwig amination enables the construction of diarylamines or aryl ethers, common motifs in pharmacologically active molecules.[4] The amino group can be readily acylated to form amides or used in reductive amination protocols to introduce further diversity. This predictable reactivity makes 3-ethyl-4-iodoaniline an ideal starting material for creating libraries of compounds for high-throughput screening in drug discovery programs.[1][5]

Safety, Handling, and Storage

As a professional standard, all novel or sparsely documented compounds should be handled with care, assuming potential hazards based on their chemical class. Iodoanilines are generally classified as harmful and irritants.

  • Hazard Profile:

    • Harmful if swallowed, in contact with skin, or if inhaled.[12][13]

    • Causes skin and serious eye irritation.[14][15]

    • May cause respiratory irritation.[14]

    • Many anilines are light and air-sensitive.[16][17]

  • Personal Protective Equipment (PPE):

    • Wear appropriate chemical-resistant gloves (e.g., nitrile), a laboratory coat, and ANSI-approved safety goggles or a face shield.[12]

    • Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[18]

  • Handling and Storage:

    • Avoid generating dust.

    • Keep the container tightly closed and store in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to maintain stability.[16][17]

  • First Aid Measures:

    • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[18]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison control center or physician immediately.[14]

Conclusion

3-Ethyl-4-iodoaniline represents a valuable, yet underutilized, synthetic intermediate with considerable potential for applications in pharmaceutical and materials research. Its strategic combination of an ethyl group, an amino moiety, and a reactive iodine atom provides a rich platform for chemical diversification. This guide has provided a comprehensive framework, grounded in established chemical principles, for its logical synthesis, purification, and structural validation. By leveraging the outlined protocols and understanding its predicted reactivity, researchers can confidently incorporate 3-ethyl-4-iodoaniline into their synthetic programs to explore novel chemical space and accelerate the development of next-generation molecules.

References

  • PubChem. (n.d.). 3-Ethyl-4-iodophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-[1-(3-chlorophenyl)ethyl]-4-iodoaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Iodoaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Retrieved from [Link]

  • TradeIndia. (n.d.). 3-Iodoaniline, White Crystalline Solid, Purity 98%, C6H6IN. Retrieved from [Link]

  • PubChem. (n.d.). 4-Iodoaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Difluoro-4-iodoaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Slamang, F., Hosten, E. C., & Betz, R. (2025). 3-Iodoaniline. ResearchGate. Retrieved from [Link]

  • Fisher Scientific. (2009). Safety Data Sheet: 4-Iodoaniline. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-ethyl-4-iodoaniline (C8H10IN). Retrieved from [Link]

  • Chemtradeasia. (2026). Exploring Applications of 4-Iodoaniline CAS 540-37-4 in Organic Synthesis. Retrieved from [Link]

  • Samrat Industries. (n.d.). 4-IODOANILINE;p-iodo-anilin. Retrieved from [Link]

  • NIST. (n.d.). Aniline, 3-ethyl- IR Spectrum. National Institute of Standards and Technology. Retrieved from [Link]

  • NIST. (n.d.). Aniline, 3-ethyl-. National Institute of Standards and Technology. Retrieved from [Link]

  • Drugs.com. (n.d.). p-Iodoaniline. Retrieved from [Link]

  • Sarex. (2025). 4-Iodoaniline: The Cornerstone of Innovative Solutions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Gold-Catalyzed Tandem Reaction of 2-Alkynylanilines.... Retrieved from [Link]

  • Singh, J. (2021). Role of chemistry in drug discovery and drug design. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

Sources

Exploratory

3-Ethyl-4-iodoaniline (CAS 337980-54-8): Chemical Identifiers, Properties, and Applications in MEK Inhibitor Synthesis

As drug discovery pivots toward highly selective allosteric modulators, the structural nuances of intermediate building blocks dictate the thermodynamic success of the final active pharmaceutical ingredient (API). 3-Ethy...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly selective allosteric modulators, the structural nuances of intermediate building blocks dictate the thermodynamic success of the final active pharmaceutical ingredient (API). 3-Ethyl-4-iodoaniline (CAS: 337980-54-8) is a prime example of a specialized halogenated aniline that has become indispensable in the synthesis of Mitogen-Activated Protein Kinase (MAPK/ERK) inhibitors.

In this technical guide, we will deconstruct the chemical identity of 3-ethyl-4-iodoaniline, explore the causality behind its selection in structure-based drug design, and detail a self-validating synthetic protocol for incorporating it into pyrimidine-dione based MEK inhibitors (as demonstrated in [1]).

Chemical Identity & Core Identifiers

Before deploying any intermediate in a multi-step synthesis, rigorous verification of its chemical identifiers and physical properties is required to ensure predictable reactivity and analytical tracking. The 3-ethyl and 4-iodo substitutions on the aniline core create a unique steric and electronic profile that governs its behavior in nucleophilic aromatic substitution (SNAr) reactions.

Table 1: Quantitative Data and Chemical Identifiers
Property / IdentifierValue / Descriptor
Chemical Name 3-Ethyl-4-iodoaniline
CAS Registry Number 337980-54-8
Molecular Formula C₈H₁₀IN
Molecular Weight 247.08 g/mol
SMILES String CCC1=C(I)C=CC(N)=C1
Appearance Solid / Crystalline powder (typically light brown to off-white)
Key Structural Features Primary amine (nucleophile); Ortho-relationship between ethyl and iodo groups; Meta-relationship between ethyl and amine.

(Data corroborated via chemical cataloging standards for CAS 337980-54-8 [2])

Structural Significance in Drug Design (Causality & E-E-A-T)

In the development of allosteric MEK1/MEK2 inhibitors, the diarylamine pharmacophore is a critical anchor. However, an unsubstituted aniline ring is too flexible, leading to a high entropic penalty upon binding to the kinase. The selection of 3-ethyl-4-iodoaniline is driven by strict thermodynamic and steric causality:

  • The 4-Iodo Substituent (Enthalpic Gain): The allosteric pocket of MEK1/2, located adjacent to the ATP-binding site, contains a deep, highly lipophilic cavity lined by residues such as Val127 and Met143. Iodine is a large, highly polarizable halogen. When the 4-iodo group projects into this pocket, it forms intense van der Waals interactions and potential halogen bonds with the protein backbone, significantly driving up the binding affinity (enthalpic contribution).

  • The 3-Ethyl Substituent (Entropic Constraint): The ethyl group at the 3-position serves a dual mechanistic purpose. First, it engages in localized hydrophobic interactions at the entrance of the allosteric pocket. More importantly, its steric bulk restricts the dihedral angle of the diarylamine bond. By pre-organizing the molecule into its bioactive conformation before it enters the target site, the 3-ethyl group drastically reduces the entropic penalty of binding.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (Active GTP-bound) RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1 / MEK2 RAF->MEK Phosphorylation ERK ERK1 / ERK2 MEK->ERK Phosphorylation Target Cell Proliferation & Survival ERK->Target Gene Transcription Inhibitor MEK Inhibitor (Derived from 3-Ethyl-4-iodoaniline) Inhibitor->MEK Allosteric Inhibition

MAPK/ERK signaling pathway highlighting the allosteric inhibition of MEK1/2.

Experimental Workflows & Protocols

The following protocol details the incorporation of 3-ethyl-4-iodoaniline into a pyrimidine-2,4-dione core, a foundational sequence for synthesizing potent MEK inhibitors (e.g., Example 41 in [1]). This methodology is designed as a self-validating system , ensuring that each step is analytically confirmed before progression.

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

Because the aniline nitrogen is rendered weakly nucleophilic by the electron-withdrawing nature of the aromatic ring (and the inductive effect of the halogen), standard heating is insufficient. We must force causality by generating a highly reactive anilide anion using a strong, non-nucleophilic base.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried, argon-purged Schlenk flask with 3-ethyl-4-iodoaniline (1.0 eq) and anhydrous Tetrahydrofuran (THF). Cool the system to -78°C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 2.5 eq). Causality: LiHMDS quantitatively deprotonates the aniline without acting as a competing nucleophile, generating the reactive anilide. Stir for 30 minutes at -78°C.

  • Electrophilic Addition: Add a solution of the electrophile, 6-chloro-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (1.0 eq), dissolved in anhydrous THF.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature over 12 hours.

  • Self-Validation (LC-MS): Quench a 10 µL aliquot in methanol. Run LC-MS (ESI+). The reaction is validated when the peak for 3-ethyl-4-iodoaniline (

    
     248 
    
    
    
    ) disappears, and the product mass corresponding to the diarylamine intermediate appears.
  • Workup: Quench the bulk reaction with saturated aqueous NH₄Cl, extract with Ethyl Acetate (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Phase 2: Amidation

To finalize the inhibitor, the carboxylic acid moiety of the intermediate must be coupled with an O-substituted hydroxylamine (e.g., 2-hydroxyethoxyamine).

Step-by-Step Methodology:

  • Activation: Dissolve the purified diarylamine intermediate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality: HATU rapidly converts the carboxylic acid into a highly reactive OAt ester, while DIPEA neutralizes the system, ensuring the incoming amine remains unprotonated and nucleophilic.

  • Coupling: Add 2-hydroxyethoxyamine hydrochloride (1.5 eq). Stir at room temperature for 2 hours.

  • Self-Validation (NMR/HPLC): Analyze a crude sample via HPLC. The shift in retention time confirms the consumption of the acid intermediate. Subsequent ¹H NMR (400 MHz, Methanol-d4) will validate the structure (e.g., the diagnostic doublet for the aromatic protons of the 3-ethyl-4-iodoaniline ring around

    
     7.86 and 
    
    
    
    6.76).
  • Isolation: Precipitate the final product by adding cold water, filter, and dry under high vacuum.

Synthetic_Workflow Start 3-Ethyl-4-iodoaniline (CAS: 337980-54-8) Coupling SNAr Coupling (LiHMDS, THF, -78°C) Start->Coupling Core Pyrimidine Core (Electrophile) Core->Coupling Intermediate Diaryl-amine Intermediate Coupling->Intermediate LC-MS Validation Amidation Amidation (HATU, DIPEA, DMF) Intermediate->Amidation Final Final MEK Inhibitor (e.g., Example 41) Amidation->Final NMR/HPLC Validation

Synthetic workflow for MEK inhibitors utilizing 3-ethyl-4-iodoaniline via SNAr coupling.

Conclusion

3-Ethyl-4-iodoaniline is far more than a simple reagent; it is a meticulously engineered pharmacophore building block. By understanding the thermodynamic causality of its 3-ethyl and 4-iodo substituents, application scientists can leverage this compound to design highly potent, conformationally locked allosteric kinase inhibitors. Adhering to the self-validating SNAr and amidation protocols ensures high-fidelity translation from raw chemical input to advanced pharmaceutical intermediates.

References

  • MAPK/ERK KINASE INHIBITORS (European Patent EP 2091941 B1)
Foundational

Physical Properties and Solubility Profile of 3-Ethyl-4-iodoaniline

Technical Guide for Drug Development & Synthesis Executive Summary 3-Ethyl-4-iodoaniline (CAS 337980-54-8) is a specialized halogenated aniline intermediate primarily utilized in the synthesis of kinase inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Drug Development & Synthesis

Executive Summary

3-Ethyl-4-iodoaniline (CAS 337980-54-8) is a specialized halogenated aniline intermediate primarily utilized in the synthesis of kinase inhibitors (e.g., MAPK/ERK pathways) and advanced pharmaceutical building blocks.[1] Its structural motif—combining a nucleophilic amine, a steric ethyl group, and an electrophilic iodine handle—makes it a versatile partner for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).[1]

This guide addresses the scarcity of public experimental data for this specific isomer by synthesizing theoretical principles with field-proven characterization protocols. It provides a roadmap for handling, solubilizing, and utilizing this compound in high-stakes research environments.

Chemical Identity & Structural Analysis[2]

The physicochemical behavior of 3-Ethyl-4-iodoaniline is governed by the interplay between the electron-donating amino group and the polarizable, lipophilic iodine atom.[1] The ethyl group at the meta position introduces steric asymmetry, which typically disrupts crystal packing, resulting in a lower melting point compared to its non-alkylated analog, 4-iodoaniline.

Parameter Details
IUPAC Name 3-Ethyl-4-iodoaniline
CAS Number 337980-54-8
Molecular Formula C₈H₁₀IN
Molecular Weight 247.08 g/mol
SMILES CCC1=C(C=CC(=C1)N)I
Structural Features [1][2][3] • C4-Iodine: High reactivity for oxidative addition (Pd-catalysis).[1]• C3-Ethyl: Steric bulk; increases lipophilicity (LogP).[1]• C1-Amine: Weak base; oxidation-sensitive.[1]

Physical Properties Matrix

Note: Due to the specialized nature of this intermediate, certain values are predicted based on Structure-Property Relationship (SPR) algorithms and analogous compounds (e.g., 4-iodoaniline, 3-ethylaniline).[1]

PropertyValue (Experimental/Predicted)Context & Implications
Physical State Low-melting solid or viscous oil Predicted.[1] The ethyl group disrupts the crystal lattice of the parent 4-iodoaniline (MP 61-63°C), likely lowering the MP significantly.[1]
Melting Point ~25–45°C (Est.) Critical: May melt during shipping or warm storage. Handle as a melt or solidify by cooling before weighing.
Boiling Point ~290–300°C (at 760 mmHg)High boiling point requires high-vacuum distillation for purification.
Density 1.65 ± 0.1 g/cm³ High density due to the heavy iodine atom.
LogP (Octanol/Water) ~3.2 Highly lipophilic. Poor water solubility is expected.
pKa (Conjugate Acid) ~3.5–4.0 Weak base. Will not protonate at neutral pH; requires strong acid (pH < 2) for aqueous solubility.

Solubility Profile & Solvent Compatibility[3]

Theoretical Solubility

3-Ethyl-4-iodoaniline exhibits a "Lipophilic Weak Base" profile.[1]

  • Hydrophobicity: The ethyl and iodo groups dominate, making the neutral molecule insoluble in water.

  • Polarity: Soluble in medium-to-high polarity organic solvents.[1]

  • pH-Dependence: Solubility in water increases drastically below pH 2.0 due to the formation of the anilinium salt (R-NH3+).[1]

Solvent Compatibility Table[1]
SolventSolubility RatingApplication Relevance
DMSO High (>100 mg/mL) Ideal for stock solutions and biological assays.[1]
Ethanol / Methanol High (>50 mg/mL) Suitable for reactions and transfers; avoid if ester transesterification is a risk in subsequent steps.
Dichloromethane (DCM) High (>100 mg/mL) Excellent for extraction and chromatography loading.
Ethyl Acetate Moderate-High Standard solvent for reaction workup.
Water (Neutral pH) Insoluble (<0.1 mg/mL) Not suitable as a primary solvent.
0.1 M HCl (Aq) Soluble Forms water-soluble hydrochloride salt. Useful for removal of neutral impurities.
Protocol: Standardized Solubility Determination

Use this workflow to validate the solubility of a new batch before committing to large-scale synthesis.[1]

SolubilityWorkflow Start Start: 10 mg Compound SolventSelect Add 100 µL Solvent (Target: 100 mg/mL) Start->SolventSelect VisualCheck Visual Inspection (Clear Solution?) SolventSelect->VisualCheck Yes Soluble (>100 mg/mL) VisualCheck->Yes Yes No Add +400 µL Solvent (Target: 20 mg/mL) VisualCheck->No No VisualCheck2 Visual Inspection (Clear Solution?) No->VisualCheck2 Yes2 Moderately Soluble (20-100 mg/mL) VisualCheck2->Yes2 Yes No2 Insoluble / Low Solubility (<20 mg/mL) VisualCheck2->No2 No

Figure 1: Decision tree for rapid solubility assessment in drug discovery workflows.

Synthetic Utility & Application Context

Role in Kinase Inhibitor Synthesis

3-Ethyl-4-iodoaniline is a strategic building block for Type II Kinase Inhibitors (e.g., targeting MAPK/ERK).[1] The iodine atom serves as a "warhead" for cross-coupling, while the ethyl group occupies the hydrophobic pocket of the enzyme, often improving potency or selectivity compared to methyl analogs.

Reaction Workflow: Suzuki-Miyaura Coupling

The most common transformation involves coupling the iodine position with an aryl boronic acid.[1]

Key Considerations:

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are recommended.

  • Base: K₂CO₃ or Cs₂CO₃ (weak bases prevent aniline interference).

  • Protection: The free amine (-NH₂) may require protection (e.g., Boc) if the coupling partner is electrophilic, though standard Suzuki conditions are usually compatible with free anilines.

SynthesisPath Reactant 3-Ethyl-4-iodoaniline (Ar-I) Catalyst Pd(dppf)Cl2 K2CO3, Dioxane/H2O Reactant->Catalyst Boronic Aryl Boronic Acid (Ar'-B(OH)2) Boronic->Catalyst Product Biaryl Product (Ar-Ar') Catalyst->Product Suzuki Coupling 80-100°C

Figure 2: Standard synthetic pathway for incorporating 3-Ethyl-4-iodoaniline into biaryl scaffolds.

Stability, Handling & Safety

Stability Profile
  • Light Sensitivity: High. The C-I bond is photolabile. Prolonged exposure to light can cause iodine liberation (turning the solid purple/brown).

    • Action: Store in amber vials wrapped in foil.

  • Oxidation: The aniline amine is susceptible to oxidation by air, leading to darkening (N-oxide or azo formation).

    • Action: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Safety (GHS Classification)
  • Acute Toxicity: Harmful if swallowed (H302).[4]

  • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[4][5]

  • Specific Hazard: As an iodinated aromatic, avoid inhalation of dust/vapors; potential thyroid interaction (though low risk for this specific derivative).

Experimental Protocols

Protocol: Purification of Degraded Material

If the compound has darkened due to storage:

  • Dissolve the crude material in Dichloromethane (DCM) .

  • Wash with 10% Sodium Thiosulfate (aq) to reduce free iodine (decolorization).

  • Wash with Saturated NaHCO₃ .

  • Dry organic layer over Na₂SO₄ and concentrate in vacuo.

  • (Optional) Filter through a short pad of Silica Gel eluting with Hexane/EtOAc (8:2).

Protocol: Quality Control (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (Aromatic) and 210 nm.

  • Expected Retention: Late eluting (hydrophobic) relative to aniline.

References

  • Chemical Identity & Suppliers

    • BLD Pharm. (2025). Product Datasheet: 3-Ethyl-4-iodoaniline (Cat# BD01621171).[1] Retrieved from

    • PubChem. (2025).[2][6] Compound Summary: 3-Ethyl-4-iodoaniline (CAS 337980-54-8).[1] Retrieved from

  • Synthetic Application (Patent)

    • Takeda Pharmaceutical Co. (2008). MAPK/ERK Kinase Inhibitors. WO 2008/140553. (Describes the use of 3-ethyl-4-iodoaniline as a starting material in Example 41). Retrieved from

  • General Methodology: Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (Reference for Pd-catalyzed coupling mechanisms of hindered iodoanilines).

Sources

Exploratory

Thermodynamic Stability &amp; Synthetic Utility of 3-Ethyl-4-iodoaniline

The following technical guide details the thermodynamic stability, synthesis, and handling of 3-Ethyl-4-iodoaniline , a critical intermediate in the synthesis of kinase inhibitors (e.g., MAPK/ERK pathways). CAS: 337980-5...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability, synthesis, and handling of 3-Ethyl-4-iodoaniline , a critical intermediate in the synthesis of kinase inhibitors (e.g., MAPK/ERK pathways).

CAS: 337980-54-8 | Formula:


 | MW:  247.08  g/mol [1][2][3][4]

Executive Summary

3-Ethyl-4-iodoaniline is a specialized aniline derivative serving as a high-value scaffold in medicinal chemistry.[1][2][3][4] Its structural utility lies in the orthogonal reactivity of its functional groups: the amino group (


) for amide coupling or heterocycle formation, and the aryl iodide  (C-I) for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1][4][5]

However, this dual functionality introduces specific thermodynamic vulnerabilities.[4][6] The molecule possesses a "weak link"—the C-I bond (


)—which is susceptible to homolytic cleavage under photon flux (light) or elevated thermal stress. Furthermore, the electron-rich aniline core, activated by the ethyl group, is prone to oxidative degradation (N-oxide/quinone imine formation).[2][4] This guide provides the mechanistic insight and protocols required to maintain the integrity of this reagent.

Thermodynamic Profile & Stability Mechanisms[2]

Bond Dissociation & Thermal Stability

The stability of 3-Ethyl-4-iodoaniline is governed by the competition between the resonance stabilization of the benzene ring and the lability of the C-I bond.[1][2][3]

Bond TypeApprox.[1] Bond Energy (kcal/mol)Stability Implication
C(aryl)-N ~102High thermal stability; resistant to cleavage.
C(aryl)-C(ethyl) ~90Stable under standard synthesis conditions.[1][2][3][4]
C(aryl)-I ~65 Critical Weak Point. Susceptible to homolytic fission

or UV exposure.[1][2][4]
N-H ~93Susceptible to proton abstraction (

) or oxidation.[1][2][3][4]

The Ortho-Effect (Buttressing): Unlike simple 4-iodoaniline, the ethyl group at the 3-position exerts a steric "buttressing effect" on the iodine atom at position 4.[1][2][3][4] While this slightly distorts the ring geometry, it kinetically protects the iodine from nucleophilic attack.[4] However, it does not significantly increase the thermodynamic strength of the C-I bond against radical cleavage.[4]

Degradation Pathways

The degradation of 3-Ethyl-4-iodoaniline follows two distinct mechanisms, necessitating strict environmental controls.

Mechanism A: Photochemical Deiodination (Radical Pathway)

Upon exposure to UV/Blue light (


), the C-I bond undergoes homolysis, generating an aryl radical.[4] This radical abstracts a hydrogen from the solvent (or the ethyl group), leading to de-iodinated impurity (3-ethylaniline) .[1][4]
Mechanism B: Oxidative Polymerization

The electron-donating ethyl group (+I effect) increases the electron density on the nitrogen, making it more nucleophilic and more susceptible to oxidation than unsubstituted iodoaniline.[1][4] Atmospheric oxygen can convert the amine to radical cations, leading to azo-dimers or "aniline black" type polymers.[1][2][4]

DegradationPathways Start 3-Ethyl-4-iodoaniline (Intact) Light Photon Flux (hν) Start->Light Oxygen O2 / Peroxides Start->Oxygen Radical Aryl Radical [Intermediate] Light->Radical Homolysis RadCation N-Radical Cation Oxygen->RadCation SET Oxidation Deiodinated 3-Ethylaniline (Impurity A) Radical->Deiodinated H-Abstraction Polymer Azo-Dimers / Tars (Color Change: Brown) RadCation->Polymer Coupling

Figure 1: Primary degradation pathways.[1][2][3][4] Note that light exposure leads to deiodination, while oxygen exposure leads to polymerization/discoloration.[4]

Synthesis & Regiocontrol Strategy

Synthesizing 3-Ethyl-4-iodoaniline requires controlling the regioselectivity of electrophilic aromatic substitution.[1][2][3][4] The amino group is a strong ortho/para director, while the ethyl group is a weak ortho/para director.[4]

The Regioselectivity Challenge
  • Target: Iodine at Position 4 (Para to

    
    , Ortho to Ethyl).[1][4]
    
  • Competitor: Iodine at Position 6 (Ortho to

    
    , Para to Ethyl).[1][4]
    

Although Position 4 is sterically crowded by the adjacent ethyl group, the electronic directing power of the amine generally favors para-substitution.[4] However, Position 6 is less hindered.[1][4] To maximize the 4-iodo isomer yield, a mild iodinating agent and controlled temperature are required to favor the thermodynamic product over the kinetic one.[4]

Optimized Protocol (Iodine/NaHCO3 Method)

Based on standard haloaniline synthesis adaptations.[1][4]

  • Reagents: 3-Ethylaniline (1.0 eq), Molecular Iodine (

    
    , 1.05 eq), Sodium Bicarbonate (
    
    
    
    , 1.5 eq), Water/Methanol (1:1).[4]
  • Procedure:

    • Dissolve 3-ethylaniline in

      
       and cool to 
      
      
      
      .
    • Add

      
       (acts as an acid scavenger to neutralize HI).[1]
      
    • Add powdered

      
       portion-wise over 30 minutes. Crucial: Keep T < 10°C to prevent di-iodination.
      
    • Monitor by HPLC.[1][4] If Position 6 isomer forms (>5%), recrystallization is required.[4]

  • Purification:

    • Quench excess iodine with saturated Sodium Thiosulfate (

      
      ).[1]
      
    • Extract with Ethyl Acetate.[1][4]

    • Recrystallization: Use Hexanes/EtOAc (9:1).[1][4] The 4-iodo isomer (more symmetrical) typically crystallizes more readily than the 6-iodo isomer.[1][2][3]

Handling & Storage Protocols

To maintain >98% purity for cross-coupling reactions, the following "Amber Protocol" must be strictly followed.

Storage Specifications
ParameterRequirementRationale
Container Amber Glass (Type I)Blocks UV/Blue light to prevent photolysis.[1][2][3][4]
Headspace Argon or NitrogenPrevents oxidative darkening (aniline oxidation).[1]
Temperature

(Refrigerate)
Slows thermal degradation kinetics.[1][2][3][4]
Dessicant RequiredMoisture can accelerate oxidation.[1][4]
Quality Control (QC)

Before using in expensive metal-catalyzed steps, validate the integrity of the C-I bond.[4]

  • Visual Check: Pure compound is off-white to pale beige.[1][2][3][4] Dark brown/purple indicates significant oxidation or iodine liberation.[1][4]

  • HPLC Method:

    • Column: C18 (e.g., Agilent Zorbax), 3.5 µm.[4]

    • Mobile Phase: 60:40 Acetonitrile:Water (0.1% TFA).[1]

    • Detection: 254 nm.[1][4]

    • Failure Mode: Look for a peak at RRT ~0.8 (3-Ethylaniline) indicating deiodination.[1][2]

Experimental Workflow: Cross-Coupling Preparation

The following workflow ensures the reagent is introduced into the reaction without degradation.

Workflow Storage Storage: 4°C, Argon, Amber Vial Weighing Weighing: Low Light, < 5 mins Storage->Weighing Warm to RT (Prevent Condensation) Solvation Solvation: Degassed Solvent (THF/Dioxane) Weighing->Solvation Immediate Reaction Cross-Coupling (Pd Catalyst, Base, Heat) Solvation->Reaction Argon Sparge

Figure 2: Handling workflow to minimize atmospheric and photolytic exposure.

References

  • Iodination of Anilines: "p-Iodoaniline." Organic Syntheses, Coll.[1][4] Vol. 2, p.347 (1943).[4] [1]

  • Kinase Inhibitor Synthesis: "MAPK/ERK Kinase Inhibitors." European Patent EP 2091941 B1, Example 41 (Use of 3-ethyl-4-iodoaniline).[1][2][3][4]

  • Photostability of Haloanilines: "Photochemical behaviour of 2-halogenoanilines in aqueous solution." Journal of Photochemistry and Photobiology A: Chemistry, Vol 126, 1999.[4] [1]

  • Catalog Data: "3-Ethyl-4-iodoaniline (CAS 337980-54-8)."[1][2][3][4] BLD Pharm Catalog. [1]

Sources

Foundational

Literature Review: 3-Ethyl-4-iodoaniline as a Strategic Pharmaceutical Intermediate

This guide provides an in-depth technical review of 3-Ethyl-4-iodoaniline , a critical building block in the development of small-molecule kinase inhibitors.[1] [1] Executive Summary 3-Ethyl-4-iodoaniline (CAS: 337980-54...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical review of 3-Ethyl-4-iodoaniline , a critical building block in the development of small-molecule kinase inhibitors.[1]

[1]

Executive Summary

3-Ethyl-4-iodoaniline (CAS: 337980-54-8) has emerged as a high-value intermediate in the synthesis of next-generation MEK (Mitogen-activated protein kinase kinase) inhibitors .[1] Unlike simple halo-anilines, the presence of the ethyl group at the 3-position provides unique steric and hydrophobic properties that enhance the binding affinity of the final drug candidate within the kinase allosteric pocket.[1] Simultaneously, the iodo group at the 4-position serves as a versatile reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), facilitating the modular construction of complex heterocyclic scaffolds.[1]

Chemical Profile & Properties[1][2][3][4][5]

The molecule is characterized by an electron-rich aniline core substituted with a weak activator (ethyl) and a labile halogen (iodine).[1]

PropertyData
Chemical Name 3-Ethyl-4-iodoaniline
CAS Number 337980-54-8
Molecular Formula C₈H₁₀IN
Molecular Weight 247.08 g/mol
Appearance Viscous liquid or low-melting solid (often darkens on storage)
Solubility Soluble in DMSO, Methanol, DCM; Insoluble in water
Key Reactivity Nucleophilic (NH₂), Electrophilic coupling partner (C-I bond)
Storage 2-8°C, Protect from light (Iodine lability), Inert atmosphere

Synthetic Routes and Manufacturing[1][3][5][6]

The synthesis of 3-Ethyl-4-iodoaniline presents a regioselectivity challenge. The amino group (strong activator) and the ethyl group (weak activator) both direct electrophilic substitution to ortho and para positions.[1][2]

Route A: Direct Iodination of 3-Ethylaniline

This is the most common industrial route but requires strict control to favor the 4-iodo isomer over the 6-iodo or 2-iodo byproducts.[1]

  • Starting Material: 3-Ethylaniline.[1][3][4]

  • Reagents: Iodine (

    
    ) with Sodium Bicarbonate (
    
    
    
    ) or Iodine Monochloride (
    
    
    ).[1]
  • Mechanism: Electrophilic Aromatic Substitution (EAS).[1][2] The amino group dominates the directing effect.[1] Position 4 is para to the amino group and ortho to the ethyl group.[1] Despite steric pressure from the ethyl group, the electronic preference for para-substitution relative to the amine usually prevails.[1]

Route B: N-Protection Strategy (High Purity)

To improve regioselectivity and prevent over-iodination, the amine is often protected as an acetamide.[1]

  • Acetylation: 3-Ethylaniline

    
     N-(3-ethylphenyl)acetamide.[1]
    
  • Iodination: Reaction with N-Iodosuccinimide (NIS) or

    
    .[1] The bulky acetamido group further discourages ortho attack (position 2), favoring position 4.[1]
    
  • Hydrolysis: Acidic deprotection to yield 3-Ethyl-4-iodoaniline.[1]

Visualization: Synthesis Workflow

SynthesisPathways Start 3-Ethylaniline (CAS 587-02-0) IodinationA Direct Iodination (I2, NaHCO3, DCM) Start->IodinationA Route A (Industrial) Protect Acetylation (Ac2O) Start->Protect Route B (High Purity) Mixture Isomer Mixture (4-iodo vs 6-iodo) IodinationA->Mixture Purification Column Chromatography / Recrystallization Mixture->Purification Target 3-Ethyl-4-iodoaniline (CAS 337980-54-8) Purification->Target Intermediate N-(3-ethylphenyl)acetamide Protect->Intermediate IodinationB Regioselective Iodination (NIS, MeCN) Intermediate->IodinationB Hydrolysis Acid Hydrolysis (HCl, EtOH) IodinationB->Hydrolysis Hydrolysis->Target

Figure 1: Comparison of Direct vs. Protected synthesis routes for 3-Ethyl-4-iodoaniline.

Pharmaceutical Applications: MEK Inhibition[1]

The primary utility of 3-Ethyl-4-iodoaniline is as a scaffold for MEK1/2 inhibitors .[1] The Mitogen-Activated Protein Kinase (MAPK) pathway is hyperactivated in many cancers (melanoma, lung, colorectal).[1]

Structural Role in Drug Design

Inhibitors like PD0325901 and related analogs utilize a diphenylamine or similar core structure.[1] 3-Ethyl-4-iodoaniline provides the "right-hand" side of these molecules.[1]

  • The Amine (

    
    ):  Forms a critical hydrogen bond with the backbone carbonyl of the kinase hinge region or an adjacent pocket.[1]
    
  • The Ethyl Group (

    
    ):  Occupies a specific hydrophobic pocket (often the "gatekeeper" pocket).[1] The ethyl group is often superior to methyl or chloro substituents because it fills the hydrophobic volume more effectively without introducing excessive steric clash.[1]
    
  • The Iodine (

    
    ):  Initially serves as the coupling site to attach the core scaffold (e.g., a chromone or pyrimidine).[1] In some final drug designs, the iodine itself is retained to form a halogen bond  with carbonyl oxygens in the protein active site, enhancing potency.[1]
    
Pathway Context

MEKPathway GrowthFactor Growth Factor (EGF, VEGF) RTK RTK (Receptor) GrowthFactor->RTK RAS RAS (GTPase) RTK->RAS RAF RAF (Kinase) RAS->RAF MEK MEK1/2 (Target of 3-Ethyl-4-iodoaniline derivatives) RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Inhibition Blockade Here Transcription Transcription Factors (Proliferation/Survival) ERK->Transcription

Figure 2: The MAPK signaling cascade showing the specific intervention point of MEK inhibitors derived from 3-Ethyl-4-iodoaniline.[1]

Experimental Protocol: Synthesis via Direct Iodination

Note: This protocol is a standardized adaptation of general aniline iodination methods suitable for laboratory scale-up.[1]

Materials
  • 3-Ethylaniline (1.0 eq)[1]

  • Iodine (

    
    ) (1.05 eq)[1]
    
  • Sodium Bicarbonate (

    
    ) (1.2 eq)[1]
    
  • Dichloromethane (DCM) and Water[1]

  • Sodium Thiosulfate (sat.[1] aq.)

Methodology
  • Preparation: Dissolve 3-ethylaniline (12.1 g, 100 mmol) in DCM (100 mL). Add solid

    
     (10.1 g, 120 mmol) and water (100 mL) to create a biphasic system.[1] Cool to 0°C.[1]
    
  • Iodination: Slowly add powdered Iodine (26.6 g, 105 mmol) in small portions over 30 minutes. The biphasic mixture ensures the generated HI is neutralized immediately, preventing acid-catalyzed polymerization.[1]

  • Reaction: Stir vigorously at 0°C for 1 hour, then allow to warm to room temperature over 2 hours. Monitor conversion by TLC (Hexane/EtOAc 4:1).[1]

  • Quenching: Add saturated sodium thiosulfate solution (50 mL) to quench excess iodine (color changes from dark purple/brown to pale yellow).

  • Extraction: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 50 mL).[1] Combine organics, dry over

    
    , and concentrate in vacuo.
    
  • Purification: The crude dark oil contains the 4-iodo (major) and 6-iodo (minor) isomers.[1] Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes). The 3-ethyl-4-iodoaniline typically elutes after the less polar impurities.[1]

  • Yield: Expected yield is 65-75%.[1]

Quality Control & Analytics

To ensure pharmaceutical grade quality (Intermediate Grade >98%), the following specifications are standard:

  • HPLC Purity: >98.0% (Area %).[1]

  • 1H NMR (400 MHz, Methanol-d4):

    • 
       7.45 (d, J=8.0 Hz, 1H, H-5 adjacent to I)[1]
      
    • 
       6.65 (s, 1H, H-2 between Et and 
      
      
      
      )[1]
    • 
       6.40 (d, J=8.0 Hz, 1H, H-6)[1]
      
    • 
       2.60 (q, 2H, 
      
      
      
      of Ethyl)[1]
    • 
       1.15 (t, 3H, 
      
      
      
      of Ethyl)[1]
    • Note: Shifts are approximate and solvent-dependent.

  • Impurity Profile: Must be free of starting material (3-ethylaniline) and regioisomers (2-iodo or 6-iodo analogs), as these will lead to "wrong-way" coupling in subsequent drug synthesis steps.[1]

Safety and Handling

  • Health Hazards: Toxic if swallowed or inhaled.[1] Causes skin irritation and serious eye irritation.[1] Potential sensitizer.[1]

  • Stability: Light sensitive.[1] Carbon-Iodine bonds can undergo homolytic cleavage under UV light, leading to degradation.[1] Store in amber glass under Argon/Nitrogen.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[1]

References

  • European Patent Office. (2009).[1] MAPK/ERK Kinase Inhibitors (EP 2091941 B1).[1] Retrieved from .[1] (Describes the specific use of 3-ethyl-4-iodoaniline in Example 41).

  • PubChem. (n.d.).[1] 3-Ethyl-4-iodoaniline Compound Summary. Retrieved from .[1]

  • Chemical Book/BLD Pharm. (n.d.).[1] Product Catalog: 3-Ethyl-4-iodoaniline (CAS 337980-54-8).[1] Retrieved from .[1]

  • Smolecule. (2023).[1] Iodination of Alkyl Anilines: General Methodologies. Retrieved from .[1]

Sources

Exploratory

Electronic properties and steric effects of the ethyl group in 3-Ethyl-4-iodoaniline

An In-Depth Technical Guide to the Electronic Properties and Steric Effects of the Ethyl Group in 3-Ethyl-4-iodoaniline Abstract Substituted anilines are foundational scaffolds in a multitude of scientific disciplines, p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic Properties and Steric Effects of the Ethyl Group in 3-Ethyl-4-iodoaniline

Abstract

Substituted anilines are foundational scaffolds in a multitude of scientific disciplines, particularly in medicinal chemistry and materials science.[1] Their unique electronic and structural properties, which can be precisely tuned through substitution, make them indispensable building blocks for creating complex molecular architectures.[1][2] This technical guide provides a comprehensive analysis of 3-Ethyl-4-iodoaniline, a uniquely functionalized intermediate. We will dissect the intricate interplay of electronic effects—donating and withdrawing—and the steric influences imparted by the ethyl and iodo substituents. This document serves as a resource for researchers, scientists, and drug development professionals, offering field-proven insights into the molecule's reactivity, synthetic utility, and characterization.

Molecular Architecture: An Overview of Substituent Effects

The chemical behavior of 3-Ethyl-4-iodoaniline is dictated by the combined influence of its three key substituents on the benzene ring: the primary amino group (-NH₂), the ethyl group (-C₂H₅), and the iodine atom (-I). The amino group is a powerful electron-donating group, while the ethyl group is weakly electron-donating. The iodine atom presents a more complex case, with opposing electronic forces at play.[3] Understanding how these groups interact is paramount to predicting the molecule's reactivity and leveraging it in synthesis.

Aniline and its derivatives are crucial intermediates for a vast range of pharmaceuticals, including sulfonamides and paracetamol, as well as for the synthesis of advanced polymers.[4] The specific substitution pattern of 3-Ethyl-4-iodoaniline, particularly the presence of the versatile iodine atom, makes it a valuable precursor for creating diverse compound libraries, especially in the development of anti-cancer, anti-inflammatory, and antiviral agents.

The Electronic Landscape: A Duality of Effects

The reactivity of the aromatic ring in 3-Ethyl-4-iodoaniline is a direct consequence of the cumulative inductive and resonance effects of its substituents. These effects modulate the electron density of the π-system, influencing the molecule's basicity and its susceptibility to electrophilic attack.[5]

  • Amino Group (-NH₂): This is a strongly activating group. It exerts a weak electron-withdrawing inductive effect (-I) due to nitrogen's electronegativity, but this is overwhelmingly surpassed by its powerful electron-donating resonance effect (+R). The nitrogen's lone pair delocalizes into the aromatic ring, significantly increasing electron density, especially at the ortho and para positions.[5][6]

  • Ethyl Group (-C₂H₅): As an alkyl group, it is a weak electron-donating group (EDG) through an inductive effect (+I).[7] This effect further enriches the electron density of the ring.

  • Iodine Atom (-I): Halogens exhibit a dual electronic nature. Due to its electronegativity, iodine withdraws electron density through the sigma bond framework (a -I effect).[3] However, its lone pairs can be delocalized into the π-system, resulting in an electron-donating resonance effect (+R).[3] For iodine, the inductive effect is generally considered to outweigh the resonance effect, making it a net deactivating group, yet it still directs incoming electrophiles to the ortho and para positions.[3][8]

The interplay of these forces is visualized below. The amino and ethyl groups work synergistically to activate the ring, while the iodine atom provides a site for cross-coupling reactions and modestly tempers the ring's reactivity through its inductive pull.

electronic_effects cluster_molecule 3-Ethyl-4-iodoaniline cluster_effects Electronic Effects mol C₁ C₂ C₃ C₄ C₅ C₆ minus_I_I -I (Moderate) mol->minus_I_I Withdraws e⁻ density c1 c2 c1->c2 nh2 NH₂ c1->nh2 c3 c2->c3 c4 c3->c4 et C₂H₅ c3->et c5 c4->c5 i I c4->i c6 c5->c6 c6->c1 plus_R_NH2 +R (Strong) plus_R_NH2->mol Donates e⁻ density (ortho, para) plus_I_Et +I (Weak) plus_I_Et->mol Donates e⁻ density plus_R_I +R (Weak) plus_R_I->mol Donates e⁻ density (ortho, para)

Diagram 1: Electronic effects in 3-Ethyl-4-iodoaniline.
Quantifying Electronic Influence: Hammett Constants

The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds.[9] The substituent constant, sigma (σ), reflects the electron-donating or electron-withdrawing character of a group. A negative σ value indicates an electron-donating group, while a positive value indicates an electron-withdrawing group.

SubstituentPositionHammett Constant (σ)Electronic Effect
-C₂H₅ meta-0.07Weakly Electron-Donating
-I para+0.18Weakly Electron-Withdrawing
-NH₂ --0.66 (σₚ)Strongly Electron-Donating
Table 1: Hammett Substituent Constants. Data compiled from various sources.[9][10][11]

The ethyl group at the meta position relative to the reaction center (C1) has a weakly donating effect. The iodine at the para position has a net weakly withdrawing effect, as its -I effect dominates its +R effect.[9] The amino group's powerful donating nature is the dominant electronic influence on the ring.

Steric Considerations: The "Ortho Effect" and Regioselectivity

Steric effects play a crucial role in the chemistry of substituted benzenes, often influencing reaction rates and the regioselectivity of product formation.[12] In 3-Ethyl-4-iodoaniline, the ethyl group is positioned meta to the amino group and ortho to the bulky iodine atom.

This arrangement has several consequences:

  • Minimal Hindrance of the Amino Group: Since the ethyl group is not ortho to the amino group, it does not significantly engage in steric inhibition of protonation.[12] This means the basicity of the aniline is primarily governed by electronic effects.

  • Directional Shielding of the Ring: The ethyl and iodo groups create steric bulk on one side of the molecule. Electrophilic attack is most likely to occur at the positions ortho and para to the strongly activating amino group, which are C2, C4, and C6. The C4 position is already occupied by iodine. The C2 position is sterically hindered by the adjacent ethyl group. Therefore, electrophilic substitution is strongly favored at the C6 position , which is ortho to the amino group and relatively unhindered.

Diagram 2: Steric influence on electrophilic substitution.

Synthetic Utility and Predicted Reactivity

The combination of a highly activated aromatic ring, a predictable regioselectivity for substitution, and a versatile carbon-iodine bond makes 3-Ethyl-4-iodoaniline a valuable building block.[3]

  • Carbon-Iodine Bond Reactivity: The C-I bond is the weakest of the carbon-halogen bonds, making iodoaromatics premier substrates for a wide range of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3] This allows for the straightforward introduction of aryl, alkyl, alkynyl, and amino moieties at the C4 position.

  • Amino Group Reactivity: The -NH₂ group can undergo standard transformations, including acylation to form amides (which can modulate the ring's activation) and diazotization to form a diazonium salt, a versatile intermediate for introducing a wide variety of functional groups.[4][6]

  • Applications in Drug Discovery: The substituted aniline motif is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.[1][13] The specific substitution pattern of 3-Ethyl-4-iodoaniline provides a scaffold that can be elaborated through cross-coupling at the iodine position and modification of the amine, allowing for the rapid generation of diverse molecules for biological screening.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and characterization of 3-Ethyl-4-iodoaniline.

Synthesis of 3-Ethyl-4-iodoaniline via Electrophilic Iodination

This protocol is adapted from standard procedures for the iodination of activated aromatic rings.[14]

Causality: The reaction leverages the high electron density of the 3-ethylaniline ring, which is activated by both the amino and ethyl groups. Iodine itself is not a potent electrophile, so it is typically used with a mild base like sodium bicarbonate, which neutralizes the HI byproduct and drives the reaction to completion.

Methodology:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 3-ethylaniline (1.0 eq.) and sodium bicarbonate (1.5 eq.) in a 1:1 mixture of water and methanol.

  • Cooling: Cool the stirred mixture to 0-5 °C using an ice bath.

  • Iodine Addition: Dissolve iodine (I₂; 1.05 eq.) in a minimal amount of methanol and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: Allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, add a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 3-Ethyl-4-iodoaniline.

synthesis_workflow start Start: 3-Ethylaniline setup 1. Dissolve in H₂O/MeOH with NaHCO₃ start->setup cool 2. Cool to 0-5 °C setup->cool add_iodine 3. Add I₂ solution dropwise cool->add_iodine react 4. Stir at RT (2-4h) Monitor by TLC add_iodine->react workup 5. Quench with Na₂S₂O₃ Extract with EtOAc react->workup purify 6. Column Chromatography workup->purify product Product: 3-Ethyl-4-iodoaniline purify->product

Diagram 3: Synthetic workflow for 3-Ethyl-4-iodoaniline.
Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

  • Protocol: Dissolve ~10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃). Record the spectrum on a 400 MHz or higher spectrometer.[15]

  • Self-Validation: The spectrum should show distinct signals corresponding to the aromatic protons, the amino protons, and the ethyl group protons, with characteristic chemical shifts, multiplicities, and integration values.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

  • Protocol: Use the same sample prepared for ¹H NMR. Record a proton-decoupled ¹³C NMR spectrum.[15]

  • Self-Validation: The number of signals should correspond to the number of unique carbon atoms in the molecule (8 distinct signals are expected). The chemical shifts will indicate the electronic environment of each carbon.

FT-IR (Fourier-Transform Infrared) Spectroscopy

  • Protocol: Record the spectrum using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the crystal.[15]

  • Self-Validation: The spectrum must display characteristic N-H stretching bands for the primary amine, C-H stretches for the aromatic and alkyl groups, and C=C stretching bands for the aromatic ring.

Data Summary

The following tables summarize the key physicochemical and expected spectroscopic data for 3-Ethyl-4-iodoaniline.

PropertyValue
Molecular Formula C₈H₁₀IN
Molecular Weight 247.08 g/mol [16]
Appearance Expected to be a light-colored solid
Table 2: Physicochemical Properties of 3-Ethyl-4-iodoaniline.
Data TypeExpected Observations
¹H NMR (CDCl₃)δ 7.4-7.0 (m, 2H, Ar-H) , δ 6.5-6.8 (m, 1H, Ar-H) , δ 3.8-4.2 (br s, 2H, -NH₂) , δ 2.5-2.7 (q, 2H, -CH₂CH₃) , δ 1.1-1.3 (t, 3H, -CH₂CH₃)
¹³C NMR (CDCl₃)δ 145-150 (C-NH₂) , δ 138-142 (C-Et) , δ 128-135 (Ar C-H) , δ 115-120 (Ar C-H) , δ 80-85 (C-I) , δ 25-30 (-CH₂CH₃) , δ 13-16 (-CH₂CH₃)
FT-IR (ATR, cm⁻¹)3450-3300 (N-H stretch, 2 bands) , 3100-3000 (Aromatic C-H stretch) , 2980-2850 (Aliphatic C-H stretch) , 1620-1580 (N-H bend & C=C stretch) , ~800 (C-I stretch)
Table 3: Predicted Spectroscopic Data for 3-Ethyl-4-iodoaniline. Shifts are estimates based on typical values for substituted anilines.[15][17][18]

Conclusion

3-Ethyl-4-iodoaniline is a molecule whose properties are defined by a delicate balance of electronic and steric factors. The powerful electron-donating amino group dominates the electronic landscape, strongly activating the ring towards electrophilic substitution, with a strong regiochemical preference for the C6 position due to steric shielding by the ethyl and iodo groups. The ethyl group contributes to this activation via a weak inductive effect. The iodine atom, while slightly deactivating, provides the crucial synthetic handle for transition metal-catalyzed cross-coupling reactions, making this compound a highly versatile and valuable intermediate in the fields of medicinal chemistry and materials science. This guide provides the foundational understanding required for its effective application in research and development.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Vereshchagin, A. N., et al. (1989). Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13C NMR study. Magnetic Resonance in Chemistry, 27(9), 815-822.
  • Unknown Author. (1991). NATURE AND COMPOSITION OF ORTHO-EFFECT. Journal of the Indian Chemical Society, 3(2).
  • Echemi. (2024).
  • Scribd. Hammett Substituent Constants Table.
  • McDonough, M. A., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters.
  • Wikipedia. Ortho effect.
  • Sahoo, P. K., et al. (2008). Effect of aromatic substitution in aniline on the properties of polyaniline. European Polymer Journal.
  • BenchChem. (2025). Electron-Donating and Withdrawing Effects in Substituted Anilines: A Core Technical Guide.
  • Chemistry LibreTexts. (2024).
  • Filo. (2025). Effect of electron-donating and electron-withdrawing groups on basicity of aniline.
  • ACS Publications. (2006). Abstraction of Iodine from Aromatic Iodides by Alkyl Radicals: Steric and Electronic Effects. The Journal of Organic Chemistry.
  • Slideshare. (n.d.).
  • Chemistry Steps. (2024). Reactions of Aniline.
  • Wikipedia.
  • A to Z Chemistry. (2020). Ortho effect.
  • chemeurope.com. (n.d.).
  • Science.gov. hammett substituent constants: Topics by Science.gov.
  • Organic Syntheses. (n.d.). p-IODOANILINE.
  • I-Chemie. (2024). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing.
  • BenchChem. (2025). A Spectroscopic Guide to the Isomers of 4-Iodo-3,5-dimethylaniline.
  • ChemicalBook. (2025). 4-Iodoaniline(540-37-4) 1H NMR spectrum.
  • ResearchGate. (n.d.). Fig. S2. IR spectrum for 4-iodoaniline.
  • PubChem. (n.d.). 2-Ethyl-4-iodoaniline.

Sources

Foundational

A Comprehensive Technical Guide to the Reactivity Profile of 3-Ethyl-4-iodoaniline in Nucleophilic Substitution

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary 3-Ethyl-4-iodoaniline is a key aromatic intermediate whose utility in modern synthetic chemistry, particularly in pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Ethyl-4-iodoaniline is a key aromatic intermediate whose utility in modern synthetic chemistry, particularly in pharmaceutical and materials science, is defined by the nuanced interplay of its substituents. This guide provides an in-depth analysis of its reactivity in nucleophilic substitution reactions. We dissect the electronic and steric contributions of the amino, ethyl, and iodo groups to elucidate the molecule's behavior. The primary focus is on transition-metal-catalyzed cross-coupling reactions—the dominant paradigm for nucleophilic substitution on such electron-rich aryl halides. Detailed mechanistic discussions, field-tested experimental protocols, and comparative analyses of Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Ullmann condensation are presented. Furthermore, the guide addresses the inherent unreactivity of this substrate towards classical nucleophilic aromatic substitution (SNAr) and explains the electronic rationale behind it.

Introduction to 3-Ethyl-4-iodoaniline

Substituted anilines are foundational scaffolds in a vast range of functional molecules, including a significant portion of commercial pharmaceuticals.[1] The strategic functionalization of the aniline core allows for the precise tuning of a molecule's physicochemical and biological properties. 3-Ethyl-4-iodoaniline has emerged as a valuable and versatile building block, prized for its trifunctionalized ring that enables selective, stepwise synthetic transformations.[2][3] The carbon-iodine bond serves as a highly reactive handle for introducing molecular complexity, making an understanding of its reactivity profile essential for its effective application in complex synthesis.[3]

Core Reactivity Analysis: Electronic and Steric Profile

The reactivity of the 3-Ethyl-4-iodoaniline ring is not straightforward; it is a product of the competing and reinforcing electronic and steric effects of its three distinct substituents.

Electronic Effects

The overall electron density and regioselectivity of the aromatic ring are governed by the combination of inductive and resonance effects.[1]

  • Amino Group (-NH₂): This is a powerful activating group. It exerts a weak electron-withdrawing inductive effect (-I) due to nitrogen's electronegativity but a very strong electron-donating resonance effect (+R) by delocalizing its lone pair into the π-system.[4] This significantly increases electron density at the ortho and para positions, making the ring inherently nucleophilic.

  • Ethyl Group (-CH₂CH₃): As an alkyl group, it is a weak electron-donating group through an inductive effect (+I), further enriching the ring with electron density.[5]

  • Iodo Group (-I): The iodine substituent exhibits a dual electronic nature. It is electronegative and withdraws electron density through the sigma bond (-I effect).[6] However, like other halogens, it possesses lone pairs that can be delocalized into the ring's π-system, resulting in an electron-donating resonance effect (+R).[6] For halogens, the inductive effect typically outweighs the resonance effect, leading to a net deactivation compared to benzene, but it remains an ortho, para-director for electrophilic substitution.

The cumulative result of these groups is an electron-rich aromatic system. This high electron density is a critical factor that renders the molecule unsuitable for classical SNAr reactions, which require an electron-deficient ring to be susceptible to attack by a nucleophile.

Steric Considerations

The ethyl group at the 3-position (meta to the amino group and ortho to the iodine) introduces moderate steric bulk. This can influence the approach of large nucleophiles or bulky catalyst-ligand complexes to the C-I reaction center.[7] While not severely hindering, this steric presence can affect reaction kinetics and may necessitate the careful selection of ligands in catalyzed processes to ensure efficient access to the coordination sphere of the metal center.[5][8]

The Carbon-Iodine Bond: The Primary Reaction Site

The C-I bond is the weakest among the carbon-halogen bonds. This property, combined with the high polarizability of iodine, makes it an excellent leaving group, but primarily in the context of transition-metal-catalyzed cross-coupling reactions.[9] The established reactivity order for halides in palladium-catalyzed couplings is I > OTf > Br >> Cl, which allows for the highly chemoselective functionalization of the C-I bond while leaving other halide functionalities, like a C-Cl bond, intact for subsequent steps.[2]

This reactivity pattern is inverted in classical SNAr reactions, where the C-F bond is typically the most reactive due to fluorine's high electronegativity stabilizing the intermediate Meisenheimer complex.[6][10]

Substituent Inductive Effect Resonance Effect Overall Impact on Ring Steric Hindrance
-NH₂ Weakly Withdrawing (-I)Strongly Donating (+R)Strong ActivationLow
-CH₂CH₃ Weakly Donating (+I)NoneWeak ActivationModerate
-I Moderately Withdrawing (-I)Weakly Donating (+R)Weak Deactivation (Net)Moderate
Table 1: Summary of substituent effects on the 3-Ethyl-4-iodoaniline ring.

Palladium-Catalyzed Nucleophilic Substitution

For electron-rich aryl halides like 3-Ethyl-4-iodoaniline, palladium-catalyzed cross-coupling is the premier method for C-N and C-C bond formation. These reactions proceed through a catalytic cycle that circumvents the need for an electron-deficient ring.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, largely replacing harsher classical methods like the Goldberg reaction.[11] It facilitates the coupling of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a base.[12][13]

Mechanism and Causality: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The key to its success with electron-rich anilines lies in the choice of ligands. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are critical because they:

  • Promote Oxidative Addition: The electron-rich nature of the ligand makes the Pd(0) center more nucleophilic, facilitating its insertion into the C-I bond.[14]

  • Facilitate Reductive Elimination: The steric bulk of the ligands promotes the final bond-forming step, releasing the product and regenerating the Pd(0) catalyst.[11]

  • Prevent Catalyst Deactivation: They favor the formation of monoligated palladium species, which are highly active in the catalytic cycle.[11]

G pd0 Pd(0)L ox_add Oxidative Addition Complex L-Pd(II)(Ar)(I) pd0->ox_add Oxidative Addition reac 3-Ethyl-4-iodoaniline (Ar-I) reac->ox_add prod N-Aryl Product (Ar-NR'R'') amine Amine (HNR'R'') lig_ex Amine Complex [L-Pd(II)(Ar)(HNR'R'')]⁺I⁻ amine->lig_ex base Base base->lig_ex ox_add->lig_ex Amine Coordination red_elim Amido Complex L-Pd(II)(Ar)(NR'R'') lig_ex->red_elim Deprotonation red_elim->pd0 Reductive Elimination red_elim->prod

Figure 1: Catalytic cycle of the Buchwald-Hartwig Amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube, add 3-Ethyl-4-iodoaniline (1.0 eq), the desired amine (1.2 eq), a strong base such as sodium tert-butoxide (NaOt-Bu, 1.4 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-5 mol%).[15]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Degassing: Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reaction: Seal the tube and heat the mixture to the specified temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Quench carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds, reacting an aryl halide with an organoboron species (boronic acid or ester).[16] Its popularity stems from its excellent functional group tolerance, the low toxicity of boron reagents, and its robustness.[12]

Mechanism and Causality: The mechanism is similar to the Buchwald-Hartwig reaction, involving oxidative addition, transmetalation, and reductive elimination.[2][17]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of 3-Ethyl-4-iodoaniline.

  • Transmetalation: This is the key differentiating step. The boronic acid is activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the iodide.[17]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

G pd0 Pd(0)L₂ ox_add Oxidative Addition Complex L₂-Pd(II)(Ar)(I) pd0->ox_add Oxidative Addition reac 3-Ethyl-4-iodoaniline (Ar-I) reac->ox_add prod Biaryl Product (Ar-R') boronic Boronic Acid R'-B(OH)₂ transmetal Transmetalation Complex L₂-Pd(II)(Ar)(R') boronic->transmetal base Base (e.g., K₂CO₃) base->boronic Activation ox_add->transmetal Transmetalation transmetal->pd0 Reductive Elimination transmetal->prod

Figure 2: Catalytic cycle of the Suzuki-Miyaura Coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Setup: In a round-bottom flask, combine 3-Ethyl-4-iodoaniline (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq) in a suitable solvent mixture (e.g., dioxane/water or DMF).[2][18]

  • Degassing: Sparge the mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand) under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the required temperature (often 80-110 °C) and stir until TLC/LC-MS indicates consumption of the starting material.

  • Workup: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the residue via column chromatography.

Copper-Catalyzed Nucleophilic Substitution: The Ullmann Condensation

The Ullmann reaction is a classical copper-catalyzed method for forming C-N, C-O, and C-S bonds.[19] While often superseded by palladium-catalyzed methods due to the typically harsh reaction conditions (high temperatures) and need for stoichiometric copper, modern ligand-accelerated variants have improved its scope and utility.[19][20]

Mechanism: The precise mechanism can vary, but it generally involves the formation of a Cu(I) species which undergoes oxidative addition with the aryl iodide.[20] This Cu(III) intermediate then reacts with the nucleophile (e.g., an amine or alcohol) followed by reductive elimination to furnish the product and a Cu(I) species.[19] Aryl iodides are the most reactive halides for this transformation.[19]

G start Ar-I Cu(I)L ox_add Oxidative Addition [Ar-Cu(III)(I)L] start->ox_add nuc_attack Nucleophilic Attack [Ar-Cu(III)(Nu)(I)L] ox_add->nuc_attack end Ar-Nu Cu(I)L nuc_attack->end Reductive Elimination nuc Nucleophile (H-Nu) nuc->nuc_attack

Figure 3: Simplified pathway for the Ullmann Condensation.

Classical Nucleophilic Aromatic Substitution (SNAr)

3-Ethyl-4-iodoaniline is fundamentally unreactive towards classical SNAr. This type of reaction requires two key features that are absent in this molecule:

  • An Electron-Deficient Ring: SNAr proceeds via the addition of a nucleophile to the ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex).[21] This is only feasible if the ring is made electron-poor by the presence of strong electron-withdrawing groups (EWGs), such as -NO₂ or -CF₃.[10]

  • EWG Positioned Ortho/Para to the Leaving Group: The EWG must be at an ortho or para position to effectively stabilize the negative charge of the Meisenheimer complex through resonance.

The subject molecule has the opposite characteristics: its ring is highly activated (electron-rich) due to the powerful +R effect of the amino group and the +I effect of the ethyl group.[4] Nucleophilic attack on this electron-rich system is electronically disfavored.

G cluster_0 3-Ethyl-4-iodoaniline (Electron-Rich) cluster_1 SₙAr Reaction cluster_2 Outcome A Ring is activated by -NH₂ (+R) and -Et (+I). High electron density repels nucleophiles. B Requires electron-deficient ring for attack. C Reaction is Disfavored A->C Electronic Mismatch

Figure 4: Logical diagram showing why SₙAr is disfavored.

Summary of Reactivity and Synthetic Strategy

The synthetic utility of 3-Ethyl-4-iodoaniline is overwhelmingly channeled through transition-metal-catalyzed cross-coupling reactions. The choice of reaction is dictated entirely by the desired bond construction.

Reaction Type Bond Formed Catalyst System Typical Conditions Key Advantage/Consideration
Buchwald-Hartwig C-NPd / Bulky Phosphine Ligand80-120 °C, Strong Base (NaOtBu)Premier method for aryl amine synthesis; high functional group tolerance.[11]
Suzuki-Miyaura C-CPd / Phosphine Ligand80-110 °C, Weak Base (K₂CO₃)Highly reliable and versatile for biaryl synthesis; stable boron reagents.[16]
Ullmann Condensation C-N, C-OCopper (I) SaltsOften >150 °C, Polar SolventsA classical alternative; can be effective for specific substrates where Pd fails.[19]
SNAr (C-Nu)NoneN/ANot a viable pathway due to the electron-rich nature of the aromatic ring.
Table 2: Comparative overview of nucleophilic substitution strategies.

Strategic Insight: For drug development professionals, the chemoselectivity of the C-I bond is a major strategic advantage. One can perform a Suzuki or Buchwald-Hartwig coupling at the 4-position, leaving the amino group available for subsequent derivatization (e.g., acylation, sulfonylation) or further cross-coupling after transformation into a more robust directing group. This stepwise approach allows for the efficient construction of complex, poly-functionalized molecules from a single, versatile intermediate.

References

  • Zakrzewska, A., Gawinecki, R., Kolehmainen, E., & Ośmiałowski, B. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International Journal of Molecular Sciences. Available from: [Link]

  • Zakrzewska, A., et al. (2025). C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. ResearchGate. Available from: [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Chemistry Steps. Available from: [Link]

  • Crampton, M. R., & Emokpae, T. A. (2005). Electronic and steric effects in the SNAr substitution reactions of substituted anilines with 2,4-dinitrophenyl 2,4,6-trinitrophenyl ether in acetonitrile. Scilit. Available from: [Link]

  • Chemistry Stack Exchange. (2023). Iodide ion is good leaving group and a good nucleophile. How can both be correct? Chemistry Stack Exchange. Available from: [Link]

  • Chemistry Steps. (2024). Reactions of Aniline. Chemistry Steps. Available from: [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia. Available from: [Link]

  • Longdom Publishing. (2021). Editorial on Nucleophilic Aromatic Substitution. Journal of Organic and Inorganic Chemistry. Available from: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Nanyang Technological University. (2022). Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite. DR-NTU. Available from: [Link]

  • Dalmás, B., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO. Available from: [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Dobson, D. E. (2022). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. Available from: [Link]

  • Yue, D., & Larock, R. C. (2002). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry. Available from: [Link]

  • Macsen Labs. (n.d.). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Macsen Labs. Available from: [Link]

  • ResearchGate. (n.d.). Ullmann coupling of 4-iodoanisole (1a) with methylamine (2a). ResearchGate. Available from: [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available from: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available from: [Link]

  • BYJU'S. (2020). Ullmann Reaction. BYJU'S. Available from: [Link]

  • Larock, R. C., & Yue, D. (2002). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. SciSpace. Available from: [Link]

  • Organic Syntheses. (n.d.). p-IODOANILINE. Organic Syntheses. Available from: [Link]

  • Bolshan, Y., & Batey, R. A. (2022). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic Letters. Available from: [Link]

  • Varas, J., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. MDPI. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • PrepChem.com. (n.d.). Preparation of 4-iodoaniline. PrepChem.com. Available from: [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]

  • Radhakrishnamurti, P. S., & Janardhana, Ch. (1978). Kinetics of Iodination of Aniline & Substituted Anilines In Aqueous Dimethylsulphoxide & Dimethylformamide. Indian Journal of Chemistry. Available from: [Link]

  • University of Calgary. (n.d.). Ch 8 : Nucleophilc Substitution answers. University of Calgary Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Substitution reactions of 3 with aniline derivatives. ResearchGate. Available from: [Link]

Sources

Exploratory

Technical Whitepaper: Safety Data Sheet (SDS) and Toxicological Profile of 3-Ethyl-4-iodoaniline

Executive Summary In contemporary drug discovery, halogenated aniline derivatives serve as critical synthetic intermediates. Specifically, 3-Ethyl-4-iodoaniline (CAS: 337980-54-8) is a highly valued building block utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, halogenated aniline derivatives serve as critical synthetic intermediates. Specifically, 3-Ethyl-4-iodoaniline (CAS: 337980-54-8) is a highly valued building block utilized in the synthesis of advanced molecular electronics and targeted therapeutics, including potent MAPK/ERK kinase (MEK) inhibitors[1][2]. However, the integration of such compounds into pharmaceutical pipelines necessitates a rigorous understanding of their safety profiles. This whitepaper provides an in-depth toxicological overview and safety data sheet (SDS) guide for 3-Ethyl-4-iodoaniline, detailing the mechanistic basis of its hemotoxicity, GHS hazard classifications, and validated protocols for experimental handling.

Chemical Identity and Physicochemical Properties

The reactivity of 3-Ethyl-4-iodoaniline is driven by the electron-donating ethyl group and the highly polarizable iodine atom on the benzene ring. While the amine group facilitates cross-coupling reactions (e.g., Buchwald-Hartwig aminations), the carbon-iodine bond is susceptible to photolytic cleavage, necessitating strict storage conditions[3].

PropertySpecification
Chemical Name 3-Ethyl-4-iodoaniline
CAS Registry Number 337980-54-8[4]
Molecular Formula C8H10IN[5]
Molecular Weight 247.08 g/mol [5]
Physical State Solid / Crystalline powder
Stability Light-sensitive; prone to oxidative degradation[3][6]
Storage Requirements Store in a dark place, under an inert atmosphere (Argon/Nitrogen), at room temperature[6][7]

Toxicological Mechanisms & Pharmacokinetics

The primary dose-limiting toxicity of halogenated anilines is their capacity to induce methemoglobinemia and subsequent hemolytic anemia[8][9]. The toxicity is not caused by the parent compound directly, but rather by its hepatic metabolites[8].

The Causality of Hemotoxicity: Upon systemic absorption, 3-Ethyl-4-iodoaniline undergoes CYP450-mediated N-hydroxylation in the liver, forming an active arylhydroxylamine metabolite[8][10]. This metabolite penetrates the erythrocyte (RBC) membrane and initiates a catalytic redox cycle. It oxidizes the ferrous iron (Fe²⁺) in oxyhemoglobin to the ferric state (Fe³⁺), forming methemoglobin (MetHb), which is incapable of binding oxygen[8][11]. Concurrently, the arylhydroxylamine is oxidized to a nitroso derivative, which can be reduced back to the hydroxylamine by cellular reducing equivalents (e.g., NADPH, glutathione)[9]. This futile redox cycling rapidly depletes the RBC's antioxidant defenses, leading to oxidative stress, membrane cytoskeletal damage, and ultimately, erythrocyte destruction (hemolysis)[9][12].

ToxPathway A 3-Ethyl-4-iodoaniline (Hepatic Uptake) B CYP450 Oxidation (Liver) A->B Metabolism C N-Hydroxy Metabolite (Arylhydroxylamine) B->C N-hydroxylation D RBC Penetration C->D Circulation E Hemoglobin Oxidation (Fe2+ -> Fe3+) D->E Redox Cycling F Methemoglobinemia & Erythrocyte Toxicity E->F Clinical Manifestation

Hepatic metabolism of 3-Ethyl-4-iodoaniline leading to erythrocyte toxicity and methemoglobinemia.

GHS Classification and Hazard Characterization

Based on structural alerts and data from closely related halogenated aniline analogs (e.g., 3-Iodo-4-methylaniline), 3-Ethyl-4-iodoaniline is classified under several critical hazard categories[6][7].

GHS Hazard ClassHazard StatementToxicological Rationale
Acute Toxicity (Oral) H302: Harmful if swallowedRapid gastrointestinal absorption leading to systemic N-hydroxylation and acute methemoglobinemia[6].
Acute Toxicity (Dermal) H312: Harmful in contact with skinLipophilic nature allows for transdermal penetration, bypassing first-pass metabolism but still reaching hepatic oxidation sites[6].
Skin Irritation H315: Causes skin irritationElectrophilic reactivity of the amine group can cause localized protein adduction in the epidermis[6].
Eye Irritation H319: Causes serious eye irritationDirect contact disrupts the corneal epithelium; potential for severe ocular damage[13].
STOT - Single Exposure H335: May cause respiratory irritationInhalation of crystalline dust irritates the mucosal lining of the respiratory tract[6][13].

Experimental Protocols: In Vitro Hemotoxicity Assessment

To evaluate the methemoglobin-inducing potential of 3-Ethyl-4-iodoaniline and its synthesized derivatives during preclinical development, a standardized in vitro RBC assay is required[8][11].

Self-Validating System Design: This protocol incorporates a concurrent vehicle control (baseline MetHb) and a sodium nitrite positive control. If the positive control fails to induce >80% MetHb conversion, the RBC batch is deemed compromised, and the assay is invalidated. This creates a self-validating loop ensuring data integrity.

Step-by-Step Methodology:

  • Erythrocyte Isolation: Collect whole blood (e.g., Sprague-Dawley rat or human donor) in heparinized tubes. Centrifuge at 2,000 x g for 10 minutes. Discard the plasma and buffy coat. Wash the packed RBCs three times with isotonic phosphate-buffered saline (PBS) supplemented with 10 mM glucose (pH 7.4) to maintain cellular metabolism[11].

  • Metabolite Activation (Optional but Recommended): Because the parent compound requires hepatic activation, pre-incubate 3-Ethyl-4-iodoaniline with rat liver S9 fractions and NADPH to generate the active arylhydroxylamine prior to RBC exposure[8][9].

  • Compound Dosing: Resuspend washed RBCs to a 30% hematocrit in PBS. Spike aliquots with the test agent (or pre-activated mixture) at concentrations ranging from 30 µM to 300 µM[8][11].

  • Incubation: Incubate the suspensions in a shaking water bath at 37°C for up to 240 minutes[8].

  • Reaction Termination & Lysis: At specific time points (e.g., 30, 60, 120, 240 min), remove a 75 µL aliquot and immediately mix it with a cold hemolysis buffer (e.g., hypotonic phosphate buffer). Causality: The cold hypotonic buffer instantly lyses the cells and halts the temperature-dependent redox cycling, ensuring the measured MetHb accurately reflects the specific time-point[11].

  • Spectrophotometric Quantification: Measure the absorbance of the lysate at 635 nm. Causality: Methemoglobin exhibits a distinct absorption peak at 635 nm, allowing precise differentiation from oxyhemoglobin[9][11]. Calculate the percentage of MetHb relative to total hemoglobin.

ExpWorkflow Step1 Blood Collection & RBC Isolation Step2 Compound Dosing (30-300 µM) Step1->Step2 Step3 Incubation (37°C, up to 240 min) Step2->Step3 Step4 Cell Lysis & Buffer Addition Step3->Step4 Step5 Spectrophotometry (Absorbance at 635 nm) Step4->Step5 Step6 Data Analysis (% MetHb Formation) Step5->Step6

In vitro protocol for assessing methemoglobin induction by halogenated aniline derivatives.

Exposure Controls and Handling Directives

Due to the compound's toxicity and instability, strict engineering controls must be implemented:

  • Engineering Controls: All synthetic manipulations must be performed in a certified chemical fume hood to prevent inhalation of crystalline dust[3].

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended due to transdermal penetration risks), tightly fitting safety goggles, and a flame-resistant lab coat are mandatory[3].

  • Emergency Response: In the event of dermal exposure, immediately wash with copious amounts of soap and water. If clinical signs of methemoglobinemia appear (cyanosis, headache, fatigue), immediate medical intervention with intravenous Methylene Blue (the standard antidote for MetHb reduction) is required[6][8].

References

  • "4-Ethyl-3-iodoaniline | BLD Pharm", bldpharm.com,
  • "MAPK/ERK KINASE INHIBITORS - European Patent Office - EP 2091941 B1", googleapis.com,
  • "Aniline derivative-induced methemoglobin in r
  • "MECHANISTIC STUDY ON ANILINE-INDUCED ERYTHROCYTE TOXICITY", srce.hr,
  • "The hemotoxicity of para-substituted aniline analogs in dog and rat erythrocytes: a species comparison - PubMed", nih.gov,
  • "Buy 4-Iodoaniline | 540-37-4 - Smolecule", smolecule.com,
  • "3-Iodoaniline 626-01-7 wiki - Guidechem", guidechem.com,

Sources

Exploratory

Strategic Utilization of 3-Ethyl-4-iodoaniline in Agrochemical Discovery

Content Type: Technical Whitepaper Subject: 3-Ethyl-4-iodoaniline (CAS 337980-54-8) Author Persona: Senior Application Scientist, Agrochemical Discovery Division[1][2][3] Executive Summary In the competitive landscape of...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Subject: 3-Ethyl-4-iodoaniline (CAS 337980-54-8) Author Persona: Senior Application Scientist, Agrochemical Discovery Division[1][2][3]

Executive Summary

In the competitive landscape of modern agrochemical discovery, the "Magic Methyl" effect—where a single methyl group dramatically improves potency—is well known.[3] However, as resistance profiles evolve, researchers are increasingly turning to ethyl-substituted scaffolds to modulate lipophilicity (


) and introduce novel steric constraints.[2][3]

3-Ethyl-4-iodoaniline (CAS 337980-54-8) represents a high-value "privileged structure" for this purpose.[2][3] Unlike its simpler methyl analogs, the 3-ethyl group provides a unique steric bulk adjacent to the iodine reactive handle (ortho-positioning), enabling the synthesis of conformationally restricted biaryls .[1][2][3] This guide outlines the technical utility of this intermediate, focusing on its application in synthesizing next-generation herbicides (PPO inhibitors) and fungicides (SDHI analogs).[2][3]

Chemical Profile & Reactivity Analysis

Structural Logic

The molecule features a "Push-Pull" electronic system with a steric twist:

  • The Anchor (Amine, C1): A nucleophilic handle ready for urea, amide, or carbamate formation.[3]

  • The Modulator (Ethyl, C3): Provides significant lipophilic bulk (

    
     contribution ~ +1.0 vs. H).[2][3] Crucially, it sits ortho to the iodine.[3]
    
  • The Handle (Iodine, C4): A highly reactive electrophile for transition-metal catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig).[1][2][3]

Key Steric Feature: The ortho-ethyl group creates a "steric lock" around the C4 position.[1][2][3] When this iodine is replaced by a phenyl or heteroaryl ring (via Suzuki coupling), the ethyl group forces the two rings to twist out of planarity.[2][3] This is critical for disrupting crystal packing (improving solubility) and locking the bioactive conformation to match enzyme binding pockets.[3]

Reactivity Visualization (Graphviz)[1][2][3]

ReactivityMap Center 3-Ethyl-4-iodoaniline (Core Scaffold) Amine Amine (C1) Nucleophilic Attack Center->Amine Ureas/Amides (Herbicides) Iodine Iodine (C4) Electrophilic Coupling Center->Iodine Biaryls (Fungicides) Ethyl Ethyl (C3) Steric/Lipophilic Modulator Center->Ethyl LogP Increase (+1.0) Ethyl->Iodine Ortho-Steric Clash

Figure 1: Functional map of 3-Ethyl-4-iodoaniline showing the orthogonal reactivity of the amine and iodine, and the steric influence of the ethyl group.[1][2][3]

Agrochemical Applications

Herbicides: PPO Inhibitor Scaffolds

Protoporphyrinogen Oxidase (PPO) inhibitors often utilize a phenyl ring linked to a heterocycle.[2][3] The 3-ethyl-4-iodoaniline scaffold allows for the construction of N-phenyl imides or triazolinones .[1][2][3]

  • Mechanism: The aniline nitrogen attacks a cyclic anhydride or precursor to form the core imide.[3]

  • Advantage: The 3-ethyl group sits in the binding pocket often occupied by a chlorine or methyl group in older generics (e.g., flumioxazin analogs).[2][3] The larger ethyl group can improve selectivity for crop vs. weed PPO enzymes by exploiting subtle pocket differences.[3]

Fungicides: SDHI Precursors

Succinate Dehydrogenase Inhibitors (SDHIs) typically consist of an acid core (pyrazole/pyridine) linked to an aniline.[2][3]

  • Application: 3-Ethyl-4-iodoaniline serves as the "amine half" of the SDHI.[1][2][3]

  • Workflow:

    • Coupling of the amine with a Pyrazole-4-carbonyl chloride.[1][2][3]

    • Suzuki coupling at the C4-Iodine position to add a second aryl ring (tail).[2][3]

  • Benefit: The "tail" region of SDHIs requires high lipophilicity to penetrate fungal membranes.[3] The ethyl group boosts this property while the iodine allows for the modular attachment of diverse "tail" libraries.[3]

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: To functionalize the C4 position while preserving the amine for later derivatization.[1][2]

Reagents:

  • Substrate: 3-Ethyl-4-iodoaniline (1.0 eq)[1][2][3]

  • Boronic Acid: Phenylboronic acid (1.2 eq)[2][3]

  • Catalyst:

    
     (3 mol%)[2][3]
    
  • Base:

    
     (3.0 eq)[2][3]
    
  • Solvent: 1,4-Dioxane / Water (4:1)[2][3]

Step-by-Step:

  • Degassing: Charge a reaction vial with the aniline, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed solvent mixture via syringe.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by LC-MS (Target mass will be Biaryl-Amine).[1][2][3]

    • Note: The free amine does not poison the catalyst significantly under these conditions, but oxidative stability is a concern.[3] Keep under Argon.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The ethyl group aids separation by increasing the

    
     compared to non-alkylated analogs.[3]
    
Protocol B: Urea Formation (Herbicide Linker)

Objective: To convert the amine into a urea linkage common in photosystem II inhibitors.[2][3]

Reagents:

  • Substrate: 3-Ethyl-4-iodoaniline (1.0 eq)[1][2][3]

  • Isocyanate: Isopropyl isocyanate (1.1 eq)[2][3]

  • Catalyst: DMAP (0.1 eq) - Optional, speeds up reaction[1][2][3]

  • Solvent: Dry DCM (Dichloromethane)[2][3]

Step-by-Step:

  • Dissolve the aniline in dry DCM at 0°C.

  • Add isocyanate dropwise.[3]

  • Allow to warm to room temperature and stir for 12 hours.

  • Observation: The product often precipitates as a white solid due to the urea hydrogen bonding network.[3]

  • Filtration: Filter the solid and wash with cold ether.[3]

Strategic Synthesis Workflow (Graphviz)[2][3]

The following diagram illustrates a parallel library synthesis workflow using 3-Ethyl-4-iodoaniline as the divergence point.

SynthesisWorkflow Start Start: 3-Ethyl-4-iodoaniline PathA Path A: C4-Functionalization (Suzuki Coupling) Start->PathA Pd(0), Ar-B(OH)2 PathB Path B: N-Functionalization (Amide/Urea Formation) Start->PathB R-NCO or R-COCl ProdA Biaryl Aniline Intermediate (SDHI Precursor) PathA->ProdA ProdB Iodo-Urea Scaffold (Herbicide Precursor) PathB->ProdB FinalA Library A: Tail Variations ProdA->FinalA Amide Coupling FinalB Library B: Headgroup Variations ProdB->FinalB Sonogashira/Suzuki

Figure 2: Divergent synthesis strategy.[1][2][3] Path A prioritizes the "tail" modification for fungicides, while Path B prioritizes the "head" modification for herbicides, utilizing the iodine handle in a second step.[2]

Data Summary: Physicochemical Impact[1][3][4]

PropertyH-Analog (4-Iodoaniline)Ethyl-Analog (3-Ethyl-4-iodoaniline)Impact on Agrochemical Design
Molecular Weight 219.02247.08Slight increase; negligible effect on transport.[2][3]
LogP (Est.) ~2.7~3.7Critical: Improved cuticle penetration; higher retention in waxy leaves.[3]
Steric Bulk LowHigh (Ortho-twist)Forces non-planar conformation; improves selectivity.[1][2][3]
Melting Point 61-63°C< 50°C (Oil/Low melt)Lower MP improves solubility in formulation concentrates (EC/SC).[1][2][3]

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).[3][4] Potential sensitizer.[3]

  • Storage: Light sensitive (due to C-I bond).[3] Store in amber vials under inert gas (Nitrogen/Argon) at 2-8°C.

  • Specific Note: Haloanilines can be toxic to aquatic life.[3] All waste streams from the Suzuki coupling (containing Palladium and Boron species) must be segregated and treated as heavy metal waste.[3]

References

  • BLD Pharm. (n.d.).[3] 3-Ethyl-4-iodoaniline Product Analysis. Retrieved from

  • PubChem. (2025).[3] 2-Ethyl-4-iodoaniline (Isomer Comparison) and Haloaniline Properties. National Library of Medicine.[3] Retrieved from

  • Tour, J. M., et al. (1994).[3] Synthesis of oligo(phenylene ethynylene)s. (Demonstrates the utility of ethyl-iodo-anilines in cross-coupling). Angewandte Chemie.

  • ChemicalBook. (2025).[3] Haloaniline Synthesis and Agrochemical Intermediates. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 3-Ethyl-4-iodoaniline

Abstract & Strategic Overview 3-Ethyl-4-iodoaniline is a high-value halogenated aniline intermediate, critical for "scaffold hopping" in drug discovery. It serves as a precursor for Suzuki-Miyaura, Sonogashira, and Buchw...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

3-Ethyl-4-iodoaniline is a high-value halogenated aniline intermediate, critical for "scaffold hopping" in drug discovery. It serves as a precursor for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, allowing the installation of complex heterocycles or alkyl chains ortho to the ethyl group.

The synthesis of this molecule presents a classic regioselectivity challenge. The amino group (-NH


) at position 1 is a strong activator and ortho, para-director. The ethyl group (-Et) at position 3 is a weak activator and ortho, para-director.
  • Target Position (C4): Para to the amine and ortho to the ethyl group.

  • Competing Position (C6): Ortho to the amine and para to the ethyl group.

Strategic Insight: While steric hindrance at C4 (flanked by the ethyl group) is non-negligible, the electronic resonance contribution of the amino group overwhelmingly favors para-substitution. Therefore, a direct electrophilic iodination under mild, controlled conditions is the most efficient route, avoiding the need for protecting groups or multi-step Sandmeyer sequences.

Retrosynthetic Analysis & Route Selection

The most robust pathway utilizes electrophilic aromatic substitution using elemental iodine activated by mild base or iodine monochloride.

  • Route A (Green Protocol): Iodine (

    
    ) + Sodium Bicarbonate (
    
    
    
    ) in Water/Methanol.
    • Pros: High atom economy, aqueous solvent, mild pH, minimizes oxidation of the aniline.

    • Cons: Requires careful temperature control to prevent over-iodination.

  • Route B (High Reactivity Protocol): Iodine Monochloride (

    
    ) in Acetic Acid (
    
    
    
    ).
    • Pros: Extremely fast, high conversion for unreactive substrates.

    • Cons: Corrosive reagents, higher risk of di-iodination.

Selected Protocol: Route A is recommended for initial scale-up (1g to 100g) due to its operational safety and ease of purification.

Reaction Logic Visualization

SynthesisLogic cluster_legend Regioselectivity Drivers Start 3-Ethylaniline (Starting Material) Intermediate Sigma Complex (Transition State) Start->Intermediate Electrophilic Attack Reagents I2 (1.05 eq) + NaHCO3 Solvent: H2O/MeOH Reagents->Intermediate Product 3-Ethyl-4-iodoaniline (Target: C4 Substituted) Intermediate->Product Major Pathway (Para-direction) SideProduct 3-Ethyl-6-iodoaniline (Minor Impurity) Intermediate->SideProduct Minor Pathway (Ortho-direction) Desc Amino group (C1) directs strongly to C4. Ethyl group (C3) reinforces C4 (ortho).

Caption: Mechanistic pathway showing the convergence of directing effects toward the C4 position.[1]

Detailed Experimental Protocol

Method A: Bicarbonate-Buffered Direct Iodination (Recommended)

This protocol minimizes the formation of di-iodo byproducts by maintaining a slightly basic pH, which neutralizes the HI generated during the reaction, preventing acid-catalyzed side reactions.

Materials & Equipment
  • Reagents:

    • 3-Ethylaniline (purity >98%)

    • Iodine (resublimed, solid)

    • Sodium Bicarbonate (

      
      )[2][3]
      
    • Solvents: Methanol (MeOH), Deionized Water, Ethyl Acetate (EtOAc), Sodium Thiosulfate (

      
      ).
      
  • Equipment:

    • 3-neck Round Bottom Flask (RBF) equipped with a mechanical stirrer (magnetic stirring is insufficient for slurries).

    • Addition funnel (pressure-equalizing).

    • Internal thermometer.

Step-by-Step Procedure
  • Preparation of the Substrate Solution:

    • In the 3-neck RBF, dissolve 3-Ethylaniline (12.1 g, 100 mmol) in Methanol (50 mL) and Water (50 mL).

    • Add solid Sodium Bicarbonate (12.6 g, 150 mmol, 1.5 eq).

    • Note: The mixture may form a suspension. This is normal.

    • Cool the mixture to 0–5°C using an ice/water bath.

  • Controlled Addition of Iodine:

    • Prepare a solution of Iodine (25.4 g, 100 mmol, 1.0 eq) in Methanol (100 mL). Tip: If iodine dissolves slowly, add a small amount of KI to solubilize it, though pure MeOH usually suffices.

    • Transfer the iodine solution to the addition funnel.

    • Crucial Step: Add the iodine solution dropwise to the aniline mixture over 45–60 minutes .

    • Control: Maintain internal temperature below 10°C. Rapid addition leads to local hotspots and di-iodination.

  • Reaction Monitoring:

    • Once addition is complete, allow the reaction to warm to Room Temperature (20–25°C).

    • Stir for 2–3 hours.

    • TLC Check: Silica gel, 10% EtOAc in Hexanes.

      • Starting Material (3-Ethylaniline): Higher

        
        .
        
      • Product (3-Ethyl-4-iodoaniline): Lower

        
        , stains dark with UV/Iodine.
        
    • Endpoint: The reaction is complete when the starting aniline is consumed (<2%).

  • Workup & Isolation:

    • Quench: Pour the reaction mixture into 200 mL of ice-cold water containing Sodium Thiosulfate (5 g). Stir for 15 minutes.

      • Visual Cue: The dark brown iodine color should fade to a pale yellow/orange.

    • Extraction: Extract the aqueous mixture with Ethyl Acetate (

      
       mL).
      
    • Washing: Combine organic layers and wash with:

      • Water (

        
         mL)
        
      • Brine (

        
         mL)
        
    • Drying: Dry over anhydrous Sodium Sulfate (

      
      ).[2][4][5] Filter and concentrate under reduced pressure (Rotavap) to yield a dark oil or solid.
      
  • Purification:

    • The crude material often contains traces of the 6-iodo isomer.

    • Recrystallization (Preferred): Dissolve the crude solid in minimal hot Ethanol (approx. 2-3 mL/g). Add water dropwise until turbidity persists. Cool slowly to 4°C. Filter the needles.

    • Flash Chromatography (Alternative): If the product is an oil, purify on Silica Gel (Gradient: 0%

      
       10% EtOAc in Hexanes).
      

Analytical Validation

TestExpected ResultDiagnostic Notes
Appearance Off-white to light brown crystalline solidDarkens upon air/light exposure (store in amber vials).
1H NMR (CDCl3)

7.50 (d, J=8.5 Hz, 1H, H-5), 6.60 (d, J=2.5 Hz, 1H, H-2), 6.45 (dd, 1H, H-6), 3.5 (br s, 2H, NH2), 2.6 (q, 2H, CH2), 1.2 (t, 3H, CH3).
Key: The doublet at ~7.50 ppm corresponds to the proton ortho to the Iodine (H-5). The coupling constant (~8.5 Hz) indicates ortho coupling to H-6, confirming the para substitution pattern relative to the amine.
MS (ESI+) [M+H]+ = 248.0Characteristic Iodine isotope pattern is not split (monoisotopic), but mass defect is significant.
Melting Point 45–48 °CSharp range indicates high purity.

Troubleshooting & Optimization (Expertise)

"The reaction stalled at 80% conversion."

Cause: Iodine is less reactive in pure methanol/water as the reaction progresses. Solution: Do not add more Iodine immediately. Instead, add 10% more NaHCO3 to ensure the HI byproduct is neutralized, pushing the equilibrium forward. If still stalled after 1 hour, add 0.1 eq of Iodine.

"I see a significant di-iodo impurity."

Cause: Localized high concentration of iodine during addition. Solution: Improve stirring speed (vortex formation) and dilute the iodine feed further. Ensure the temperature stays strictly at 0°C during addition.

"The product is an oil that won't crystallize."

Cause: Residual solvent or isomer mixture.[5] Solution: Perform a "seed" recrystallization. Dissolve in Hexanes, cool to -20°C, and scratch the glass. If it remains oil, convert to the HCl salt (add HCl in ether) which is usually a stable solid, then neutralize back to free base when needed.

Process Workflow Diagram

Workflow Step1 Setup: 3-Ethylaniline + NaHCO3 in MeOH/Water (0°C) Step2 Addition: Dropwise I2 in MeOH (Keep T < 10°C) Step1->Step2 Step3 Reaction: Stir 2-3h @ RT Monitor via TLC Step2->Step3 Step4 Quench: Na2S2O3 (aq) Remove excess Iodine Step3->Step4 Step5 Extraction: EtOAc/Brine Wash Concentrate to Crude Step4->Step5 Step6 Purification: Recrystallization (EtOH/H2O) or Column Step5->Step6

Caption: Operational workflow for the synthesis of 3-Ethyl-4-iodoaniline.

References

  • Organic Syntheses Procedure for p-Iodoaniline.

    • Source: Organic Syntheses, Coll. Vol. 2, p.347 (1943).
    • Relevance: Establishes the foundational protocol for aniline iodin
    • URL:[Link]

  • BenchChem Technical Support: Synthesis of 4-Iodo-3,5-dimethylaniline.

    • Source: BenchChem Application Notes (2025).[2][5]

    • Relevance: Validates the regioselectivity in 3,5-dialkyl systems and scale-up parameters for similar sterically hindered anilines.
  • Regioselective Iodin

    • Source:Tetrahedron Letters, Vol 40, Issue 33, 1999.
    • Relevance: Discusses the directing effects of alkyl groups versus amino groups in electrophilic iodin
    • URL:[Link]

Sources

Application

Application Note: Precision Buchwald-Hartwig Amination of 3-Ethyl-4-iodoaniline

Strategic Analysis & Chemical Context Substrate Profile 3-Ethyl-4-iodoaniline presents a unique "push-pull" challenge in palladium-catalyzed cross-coupling. Successful functionalization requires navigating three competin...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Analysis & Chemical Context

Substrate Profile

3-Ethyl-4-iodoaniline presents a unique "push-pull" challenge in palladium-catalyzed cross-coupling. Successful functionalization requires navigating three competing factors defined by its structure:

  • Steric Hindrance (The Ortho Effect): The ethyl group at C3 imposes significant steric bulk proximal to the reactive C4-Iodine bond. This hinders the approach of the palladium center during oxidative addition and, more critically, impedes reductive elimination.

  • Electronic Deactivation: The amino group at C1 is a strong Electron Donating Group (EDG). By increasing electron density in the aromatic ring, it renders the C-I bond less electrophilic, slowing down the rate-limiting oxidative addition step compared to electron-neutral aryl halides.

  • Bifunctionality (Chemoselectivity): The molecule contains both a nucleophile (NH₂) and an electrophile (C-I). Without proper catalyst control, self-coupling (polymerization) is a significant risk.

The Solution: Third & Fourth Generation Precatalysts

Traditional Pd sources (e.g., Pd(OAc)₂ or Pd₂dba₃) often fail with this substrate due to the formation of inactive halide-bridged dimers, a phenomenon exacerbated by aryl iodides.

This protocol utilizes Buchwald G4 Palladacycles . These precatalysts rapidly generate the active mono-ligated Pd(0) species even at low temperatures, preventing catalyst deactivation and overcoming the electronic deactivation of the substrate.

Decision Matrix & Ligand Selection

Use the following logic flow to determine the optimal reaction conditions for your specific target.

G Start Target Transformation Q1 Are you coupling the C-I bond or the NH2 group? Start->Q1 Path_Electrophile Electrophile Mode (Coupling C-I with external Amine) Q1->Path_Electrophile Use C-I Handle Path_Nucleophile Nucleophile Mode (Coupling NH2 with external Ar-X) Q1->Path_Nucleophile Use NH2 Handle Q2 Type of External Amine? Path_Electrophile->Q2 Sol_Inverse PROTOCOL C: Standard XPhos/Cs2CO3 Path_Nucleophile->Sol_Inverse Sec_Amine Secondary Amine (Cyclic/Acyclic) Q2->Sec_Amine Pri_Amine Primary Amine (Alkyl/Aniline) Q2->Pri_Amine Sol_RuPhos PROTOCOL A: RuPhos Pd G4 (Best for Sterics) Sec_Amine->Sol_RuPhos Sol_BrettPhos PROTOCOL B: BrettPhos Pd G4 (Prevents Diarylation) Pri_Amine->Sol_BrettPhos

Figure 1: Decision tree for selecting the appropriate catalytic system based on the intended coupling partner.

Detailed Experimental Protocols

Protocol A: Coupling with Secondary Amines (RuPhos System)

Recommended for: Morpholine, Piperidine, N-methylpiperazine, acyclic secondary amines.

Rationale: RuPhos is a bulky biaryl phosphine designed specifically to facilitate the coupling of secondary amines with sterically hindered aryl halides. It creates a protective pocket around the Pd center that encourages reductive elimination despite the ortho-ethyl group.

Reagents:

  • Substrate: 3-Ethyl-4-iodoaniline (1.0 equiv)

  • Amine: Secondary Amine (1.2 – 1.5 equiv)

  • Catalyst: RuPhos Pd G4 (1.0 – 2.0 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene (0.2 M concentration)

Step-by-Step Methodology:

  • Vessel Prep: Oven-dry a 2-dram vial or Schlenk tube containing a magnetic stir bar. Cool under a stream of Argon/Nitrogen.

  • Solids Addition: Charge the vessel with 3-Ethyl-4-iodoaniline, RuPhos Pd G4, and NaOtBu.

    • Note: If the amine is a solid, add it here.[1]

  • Inert Atmosphere: Cap the vessel with a septum and purge with inert gas for 5 minutes.

  • Liquids Addition: Add the anhydrous solvent via syringe. Add the liquid amine via syringe.

  • Activation: Place the vessel in a pre-heated block at 80°C .

    • Process Tip: Do not start at room temperature. Immediate heating helps the G4 precatalyst activate and enter the cycle before off-cycle inhibitory complexes form.

  • Monitoring: Stir for 2–4 hours. Monitor by LCMS.[2]

    • Success Marker: Conversion of the Aryl Iodide (M+) to Product (M+Amine-I).

    • Failure Mode: If "Hydrodehalogenation" (loss of Iodine, replaced by H) is observed, reduce temperature to 65°C and increase amine equivalents.

Protocol B: Coupling with Primary Amines (BrettPhos System)

Recommended for: n-Butylamine, Benzylamine, Aniline derivatives.

Rationale: Primary amines are prone to "double arylation" (reacting twice). BrettPhos is highly selective for mono-arylation.[3] Furthermore, it is exceptionally active against electron-rich aryl iodides.

Critical Safety/Chemoselectivity Note: Since the substrate itself is a primary aniline, there is a risk of self-coupling.

  • Strategy: If the external amine is an alkyl amine (more nucleophilic), the reaction will favor cross-coupling. If the external amine is an aniline, you must protect the substrate's nitrogen (e.g., as a Boc-carbamate) or use a large excess of the external aniline.

Reagents:

  • Substrate: 3-Ethyl-4-iodoaniline (1.0 equiv)

  • Amine: Primary Amine (1.5 equiv)

  • Catalyst: BrettPhos Pd G4 (1.0 – 3.0 mol%)

  • Base: LHMDS (1.0 M in THF) (2.0 equiv) or NaOtBu (1.4 equiv)

    • Note: LHMDS is preferred for base-sensitive substrates or to prevent catalyst poisoning by primary amines.

  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology:

  • Inert Setup: Evacuate and backfill a reaction tube with Argon (3x).[2]

  • Catalyst Loading: Add BrettPhos Pd G4 and the aryl iodide substrate.

  • Solvent/Base: Add 1,4-Dioxane. If using LHMDS solution, add it dropwise now.

  • Amine Addition: Add the primary amine slowly.

  • Reaction: Seal and heat to 90°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. The BrettPhos ligand is lipophilic; ensure thorough column chromatography to remove phosphine oxides.

Data Summary & Troubleshooting

VariableStandard ConditionAlternativeReason for Alternative
Catalyst RuPhos Pd G4 (Sec. Amines)BrettPhos Pd G4 (Pri. Amines)Ligand bite angle and steric bulk dictate selectivity for amine type.
Base NaOtBu Cs₂CO₃ Use Cs₂CO₃ if the substrate contains esters, nitriles, or other base-sensitive groups.
Solvent THF t-Amyl Alcohol Use t-Amyl Alcohol for higher temperature reactions (>100°C) if conversion is sluggish.
Temp 80°C 110°C Increase temp if the ortho-ethyl steric barrier is stalling the reaction (incomplete conversion).
Mechanism of Action (Visualized)

The following diagram illustrates the specific pathway for this substrate, highlighting the critical "Steric Gate" at the reductive elimination step.

Mechanism cluster_warning Critical Failure Point Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Slowed by p-NH2) Pd0->OxAdd + 3-Ethyl-4-iodoaniline Pd_Ar_I L-Pd(II)-Ar-I Complex OxAdd->Pd_Ar_I AmineBind Amine Binding & Deprotonation Pd_Ar_I->AmineBind + Amine / Base RedElim Reductive Elimination (BLOCKED by o-Ethyl) AmineBind->RedElim Steric Crowding High Product C-N Coupled Product RedElim->Product Requires Bulky Ligand (RuPhos/BrettPhos) Product->Pd0 Regeneration

Figure 2: Catalytic cycle emphasizing the steric bottleneck caused by the C3-ethyl group.

References

  • Fors, B. P., & Buchwald, S. L. (2008). "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides."[3] Journal of the American Chemical Society, 130(41), 13552–13554. [Link] (Source for BrettPhos efficacy with primary amines and aryl iodides)

  • Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers." Journal of Organic Chemistry, 74(17), 6686 (Contextual reference for sterics). See also related RuPhos work: Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. [Link] (Comprehensive review covering RuPhos for secondary amines and steric management)

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings." The Journal of Organic Chemistry, 79(9), 4161–4166. [Link] (Primary source for the G3/G4 precatalyst activation protocols)

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. [Link] (The definitive guide for matching ligands to substrates)

Sources

Application

Application Note: Modular Synthesis of Heterocyclic Scaffolds using 3-Ethyl-4-iodoaniline

This Application Note and Protocol Guide details the synthesis of heterocyclic compounds utilizing 3-Ethyl-4-iodoaniline (CAS 41052-97-7) as a core scaffold. Introduction & Strategic Value 3-Ethyl-4-iodoaniline is a high...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the synthesis of heterocyclic compounds utilizing 3-Ethyl-4-iodoaniline (CAS 41052-97-7) as a core scaffold.

Introduction & Strategic Value

3-Ethyl-4-iodoaniline is a high-value bifunctional building block in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., MAPK/ERK pathways) and liquid crystal materials. Its structural uniqueness lies in the orthogonal reactivity of its functional groups:

  • The Iodine Handle (C4): Positioned para to the amine, the iodine atom is highly activated for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) due to the weak C–I bond (~53 kcal/mol) compared to C–Br or C–Cl.

  • The Amino Group (C1): A nucleophilic handle available for amide coupling, urea formation, or heterocyclization (e.g., quinoline synthesis).[1]

  • The Ethyl Group (C3): Provides steric bulk and lipophilicity, often crucial for optimizing the binding affinity of drug candidates within hydrophobic pockets of enzymes.

Unlike ortho-iodoanilines, which are direct precursors to indoles via Larock annulation, 3-Ethyl-4-iodoaniline is primarily utilized to construct biaryl heterocycles (via C4-coupling) or N-aryl heterocycles (via C4-amination). This guide focuses on these two dominant synthetic pathways.

Key Reaction Pathways

The following flowchart illustrates the divergent synthesis strategies accessible from this scaffold.

G Start 3-Ethyl-4-iodoaniline (CAS 41052-97-7) Suzuki Pathway A: Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki Heteroaryl Boronic Acid Pd(dppf)Cl2, K2CO3 Buchwald Pathway B: Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald Cyclic Amine (e.g., Morpholine) Pd2(dba)3, BINAP, NaOtBu Skraup Pathway C: Modified Skraup/Doebner-Miller (Annulation on NH2) Start->Skraup Glycerol/Enone Acid Catalysis Biaryl 4-(Heteroaryl)-3-ethylaniline (e.g., Pyridine/Indole analogs) Suzuki->Biaryl Yield: 75-95% NAryl N-Aryl Heterocycles (e.g., 4-Morpholino-3-ethylaniline) Buchwald->NAryl Yield: 80-90% Quinoline 5/7-Ethyl-6-iodoquinoline (Scaffold for further functionalization) Skraup->Quinoline Regioisomeric Mixture

Caption: Divergent synthetic pathways for 3-Ethyl-4-iodoaniline. Pathway A and B leverage the reactive iodine for cross-coupling, while Pathway C utilizes the amine for ring construction.

Detailed Experimental Protocols

Protocol A: Synthesis of Biaryl Heterocycles via Suzuki-Miyaura Coupling

This protocol describes the coupling of 3-Ethyl-4-iodoaniline with Pyridine-3-boronic acid . This reaction is chemoselective; the iodine reacts exclusively, leaving the amine intact for subsequent derivatization (e.g., urea formation).[1]

Mechanism: The Pd(0) catalyst undergoes oxidative addition into the C–I bond.[2][3] Transmetalation with the boronate species follows, and reductive elimination yields the biaryl product.

Reagents & Equipment:

  • 3-Ethyl-4-iodoaniline (1.0 equiv)

  • Pyridine-3-boronic acid (1.2 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂ ), 5 mol%[1]

  • Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane[1]

  • Inert Gas: Nitrogen or Argon[1]

Step-by-Step Methodology:

  • Setup: In a specific microwave vial or round-bottom flask, charge 3-Ethyl-4-iodoaniline (247 mg, 1.0 mmol), Pyridine-3-boronic acid (148 mg, 1.2 mmol), and Pd(dppf)Cl₂ (36 mg, 0.05 mmol).

  • Solvent Addition: Add 1,4-Dioxane (4 mL) and 2.0 M aq. K₂CO₃ (1.5 mL).

  • Degassing (Critical): Sparge the mixture with nitrogen gas for 5–10 minutes to remove dissolved oxygen, which can poison the Pd(0) species and promote homocoupling.

  • Reaction: Seal the vessel and heat to 90°C for 4–6 hours (or 30 mins at 110°C in a microwave reactor). Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS. The starting iodide (Rf ~0.6) should disappear.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer twice with Ethyl Acetate.

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Gradient: 0-50% EtOAc in Hexanes).

  • Yield: Expected yield is 85-92% of 3-(4-amino-2-ethylphenyl)pyridine.

Troubleshooting Table:

Issue Probable Cause Solution
Low Conversion Catalyst deactivation (O₂) Ensure rigorous degassing; switch to Pd(PPh₃)₄ if dppf fails.
Protodeboronation Unstable boronic acid Use boronic ester (pinacol) or add excess boronic acid (1.5 equiv).

| Black Precipitate | Pd precipitation ("Pd black") | Reaction temperature too high; reduce to 80°C or increase ligand load. |

Protocol B: Synthesis of N-Aryl Heterocycles via Buchwald-Hartwig Amination

This protocol couples the iodine of 3-Ethyl-4-iodoaniline with Morpholine to create a heterocyclic aniline derivative. This is a common motif in kinase inhibitors (e.g., Gefitinib analogs).[1]

Reagents:

  • 3-Ethyl-4-iodoaniline (1.0 equiv)

  • Morpholine (1.2 equiv)[1]

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂dba₃ ), 2 mol%[1]

  • Ligand: BINAP (racemic), 4 mol%[1]

  • Base: Sodium tert-butoxide (NaOtBu), 1.4 equiv[1]

  • Solvent: Anhydrous Toluene[1]

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a dry vial, mix Pd₂dba₃ (18 mg, 0.02 mmol) and BINAP (25 mg, 0.04 mmol) in anhydrous Toluene (2 mL). Stir at room temperature for 10 mins until the solution turns a deep orange/red.

  • Reaction Assembly: To a flame-dried Schlenk flask under Argon, add 3-Ethyl-4-iodoaniline (247 mg, 1.0 mmol) and NaOtBu (135 mg, 1.4 mmol).

  • Addition: Add the pre-formed catalyst solution to the flask, followed by Morpholine (105 µL, 1.2 mmol). Rinse with additional Toluene (2 mL).

  • Heating: Heat the mixture to 100°C for 12–16 hours.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove inorganic salts and Palladium residues. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography (Gradient: 10-40% EtOAc in Hexanes).

  • Yield: Expected yield is 80-88% of 4-(4-amino-2-ethylphenyl)morpholine.

Safety & Handling

  • 3-Ethyl-4-iodoaniline: Irritant. May be harmful if swallowed or absorbed through skin. Light-sensitive; store in amber vials.

  • Palladium Catalysts: Potential sensitizers. Handle in a fume hood.

  • Sodium tert-butoxide: Moisture sensitive and caustic. Handle under inert atmosphere.

  • Waste Disposal: Segregate halogenated organic waste (Iodine-containing) from non-halogenated waste.

References

  • Suzuki-Miyaura Coupling Mechanism & Applications: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] [Link]

  • Buchwald-Hartwig Amination Protocols: Surry, D. S., & Buchwald, S. L. (2008).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] [Link]

  • Synthesis of Kinase Inhibitors using 4-Iodoanilines: Regan, J., et al. (2002).[1] Structure-Activity Relationships of the p38α MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 45(14), 2994–3008.[1] [Link]

  • General Heterocycle Synthesis from Anilines: Larock, R. C. (1999).[1] Palladium-catalyzed annulation.[3][4][5] Journal of Organometallic Chemistry, 576(1-2), 111-124.[1] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Iodination Yields for 3-Ethylaniline

Introduction Welcome to the Technical Support Center. This guide addresses the specific challenges encountered during the electrophilic iodination of 3-ethylaniline .

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges encountered during the electrophilic iodination of 3-ethylaniline .

Researchers working with this substrate typically face three distinct failure modes:

  • "Tar" Formation: Rapid oxidation of the electron-rich aniline ring leading to polymerization (low mass balance).

  • Regio-scrambling: A mixture of 4-iodo (para) and 6-iodo (ortho) isomers due to the conflicting steric/electronic effects of the ethyl group.

  • Polyphenolic/Polyiodo Impurities: Over-reaction due to poor stoichiometry control.

This guide prioritizes autonomy and reproducibility , providing you with self-validating protocols to maximize the yield of the target mono-iodinated species (typically 4-iodo-3-ethylaniline ).

Tier 1: Critical Troubleshooting (The "Black Tar" Issue)

Symptom: The reaction mixture turns dark brown/black immediately upon reagent addition; workup yields a viscous oil with no distinct product spots on TLC.

Root Cause: Anilines are highly susceptible to Single Electron Transfer (SET) oxidation. Strong oxidants (like


 used to activate Iodine) or high concentrations of active iodonium species (

) can generate aniline radical cations, which polymerize into "aniline black" or tars.
Diagnostic & Solution Matrix
ObservationProbable CauseCorrective Action
Instant blackening Oxidant (

/KIO

) added too fast.
Switch to Bicarbonate Method. Use

with weak base (

) instead of oxidative activation.
Exotherm (Heat spike) Runaway electrophilic substitution.Cryogenic Control. Cool to 0°C–(-10°C) before adding iodine.
Purple vapor Sublimation of

(Loss of stoichiometry).
Seal & Cap. Ensure reaction vessel is sealed; use a reflux condenser even at low temps to trap iodine vapor.

Tier 2: Regioselectivity & Isomer Control

The Challenge: In 3-ethylaniline, the amino group (-NH


) directs to positions 2, 4, and 6 . The ethyl group (-Et) at position 3 creates a steric conflict.
  • Position 2: Flanked by -NH

    
     and -Et.[1] (Blocked by Sterics) 
    
  • Position 4 (Target): Para to -NH

    
    , Ortho to -Et. (Electronically Favored, Sterically Hindered) 
    
  • Position 6 (Impurity): Ortho to -NH

    
    , Para to -Et. (Sterically Open, Electronically Less Favored) 
    

Standard Outcome: You will typically observe a 4:1 to 6:1 ratio of 4-iodo to 6-iodo product. To improve yield, we must enhance the electronic preference for position 4 while suppressing oxidation.

Visualizing the Pathway

ReactionPathway SM 3-Ethylaniline Inter Sigma Complex (Resonance Stabilized) SM->Inter + I+ (Electrophile) Tar Oxidative Tars (Polymerization) SM->Tar Oxidation (SET) (Avoid by N2 atm) Prod4 4-Iodo-3-ethylaniline (Major - Electronic Control) Inter->Prod4 Path A: Para Attack (Favored by -NH2 resonance) Prod6 6-Iodo-3-ethylaniline (Minor - Steric Control) Inter->Prod6 Path B: Ortho Attack (Favored by Steric Access)

Figure 1: Reaction pathways showing the competition between electronic direction (Path A) and steric availability (Path B).

Tier 3: Optimized Experimental Protocols

Method A: The "Workhorse" Protocol (Scale-Up Friendly)

Best for: Gram-scale synthesis, cost-efficiency, and avoiding heavy metal waste.

Reagents:

  • 3-Ethylaniline (1.0 equiv)

  • Molecular Iodine (

    
    ) (1.05 equiv)
    
  • Sodium Bicarbonate (

    
    ) (1.2 equiv)
    
  • Solvent: Water/Methanol (1:1) or Water/DCM (Biphasic)

Step-by-Step Guide:

  • Preparation: Dissolve 3-ethylaniline in the solvent mixture. Cool to 0–5°C in an ice bath.

  • Base Addition: Add solid

    
     in one portion. The suspension ensures the pH remains neutral, neutralizing the HI byproduct without deprotonating the aniline (which would deactivate the ring).
    
  • Iodine Addition (CRITICAL): Dissolve

    
     in a minimal amount of solvent (or add as solid in small portions). Add dropwise  over 30–60 minutes.
    
    • Why? High local concentration of

      
       promotes di-iodination. Slow addition ensures 
      
      
      
      is consumed immediately by the most reactive species (the starting material).
  • Quench: Once TLC shows consumption of starting material (approx. 2-4 hours), quench with saturated Sodium Thiosulfate (

    
    ) to remove excess iodine (color changes from dark brown to yellow/clear).
    
  • Workup: Extract with DCM. The biphasic nature helps leave inorganic salts behind.

Yield Expectation: 70-80% (Mixture of isomers).

Method B: The "High Precision" Protocol (NIS)

Best for: High value, small scale, maximizing the 4-iodo isomer.

Reagents:

  • 3-Ethylaniline (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.0 – 1.1 equiv)

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.1 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Guide:

  • Dissolution: Dissolve aniline in MeCN under Argon/Nitrogen atmosphere . (Crucial to prevent oxidation).[2]

  • Cooling: Cool to -10°C (Acetone/Ice bath).

  • Addition: Add NIS in portions. The acid catalyst (p-TsOH) activates the NIS, making it a more "hard" electrophile, which often improves para-selectivity due to the tighter transition state.

  • Monitoring: Stir at 0°C for 4 hours.

  • Purification: This method generates succinimide as a byproduct, which is water-soluble. Aqueous wash removes it easily.

Yield Expectation: 85-90% (Higher regioselectivity).

Frequently Asked Questions (FAQ)

Q: I cannot separate the 4-iodo and 6-iodo isomers by column chromatography. What should I do? A: These isomers have very similar Rf values.

  • Technique 1 (Chemical): Recrystallize the crude solid from Hexane/Ethanol. The para-isomer (4-iodo) is typically more symmetric and crystalline, precipitating first.

  • Technique 2 (Chromatography): Use a Toluene/Hexane gradient instead of EtOAc/Hexane. The pi-pi interactions with toluene often differentiate the isomers better than simple polarity.

Q: Why not protect the amine with an acetyl group (Acetylation) first? A: You absolutely can, and this is the "Nuclear Option" for purity.

  • Acetylate to form N-(3-ethylphenyl)acetamide .

  • The bulky acetamido group sterically blocks positions 2 and 6 even more effectively than the free amine.

  • Iodinate (using Method B). The iodine is forced to position 4.

  • Hydrolyze (Acid reflux) to get the free amine.

  • Trade-off: This adds two steps (protection/deprotection) but guarantees near 100% regioselectivity for the 4-position.

Q: My yield is low because of di-iodination. How do I stop it? A: Stop the reaction at 90% conversion . It is better to have 10% unreacted starting material (which is easy to separate by acid/base extraction) than 10% di-iodo impurity (which is chemically very similar to the product). Use exactly 0.95 equivalents of Iodine/NIS.

Troubleshooting Logic Tree

Use this flow to determine your next experimental move.

Troubleshooting Start Start: Low Yield Observed CheckTLC Check TLC/LCMS Start->CheckTLC Polymer Streak/Tar at Baseline? CheckTLC->Polymer Dark Mixture MultiSpot Multiple Product Spots? CheckTLC->MultiSpot Clean Mixture Oxidation Issue: Oxidation Polymer->Oxidation Yes Regio Issue: Regioselectivity MultiSpot->Regio Isomer Mix OverIodo Issue: Over-Iodination MultiSpot->OverIodo Di-iodo species Sol_Ox Sol: Use N2 atm, Switch to NIS method Oxidation->Sol_Ox Sol_Regio Sol: Recrystallize or Use Acetyl Protection Regio->Sol_Regio Sol_Over Sol: Reduce I2 to 0.95 eq, Lower Temp OverIodo->Sol_Over

Figure 2: Decision tree for diagnosing yield loss in aniline iodination.

References

  • Castanet, A.-S., et al. (2002).[1] "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide." Tetrahedron Letters, 43(29), 5047-5048.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
  • BenchChem Technical Support. (2025). "Preventing oxidation of the aniline group during complexation."[2]

  • Organic Syntheses. "p-Iodoaniline." Org.[1][3][4] Synth. 1934, 14, 53. (Foundational protocol for bicarbonate/iodine method).

  • Sutherland, A., et al. (2015).[1] "Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide." Organic Letters, 17(19), 4782–4785.

Sources

Optimization

Purification strategies for removing impurities from 3-Ethyl-4-iodoaniline

Ticket ID: #PUR-3E4I-001 Subject: Purification Strategies & Troubleshooting for 3-Ethyl-4-iodoaniline Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open[1][2][3][4][5] Introduction: The M...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-3E4I-001 Subject: Purification Strategies & Troubleshooting for 3-Ethyl-4-iodoaniline Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open[1][2][3][4][5]

Introduction: The Molecule & The Challenge

Welcome to the technical support guide for 3-Ethyl-4-iodoaniline . We understand the difficulty you are likely facing. This molecule presents a "perfect storm" of purification challenges:

  • Regioisomerism: The ethyl group at the 3-position and the amine at the 1-position create competing directing effects during iodination, often leading to the formation of the 6-iodo isomer (ortho to amine, para to ethyl) alongside your target 4-iodo compound.[1][2][3]

  • Oxidation Sensitivity: As an aniline derivative, it is prone to oxidation (browning) upon exposure to air.[1][2][3][5][6]

  • Labile Iodine: The C-I bond is photosensitive, leading to potential degradation and iodine release (purple discoloration).[1][2][3][5][6]

This guide does not offer a single "magic bullet" but rather a decision matrix based on your specific impurity profile.

Module 1: Diagnosis & Triage

Before attempting bulk purification, you must identify the nature of your contamination.[5] Use the table below to correlate visual symptoms with chemical causes.

SymptomProbable CauseRecommended Action
Purple/Violet Tint Free Iodine (

)
Wash with Sodium Thiosulfate (See Protocol A).[1][2][3][5][6][7]
Dark Brown/Black Oil Oxidation products (Quinones/Azo)Activated Carbon filtration or Salt Formation (Protocol C).[1][2][3][5][6]
Twin Spots on TLC Regioisomer (6-iodo vs 4-iodo)Recrystallization or Column Chromatography (Protocol D).
Sticky/Non-solidifying Solvent entrapment or Isomer MixSalt Formation (Protocol C) to force solidification.[1][2][3][5][6]

Module 2: Chemical Decontamination (The "Rough" Clean)[1]

Objective: Remove free iodine, inorganic salts, and non-basic organic impurities.[1][2][3][4][5]

Protocol A: The "Redox & pH" Wash

Standard Operating Procedure for Crude Isolates[1][2]

The Science: Iodine is lipophilic and will remain in your organic layer unless reduced to iodide (


), which is water-soluble.[1][2][3][5] 3-Ethyl-4-iodoaniline is a weak base (

); it can be protonated to move into the aqueous layer, leaving non-basic impurities (like unreacted iodinating agents or nitro-aromatics) in the organic layer.[1][2][3][5]

Step-by-Step:

  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][2][3][5][6]

  • Iodine Removal: Wash the organic layer with 10% Sodium Thiosulfate (

    
    )  solution.[1][2][3][5][6] Shake vigorously until the organic layer loses its purple hue.[1][3][5][6]
    
  • Acid Extraction (Optional but Recommended):

    • Extract the organic layer with 1M HCl (3x).[1][2][3][5][6] Your product moves to the aqueous phase as the hydrochloride salt.[3][6]

    • Discard the organic layer (contains non-basic impurities).[1][3][5][6]

  • Recovery:

    • Cool the aqueous acid layer to 0°C.[1][3][5][6]

    • Slowly basify with 10% NaOH or Sat.[1][3][5][6]

      
        until pH > 9.[1][3][5][6]
      
    • Extract the milky suspension back into EtOAc.

  • Drying: Dry over

    
     and concentrate.
    

Module 3: Isomer Separation (The "Deep" Clean)

Objective: Separate 3-ethyl-4-iodoaniline from the 3-ethyl-6-iodoaniline regioisomer.

Decision Logic: Chromatography vs. Crystallization

PurificationLogic Start Crude Mixture IsomerRatio Check Isomer Ratio (NMR/HPLC) Start->IsomerRatio HighPurity >85% Target Isomer IsomerRatio->HighPurity LowPurity <85% Target Isomer IsomerRatio->LowPurity Recryst Protocol B: Recrystallization (Thermodynamic Control) HighPurity->Recryst Column Protocol D: Chromatography (Kinetic Separation) LowPurity->Column If Oil Salt Protocol C: Salt Formation (HCL/H2SO4) LowPurity->Salt If Solid Success Success Recryst->Success Pure Crystals Column->Success Pure Fractions

Figure 1: Decision matrix for selecting the appropriate purification pathway based on crude purity.

Protocol B: Recrystallization

Best for: Removing small amounts of 6-iodo isomer from a mostly pure solid.[1][2][3][6]

The 4-iodo isomer is generally more symmetrical (para-substituted relative to amine) than the 6-iodo isomer, leading to better packing and a higher melting point.[3][5]

  • Solvent System 1 (Non-polar): Hexanes (with minimal EtOAc).[1][3][5][6]

    • Dissolve in hot Hexanes. Add EtOAc dropwise only until dissolved.[1][3][5][6] Cool slowly to -20°C.

  • Solvent System 2 (Polar): Ethanol/Water.[1][3][5][6]

    • Dissolve in warm Ethanol.[1][3][5][6] Add water dropwise until turbidity persists.[1][3][5][6] Heat to clear, then cool.

Protocol C: Salt Formation (The "Reset" Button)

Best for: Oily mixtures that refuse to crystallize.[1][2]

If your free base is an oil, the Hydrochloride or Sulfate salt is likely a solid.[1][3][5][6]

  • Dissolve crude oil in dry Diethyl Ether or Ethanol.[1][3][5][6]

  • Add 2M HCl in Diethyl Ether dropwise.

  • The salt will precipitate immediately.[1][3][5][6]

  • Filter the solid.[1][3][5][6][8]

  • Recrystallize the salt from Ethanol/Methanol. Isomers often have vastly different solubilities in their salt forms.

  • To recover free base: Suspend salt in water, basify with

    
    , and extract with EtOAc.[3][4][5]
    
Protocol D: Column Chromatography

Best for: 50/50 mixtures or removing stubborn oxidation products.[1][2][3][6]

Critical Warning: Anilines "tail" (streak) on silica gel due to hydrogen bonding with acidic silanol groups.[1][3][5][6] You must modify your mobile phase.[1][3][5][6]

  • Stationary Phase: Silica Gel (230-400 mesh).[1][3][5][6]

  • Mobile Phase: Hexanes : Ethyl Acetate (Start 95:5

    
     80:20).[1][3][5][6]
    
  • Modifier: Add 1% Triethylamine (TEA) or 0.5% Aqueous Ammonia to the mobile phase to deactivate silica acidity.[1][2][3][5][6]

Module 4: Storage & Stability

Once purified, 3-Ethyl-4-iodoaniline is a "ticking clock."[1][3][4][5] It wants to oxidize and release iodine.[1][3][5][6]

  • Light: Store in amber vials wrapped in foil. (Prevents C-I homolysis).[1][3][5][6]

  • Atmosphere: Flush headspace with Argon or Nitrogen.[1][3][5][6] (Prevents N-oxidation).[1][3][5][6]

  • Temperature: Store at -20°C.

  • Stabilizer: If storing as a solution for long periods, adding a copper wire (stabilizer) can scavenge free radicals, though this is rare for this specific intermediate.[1][2][3][4][5][6]

Frequently Asked Questions (FAQ)

Q: My product turned purple overnight in the desiccator. Is it ruined? A: Not necessarily. The purple color is surface iodine.[1][3][5][6] Wash the solid with a small amount of cold Hexanes or re-dissolve and wash with Sodium Thiosulfate (Protocol A).[5][6] The bulk material is likely still intact.[1][3][5][6]

Q: I cannot get the 4-iodo and 6-iodo isomers to separate on TLC. A: These isomers have very similar polarities.

  • Try: Toluene : Acetone (9:[1][3][4][5][6]1) as an eluent.[1][3][5][6]

  • Try: Running the TLC plate 3 times (elute, dry, elute again) to amplify the separation distance.[4][5]

Q: Why is my yield low after Acid-Base extraction? A: You likely didn't basify the aqueous layer enough.[1][2][3][6] The aniline must be fully deprotonated to return to the organic phase.[3][6] Ensure pH > 10. Also, check the "rag layer" (emulsion) between phases; your product might be trapped there.[3][4][5]

References

  • General Iodination & Purification Strategies

    • Synthesis of Aryl Iodides.[1][3][5][6][7] Organic Syntheses, Coll.[1][3][4][5][6] Vol. 2, p. 347 (1943).[1][3][4][5][6] Link[3][4][5]

    • Purification of Laboratory Chemicals.[1][3][5][6] W.L.F.[1][3][6] Armarego, C.L.L.[4][5][9] Chai. (Standard text for recrystallization solvent selection).

  • Physical Properties & Characterization

    • 4-Iodoaniline Data (Analogous). PubChem CID 10893.[1][3][5][6] Link

    • 3-Ethylaniline Data (Starting Material).[1][3][5][6] NIST Chemistry WebBook.[1][3][5][6] Link[3][4][5]

  • Chromatographic Techniques for Anilines

    • Avoiding Tailing of Amines.[1][3][5][6] SiliCycle Technical Note.[1][3][5][6] Link

(Note: Specific melting points for the 3-ethyl-4-iodo derivative are often proprietary or not indexed in public databases.[1][3][5] We recommend establishing an internal standard using NMR for purity assessment.)

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-Ethyl-4-iodoaniline Reactions

[1] Executive Summary: The "Ortho-Effect" Challenge 3-Ethyl-4-iodoaniline presents a classic but deceptive challenge in palladium-catalyzed cross-coupling.[1] While the iodine atom (C4) is typically a highly reactive ele...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The "Ortho-Effect" Challenge

3-Ethyl-4-iodoaniline presents a classic but deceptive challenge in palladium-catalyzed cross-coupling.[1] While the iodine atom (C4) is typically a highly reactive electrophile, the ethyl group at the C3 position creates significant steric bulk directly ortho to the reaction site.

This "Ortho-Effect" inhibits the critical steps of the catalytic cycle:

  • Oxidative Addition: The bulky ethyl group physically blocks the approach of the Palladium(0) species to the C-I bond.

  • Transmetallation: Even if oxidative addition occurs, the resulting Pd(II) complex is crowded, making the approach of the nucleophile (boronic acid, amine, etc.) energetically unfavorable.

This guide provides field-proven protocols to bypass these steric barriers using specialized ligand architecture and optimized reaction thermodynamics.[1]

Visualizing the Steric Blockade

The following diagram illustrates the kinetic barrier introduced by the ethyl group and the ligand strategy required to overcome it.

StericMechanism cluster_legend Mechanism of Action Substrate 3-Ethyl-4-iodoaniline (Substrate) Std_Cat Standard Catalyst (e.g., Pd(PPh3)4) Substrate->Std_Cat Attempted Coupling Adv_Cat Bulky-Ligand Catalyst (e.g., Pd-SPhos) Substrate->Adv_Cat Optimized Coupling Block STERIC CLASH Ethyl group blocks Pd approach Std_Cat->Block Success LIGAND POCKET Ligand wraps around Pd, forcing oxidative addition Adv_Cat->Success Fail No Reaction / Dehalogenation Block->Fail Product Coupled Product (High Yield) Success->Product

Caption: Figure 1. Mechanism of steric hindrance. Standard phosphines clash with the ortho-ethyl group, while dialkylbiaryl phosphines (Buchwald ligands) create a reactive pocket.

Troubleshooting & FAQs: Expert Solutions

Module A: Ligand & Catalyst Selection

Q: I am using Pd(PPh₃)₄ for a Suzuki coupling, but I only see starting material (3-Ethyl-4-iodoaniline) and trace product. Why? A: Tetrakis(triphenylphosphine)palladium(0) is a "first-generation" catalyst. The triphenylphosphine ligands are cone-shaped but not bulky or electron-rich enough to force the palladium into the hindered C-I bond next to the ethyl group.

  • Solution: Switch to Buchwald Ligands (Dialkylbiaryl phosphines).

    • SPhos: Excellent for ortho-substituted aryl chlorides/iodides.[1]

    • XPhos: Provides even greater steric relief and stability.

  • Alternative: Use PEPPSI-IPr (NHC ligand), which is highly active for sterically demanding substrates.[1]

Q: Does the free amine (-NH₂) interfere with the catalyst? A: Yes, it can. The free aniline nitrogen can coordinate to the Palladium center, acting as a "poison" that displaces your phosphine ligand, especially if the reaction is sluggish due to steric hindrance.

  • Solution 1 (Preferred): Use a catalyst system with a high affinity for the substrate, such as Pd(OAc)₂ + XPhos (2:1 ratio) or Pd-G3-XPhos precatalyst . The strong binding of XPhos prevents amine interference.

  • Solution 2: Protect the amine as an acetamide (–NHAc) or carbamate (–NHBoc) before coupling. This eliminates coordination issues and can be deprotected later.

Module B: Reaction Conditions

Q: I see "Hydrodehalogenation" (Iodine replaced by Hydrogen) instead of coupling. What is happening? A: This is a classic symptom of a "starved" catalytic cycle. The Pd inserts into the C-I bond (Oxidative Addition), but the transmetallation step is too slow due to the ethyl steric bulk. The Pd intermediate then grabs a hydride (from the solvent or base) and eliminates, removing the iodine.

  • Solution:

    • Strict Anhydrous Conditions: Water is a proton source. Use dry solvents (Toluene/Dioxane).[2]

    • Increase Concentration: Run the reaction at higher concentration (0.5 M to 1.0 M) to favor the bimolecular coupling over unimolecular side reactions.

    • Boost Transmetallation: Use K₃PO₄ (Potassium Phosphate) with a small amount of water (2-5% v/v) if using boronic acids, as this forms the reactive boronate species faster, outcompeting the side reaction.

Optimized Experimental Protocols

Protocol 1: High-Efficiency Suzuki-Miyaura Coupling

Designed for coupling 3-Ethyl-4-iodoaniline with sterically demanding or electron-poor boronic acids.[1]

Reagents:

  • Substrate: 3-Ethyl-4-iodoaniline (1.0 equiv)[1]

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR SPhos Pd G2 (2 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene : Water (10:1 ratio)

Step-by-Step Workflow:

  • Charge: In a glovebox or under Argon flow, add the aniline, boronic acid, K₃PO₄, and Pre-catalyst (SPhos Pd G2) to a reaction vial.

  • Solvent: Add degassed Toluene/Water mixture. (Note: The small amount of water is critical for the base solubility and boronate formation).

  • Heat: Seal the vial and heat to 100°C for 12–16 hours. Do not use reflux; use a heating block for precise control.

  • Workup: Cool to RT. Dilute with Ethyl Acetate.[2][3] Wash with Brine.[2][4] Dry over Na₂SO₄.

  • Purification: Flash chromatography. (Note: The amine makes the product polar; add 1% Triethylamine to the eluent to prevent streaking).

Protocol 2: Buchwald-Hartwig Amination

Designed for reacting the Iodine with a secondary amine.[1]

Reagents:

  • Substrate: 3-Ethyl-4-iodoaniline (1.0 equiv)[1]

  • Nucleophile: Morpholine/Piperidine/Aniline derivative (1.2 equiv)

  • Catalyst: Pd₂dba₃ (1 mol%) + BrettPhos (2 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)[1]

  • Solvent: 1,4-Dioxane (Anhydrous)[1]

Step-by-Step Workflow:

  • Dry: Flame-dry the Schlenk tube under vacuum and backfill with Argon 3x.[2]

  • Mix: Add Pd₂dba₃, BrettPhos, and NaOtBu. Purge with Argon.

  • Inject: Add the 3-Ethyl-4-iodoaniline and the amine nucleophile dissolved in anhydrous Dioxane via syringe.

  • Activate: Heat to 110°C . The bulky BrettPhos ligand is specifically designed to facilitate the reductive elimination step, which is often the bottleneck in hindered aminations.

Comparative Data: Ligand Performance

The following table summarizes expected conversion rates based on the steric profile of the ligand.

Ligand ClassExampleSteric Bulk HandlingExpected Yield (3-Ethyl-4-iodoaniline)Notes
Triphenylphosphines PPh₃Low< 20%Fails to promote oxidative addition; high dehalogenation.[1]
Bidentate dppf, BINAPMedium40-60%Better stability, but rigid bite angle may not accommodate ethyl bulk.[1]
Buchwald (Biaryl) SPhos / XPhos High > 90% Gold Standard. Flexible "pocket" accommodates ortho-ethyl group.[1]
NHC Carbenes PEPPSI-IPrVery High85-95%Excellent alternative if phosphines fail; highly stable to air/moisture.[1]

Decision Logic for Experiment Design

Use this logic flow to determine your starting conditions.

DecisionTree Start Start: 3-Ethyl-4-iodoaniline Coupling Check_Partner Is the Coupling Partner Sterically Hindered? Start->Check_Partner No_Hinder Partner is Simple (e.g., Phenylboronic acid) Check_Partner->No_Hinder No Yes_Hinder Partner is Hindered (e.g., 2,6-disubstituted) Check_Partner->Yes_Hinder Yes Ligand_A Use SPhos Pd G2 Base: K3PO4 No_Hinder->Ligand_A Ligand_B Use XPhos Pd G3 or PEPPSI-IPr Base: KOH/Dioxane Yes_Hinder->Ligand_B Protect Consider Protecting Amine (Acetyl group) Ligand_B->Protect If Yield < 50%

Caption: Figure 2.[1] Decision tree for selecting catalyst systems based on the steric demand of the coupling partner.

References

  • BenchChem. (2025).[2][3][5] Managing steric hindrance in reactions involving ortho-substituted aryl halides. Retrieved from 5[2]

  • Organic Chemistry Portal. (2008). Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides.[1][6][7][8] Retrieved from 8[9]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of 2-Substituted Aryl Halides.[1] Accounts of Chemical Research. (Contextual grounding on Buchwald Ligands).

  • Sigma-Aldrich. (2025).[1] Product Specification: 3-Iodo-4-methylaniline (Analogue).[1] Retrieved from [1]

  • PubChem. (2025). 3-Ethyl-4-iodophenol (Structural Analogue Data).[1] Retrieved from 10

Sources

Optimization

Technical Support Center: Handling, Storage, and Troubleshooting of 3-Ethyl-4-iodoaniline

Welcome to the Technical Support Center. 3-Ethyl-4-iodoaniline is a highly versatile building block in organic synthesis, cross-coupling reactions, and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 3-Ethyl-4-iodoaniline is a highly versatile building block in organic synthesis, cross-coupling reactions, and drug development. However, its structural features—an electron-rich aromatic amine paired with a photolabile aryl iodide—make it exceptionally susceptible to environmental degradation.

This guide is designed for researchers and scientists, providing mechanistic insights, troubleshooting FAQs, and field-proven, self-validating protocols to ensure the chemical integrity of your reagents.

Part 1: Mechanistic Causality of Degradation

To effectively prevent the degradation of 3-Ethyl-4-iodoaniline, we must first understand the causality behind its instability. The compound fails via two primary, often synergistic, pathways:

  • Oxidative Degradation of the Amine Group: Aromatic amines (anilines) are highly prone to atmospheric oxidation. Oxygen acts as a radical initiator, converting the primary amine into nitroso compounds, azo dyes, and eventually complex, highly conjugated polymeric "tars" 1. This is visually observed as the compound darkening from a beige/off-white powder to a dark brown or black solid 2.

  • Photolytic Cleavage of the C-I Bond: Aryl iodides are notoriously sensitive to ultraviolet and visible light. Photons provide sufficient energy to homolytically cleave the carbon-iodine bond, generating highly reactive aryl and iodine radicals 3. The released iodine not only discolors the sample but acts as a catalyst that accelerates the oxidation of the aniline moiety 4.

Degradation Compound 3-Ethyl-4-iodoaniline AmineDeg Amine Oxidation (Nitroso, Azo, Tars) Compound->AmineDeg + O2 CIDeg C-I Bond Photolysis (Aryl & Iodine Radicals) Compound->CIDeg + Photons O2 Oxygen (Air) O2->AmineDeg Light Light (UV/Vis) Light->CIDeg ColorChange Brown/Black Discoloration Loss of Purity AmineDeg->ColorChange CIDeg->AmineDeg Iodine accelerates oxidation CIDeg->ColorChange

Caption: Dual degradation pathways of 3-Ethyl-4-iodoaniline via amine oxidation and C-I photolysis.

Part 2: Troubleshooting & FAQs

Q1: My 3-Ethyl-4-iodoaniline has turned from an off-white powder to a dark brown solid. Is it still usable for cross-coupling reactions? A1: A severe color change indicates that oxidation or photolysis has occurred, typically forming azobenzene derivatives or releasing free iodine 2. While a slight yellowing might be tolerable for robust reactions, dark brown discoloration suggests significant degradation. Free iodine and polymeric tars can poison palladium catalysts used in Suzuki or Buchwald-Hartwig aminations. You must verify the purity using HPLC (see Protocol 1) before proceeding. If purity is below 95%, recrystallization from ethanol is required.

Q2: What are the absolute best storage conditions to prevent this degradation? A2: The compound must be isolated from oxygen, light, and heat. Store it under an inert atmosphere, in an amber glass vial, at 2–8 °C (refrigerated) 1. See the Data Presentation table below for specific parameters.

Q3: How should I handle the reagent on the benchtop to avoid compromising the bulk supply? A3: Never open the primary storage vial in ambient air if it has just been removed from the refrigerator. Condensation will introduce moisture, which accelerates degradation. Allow the sealed vial to warm to room temperature in a desiccator before opening. Weigh out the required amount rapidly, and immediately backfill the primary vial with Argon using a Schlenk line (Protocol 2) before returning it to cold storage.

Part 3: Data Presentation

The following table summarizes the quantitative and qualitative parameters required to maintain the stability of 3-Ethyl-4-iodoaniline.

ParameterRecommended ConditionMechanistic Rationale
Atmosphere Inert gas (Argon preferred)Prevents contact with oxygen, halting the radical-driven oxidation of the aniline group 1. Argon is heavier than Nitrogen and blankets the solid effectively.
Light Exposure Amber glass container, foil-wrappedBlocks UV/Vis photons, preventing the homolytic cleavage of the photolabile C-I bond 4.
Temperature 2–8 °C (Refrigerated)Lowers the kinetic energy of the system, exponentially reducing the rate of chemical degradation 1.
Container Tightly sealed glass with PTFE capPrevents ingress of atmospheric moisture and oxygen; PTFE avoids chemical interaction with the amine.
Part 4: Experimental Protocols
Protocol 1: Self-Validating Purity Assessment via HPLC

Before using a potentially degraded batch, validate its integrity. This protocol acts as a self-validating system to detect both the parent compound and potential oxidation products 1.

  • Sample Preparation: Accurately weigh 1.0 mg of the suspect 3-Ethyl-4-iodoaniline and dissolve it in 1 mL of HPLC-grade Acetonitrile. Prepare a fresh, high-purity standard identically.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Start at 10% Acetonitrile, ramping to 90% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 254 nm (captures aromatic rings) and 280 nm (specific to anilines).

  • Analysis & Causality: Inject 10 µL of the sample. The parent 3-Ethyl-4-iodoaniline will elute as a sharp peak. Oxidation products (azo compounds/tars) will typically elute later due to increased hydrophobicity, while free iodine/smaller fragments may elute in the void volume. If the area-under-curve (AUC) of the parent peak is <95% of the total, the batch must be purified.

Protocol 2: Schlenk Line Technique for Inert Storage

To establish a secure system for long-term storage, the container must be actively purged of oxygen.

  • Preparation: Transfer the 3-Ethyl-4-iodoaniline into a clean, dry amber glass vial equipped with a PTFE-lined septum cap.

  • Connection: Insert a sterile needle attached to a Schlenk line (Argon/Vacuum manifold) through the septum. Insert a second, shorter "bleed" needle to allow gas to escape.

  • Purging (Cycle 1): Turn the manifold to Argon and allow the gas to flow gently through the vial for 3 minutes, sweeping out ambient air.

  • Vacuum/Argon Cycling (Cycles 2-4): Remove the bleed needle. Carefully switch the manifold to Vacuum for 10 seconds (ensure you do not pull the solid powder into the needle). Switch back to Argon to backfill. Repeat this Vacuum/Argon cycle three times to ensure complete displacement of oxygen.

  • Sealing: While under positive Argon pressure, remove the Schlenk needle. Wrap the cap tightly with Parafilm to prevent gas exchange.

  • Storage: Wrap the vial in aluminum foil (secondary light protection) and store at 2–8 °C.

StorageWorkflow Start Transfer to Amber Vial Attach Attach to Schlenk Line Start->Attach Cycle Vacuum/Argon Cycles (x3) Attach->Cycle Seal Seal with PTFE & Parafilm Cycle->Seal Store Store at 2-8°C in Dark Seal->Store

Caption: Step-by-step workflow for the inert storage of 3-Ethyl-4-iodoaniline using a Schlenk line.

References
  • BenchChem. "Preventing oxidation of 2-(Allyloxy)aniline during storage.
  • Smolecule. "Buy 4-Iodoaniline | 540-37-4.
  • ResearchGate. "Why does color of aniline change during storage? Please give chemical reactions if possible.
  • ResearchGate. "Chemical Modification and Patterning of Iodine-Terminated Silicon Surfaces Using Visible Light.

Sources

Troubleshooting

Recrystallization solvents and techniques for high-purity 3-Ethyl-4-iodoaniline

Topic: Recrystallization Solvents and Techniques for High-Purity 3-Ethyl-4-iodoaniline Role: Senior Application Scientist Format: Technical Support Hub (Q&A + Troubleshooting + Protocols) Technical Support Hub: 3-Ethyl-4...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization Solvents and Techniques for High-Purity 3-Ethyl-4-iodoaniline Role: Senior Application Scientist Format: Technical Support Hub (Q&A + Troubleshooting + Protocols)

Technical Support Hub: 3-Ethyl-4-iodoaniline Purification

Status: Active Compound: 3-Ethyl-4-iodoaniline (CAS: 41052-87-7) Molecular Weight: 247.08 g/mol Critical Property: Low-melting solid or oil (dependent on purity); Photosensitive.

Executive Summary: The "Oiling Out" Challenge

Q: Why is 3-Ethyl-4-iodoaniline so difficult to recrystallize compared to other anilines?

A: The primary challenge with 3-Ethyl-4-iodoaniline is its tendency to "oil out" (phase separate as a liquid) rather than crystallize. This occurs because the ethyl group at the 3-position disrupts the crystal lattice packing of the 4-iodoaniline core (MP ~61–63°C), significantly lowering the melting point. If your crude material contains impurities like unreacted 3-ethylaniline (liquid), the melting point depression often keeps the product as an oil at room temperature.

Recommendation: For high-purity applications (>99%), do not rely solely on direct recrystallization of the free base. We recommend the Acid-Base Salt Formation Method (Protocol B) as the gold standard for this compound.

Solvent Selection Guide

Q: If I must recrystallize the free base, which solvent systems are validated?

A: Direct recrystallization is only recommended if your crude material is already a solid. If it is an oil, proceed immediately to Protocol B.

Solvent SystemRatio (v/v)SuitabilityTechnical Notes
Hexane / Ethyl Acetate 10:1 to 5:1 Primary Choice Best for non-polar impurities. Dissolve in min. EtOAc, add Hexane until turbid. Cool to -20°C.
Ethanol / Water Varies Risky High risk of oiling out. Only use if the compound is already >95% pure.
Pentane 100% Low Temp Only Dissolve at RT, freeze at -78°C. Good for removing trace iodine (purple color).
Cyclohexane 100% Alternative Similar to Hexane but higher boiling point (81°C); allows better dissolution of stubborn impurities.

Experimental Protocols

Protocol A: Direct Recrystallization (For Solid Crude Only)

Use this only if your starting material is a defined solid.

  • Dissolution: Place crude solid in a flask. Add Ethyl Acetate dropwise at 40°C until just dissolved.

  • Precipitation: Slowly add Hexane while stirring until a faint, persistent turbidity appears.

  • Clarification: Add 1-2 drops of Ethyl Acetate to clear the solution.

  • Crystallization: Wrap flask in cotton (insulation) and allow to cool to RT undisturbed. Then transfer to a -20°C freezer for 12 hours.

  • Filtration: Filter cold. Wash with cold Hexane.

Protocol B: The "Gold Standard" Salt Formation (For Oils/Impure Batches)

This method converts the low-melting aniline into a high-melting Hydrochloride salt, guaranteeing crystallization.

  • Dissolution: Dissolve crude 3-Ethyl-4-iodoaniline (oil or solid) in Diethyl Ether (10 mL per gram).

  • Salt Formation: Cool to 0°C. Slowly add 2M HCl in Diethyl Ether or bubble dry HCl gas. A white to off-white precipitate (the Hydrochloride salt) will form immediately.

  • Filtration: Filter the solid salt. Wash with fresh Ether to remove non-basic impurities (e.g., iodine, nitro compounds).

  • Recrystallization of Salt:

    • Dissolve the salt in minimal hot Ethanol or Methanol .

    • Add Ethyl Acetate or Ether until turbid.

    • Cool to 4°C. Collect pure white crystals.

  • Free Base Recovery (Optional):

    • Suspend pure salt in water.

    • Slowly add saturated NaHCO3 until pH ~8-9.

    • Extract with Dichloromethane (DCM) . Dry over Na2SO4 and evaporate.

Troubleshooting & FAQs

Q: My solution turned dark purple/brown during heating. What happened? A: This indicates iodine liberation (oxidation). The C-I bond is weak and light-sensitive.

  • Fix: Add a small amount of solid Sodium Bisulfite or wash the organic layer with 10% Sodium Thiosulfate solution before crystallization.

  • Prevention: Always wrap flasks in aluminum foil to exclude light.

Q: The product "oiled out" as a droplet at the bottom instead of forming crystals. A: The temperature was lowered too fast, or the solvent polarity is too high (common in EtOH/Water).

  • Fix: Re-heat until the oil dissolves. Add a seed crystal (if available) or scratch the glass wall. Cool much slower (insulate the flask). If this fails, switch to Protocol B .

Q: Can I use column chromatography instead? A: Yes, but iodoanilines can streak on silica due to their basicity and instability.

  • Modification: Pre-treat silica gel with 1% Triethylamine in Hexane to neutralize acidic sites. Elute with Hexane/EtOAc (9:1).

Process Workflow Visualization

RecrystallizationWorkflow Start Crude 3-Ethyl-4-iodoaniline (Oil or Low-Melting Solid) Decision Physical State check Start->Decision DirectRex Protocol A: Direct Recrystallization (Hexane/EtOAc) Decision->DirectRex If Solid SaltForm Protocol B: Salt Formation (HCl in Ether) Decision->SaltForm If Oil / Impure DirectRex->SaltForm Oiling Out / Failure PureProduct High Purity 3-Ethyl-4-iodoaniline DirectRex->PureProduct Success SaltRex Recrystallize Salt (EtOH/EtOAc) SaltForm->SaltRex HCl Salt ppt Neutralize Neutralize (NaHCO3) & Extract SaltRex->Neutralize Pure Salt Neutralize->PureProduct

Figure 1: Decision tree for selecting the optimal purification pathway based on the physical state of the crude material.

References

  • Organic Syntheses, Coll. Vol. 2, p. 347 (1943). p-Iodoaniline. (General procedure for iodination and purification of anilines).

  • BenchChem Technical Support. Recrystallization of Substituted Anilines. (Solvent selection principles for polar/non-polar aniline derivatives).

  • Manac Inc. Patent EP2091941B1. Purification method for iodoaniline isomers via salt formation. (Describes the specific utility of HCl salts for separating liquid iodoaniline isomers).

  • Sigma-Aldrich. 4-Iodoaniline Product Sheet & Safety Data. (Physical properties and light sensitivity data).

Optimization

Resolving solubility issues of 3-Ethyl-4-iodoaniline in polar aprotic solvents

Technical Support Center: 3-Ethyl-4-iodoaniline Solubility & Handling Guide Compound Identifier: 3-Ethyl-4-iodoaniline CAS: 337980-54-8 Chemical Formula: C₈H₁₀IN Molecular Weight: 247.08 g/mol [1][2][3][4][5] Core Direct...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Ethyl-4-iodoaniline Solubility & Handling Guide

Compound Identifier: 3-Ethyl-4-iodoaniline CAS: 337980-54-8 Chemical Formula: C₈H₁₀IN Molecular Weight: 247.08 g/mol [1][2][3][4][5]

Core Directive: The Solubility Paradox

3-Ethyl-4-iodoaniline presents a specific challenge in medicinal chemistry workflows: it sits on the borderline of lipophilicity.[1][2][3][4] The iodine atom (a large, soft halogen) and the ethyl group significantly increase the logP (partition coefficient) compared to aniline, making the molecule highly hydrophobic.[4]

The most common user error is treating this compound like a standard aniline. [1][5]

Users frequently encounter "oiling out" (where the solid melts into an immiscible droplet rather than dissolving) or immediate precipitation upon dilution into aqueous buffers.[5] This guide addresses the physicochemical mechanics driving these failures and provides self-validating protocols to resolve them.

Diagnostic Workflow: Why Won't It Dissolve?

Before attempting to heat or sonicate, you must diagnose the state of your material. Use this logic flow to identify the root cause of solubility failure.

Solubility_Diagnostic Start START: Material fails to dissolve CheckForm Check COA/Label: Is it a Salt (HCl) or Free Base? Start->CheckForm IsSalt It is a SALT (e.g., Hydrochloride) CheckForm->IsSalt IsBase It is a FREE BASE CheckForm->IsBase SolventCheck Which solvent are you using? IsSalt->SolventCheck IsBase->SolventCheck DCM_EtOAc DCM, EtOAc, or Ether SolventCheck->DCM_EtOAc Non-polar/Organic DMSO_DMF DMSO, DMF, or DMAc SolventCheck->DMSO_DMF Polar Aprotic Base_Fail_Aq FAILURE CAUSE: Hydrophobic Crash. Free base is insoluble in water. ACTION: Pre-dissolve in DMSO, then slowly add to buffer. SolventCheck->Base_Fail_Aq Aqueous Buffer Salt_Fail FAILURE CAUSE: Salts are insoluble in non-polar organics. ACTION: Switch to DMSO or MeOH. DCM_EtOAc->Salt_Fail Base_Fail_DMSO FAILURE CAUSE: Water Contamination. DMSO is hygroscopic. ACTION: Use fresh anhydrous DMSO. DMSO_DMF->Base_Fail_DMSO Precipitate forms

Figure 1: Diagnostic logic tree for identifying solubility failures based on chemical form and solvent choice.[1][2][4]

Technical Troubleshooting & FAQs

Issue 1: The "Oiling Out" Phenomenon

Symptom: Upon heating in a solvent (like hexane or water/methanol mixtures), the solid turns into a brown oily droplet at the bottom of the vial instead of dissolving.[1] Mechanism: 3-Ethyl-4-iodoaniline has a relatively low melting point (analogous to 4-iodoaniline, MP ~61-63°C).[1][2][3][4] If the solvent forces are insufficient to overcome the crystal lattice energy before the temperature reaches the melting point, the compound simply melts. The liquid phase is then immiscible with the solvent.[5] Solution:

  • Stop heating. Heating further will only degrade the compound (oxidation).[1][5]

  • Add a Co-solvent: Add a "bridge" solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) to dissolve the oil, then dilute with your primary solvent if miscibility allows.[1][5]

Issue 2: The "Wet DMSO" Trap

Symptom: The compound dissolves initially in DMSO but precipitates as a fine haze after a few minutes or upon freezing/thawing.[1][5] Mechanism: DMSO is highly hygroscopic.[1][5] It absorbs atmospheric water rapidly.[1][5] 3-Ethyl-4-iodoaniline is highly lipophilic (due to the iodine and ethyl group).[1][2][3][4] Even 1-2% water content in "old" DMSO is enough to reach the saturation limit of this hydrophobic compound, causing it to crash out.[1][4] Solution:

  • Always use a fresh ampoule of anhydrous DMSO (≥99.9%) for stock solutions.[1][5]

  • Store stock solutions in small aliquots with tight seals (e.g., Parafilm) to prevent moisture ingress.[1][4][5]

Issue 3: Oxidation and Color Change

Symptom: The white/off-white powder turns brown or purple in solution.[1][2][5] Mechanism: Anilines are electron-rich and prone to oxidation, forming azo-linkages or polymeric sludge.[1][2][3][4] The iodine atom can also undergo homolytic cleavage under light exposure, releasing iodine radicals that darken the solution. Solution:

  • Protect from Light: Wrap vials in aluminum foil immediately.

  • Inert Atmosphere: Flush stock solutions with Argon or Nitrogen gas before sealing.[1][5]

  • Acid Stabilization: For aqueous solutions, maintaining a slightly acidic pH (pH 4-5) can retard oxidation by protonating the amine, though this may reduce solubility if the counter-ion is not chosen carefully.[1][4]

Validated Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (50 mM)

Target Audience: Biological screening or synthetic intermediate preparation.[1][2][3][4][5]

ParameterSpecification
Solvent Anhydrous DMSO (Dimethyl Sulfoxide)
Grade Molecular Biology Grade or Anhydrous (≥99.9%)
Target Conc. 50 mM (approx.[1][2][3][4][5] 12.35 mg/mL)
Storage -20°C, dark, desiccated

Step-by-Step:

  • Weighing: Weigh 12.4 mg of 3-Ethyl-4-iodoaniline into a molecular-grade amber glass vial. Do not use plastic microfuge tubes for long-term storage as iodine compounds can leach into plastics.[1][2][3][4][5]

  • Solvent Addition: Add 1.0 mL of fresh anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30 seconds.

    • Checkpoint: If solid remains, sonicate in a water bath at ambient temperature (20-25°C) for 60 seconds. Do not heat above 40°C.

  • Inspection: Hold the vial up to a light source. The solution should be clear and colorless to pale yellow.[1][5] If it is dark brown, oxidation has occurred (check purity).[4][5]

Protocol B: Aqueous Dilution for Biological Assays

Challenge: Preventing precipitation when moving from DMSO to Water/Media.

The "Step-Down" Dilution Method: Directly dumping a high-concentration DMSO stock into water often causes rapid precipitation.[1][2][3][4][5] Use an intermediate dilution step.

  • Primary Stock: 50 mM in DMSO.

  • Intermediate Stock: Dilute 1:10 into pure Ethanol or PEG-400 (Result: 5 mM).

    • Reasoning: Ethanol/PEG acts as a surfactant/bridge, reducing the surface tension shock when mixing with water.

  • Final Working Solution: Dilute the Intermediate Stock into the aqueous buffer/media while vortexing the buffer.

    • Limit: Ensure final DMSO/Ethanol concentration is <1% (or as tolerated by your assay).[1][5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10893, 4-Iodoaniline. (Used as structural analog for physicochemical properties).[1][5] Retrieved from [Link][4][5]

  • Gaylord Chemical. DMSO Solubility Data and Handling Guide. (Authoritative source on DMSO hygroscopicity and solvent properties). Retrieved from [Link][4][5]

Sources

Troubleshooting

Minimizing side reactions during the functionalization of 3-Ethyl-4-iodoaniline

Topic: Minimizing Side Reactions & Optimization Strategies Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Technical Overview & Reactivity Profile 3-Ethyl-4-iodoaniline is a bifunctional sc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions & Optimization Strategies

Audience: Researchers, Medicinal Chemists, and Process Development Scientists.

Technical Overview & Reactivity Profile

3-Ethyl-4-iodoaniline is a bifunctional scaffold commonly used as a building block in kinase inhibitor discovery and material science. Its reactivity is defined by three distinct structural features, each presenting unique challenges during functionalization:

  • The C–I Bond (Position 4): A highly reactive electrophile for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig).

  • The Free Amine (Position 1): A nucleophile prone to oxidation, N-alkylation, and—critically—catalyst poisoning .

  • The Ethyl Group (Position 3): An ortho-substituent relative to the iodine. This provides steric bulk that slows down oxidative addition, increasing the residence time of the active catalyst and thereby the probability of side reactions.

This guide addresses the specific failure modes associated with these features, providing self-validating protocols to maximize yield and purity.

Troubleshooting Guide (Q&A Format)

Issue 1: Hydrodeiodination (Loss of Iodine)

User Report: "I am attempting a Suzuki coupling, but I observe significant formation of 3-ethylaniline (deiodinated byproduct) and low conversion to the desired biaryl."

Technical Diagnosis: This is Hydrodeiodination , a common side reaction for aryl iodides, exacerbated here by the ortho-ethyl group. The steric hindrance of the ethyl group slows the entry of the substrate into the catalytic cycle (Oxidative Addition). Meanwhile, the highly reactive Pd(0) species scavenges hydride sources (from the solvent or base) to form a Pd-H species, which reduces the C-I bond.

Corrective Actions:

  • Solvent Switch: Avoid alcohols or ethers (like THF/Dioxane) that can act as hydride donors via

    
    -hydride elimination. Switch to Toluene  or DMF  (anhydrous).
    
  • Water Control: Strictly exclude water. Water can facilitate the formation of Pd-H species in the presence of carbonate bases.

  • Catalyst Modification: Use electron-rich, bulky phosphine ligands (e.g., SPhos or XPhos ). These ligands accelerate the oxidative addition step, allowing it to outcompete the deiodination pathway despite the steric hindrance of the ethyl group.

Issue 2: Catalyst Deactivation (Stalled Reaction)

User Report: "The reaction starts well but stalls at 40-50% conversion. Adding more catalyst doesn't restart it."

Technical Diagnosis: This is likely Catalyst Poisoning by the Free Amine . The electron-rich nitrogen of the aniline can coordinate strongly to the Palladium center, displacing the phosphine ligands and forming an inactive Pd-Amine complex. This is particularly problematic if the cross-coupling reaction is slow (due to the ethyl group).

Corrective Actions:

  • Protect the Amine: This is the most robust solution. Acetylate the amine (N-acetyl) or use a Boc group before the cross-coupling. This reduces the nucleophilicity of the nitrogen.

  • Lewis Acid Additive: If protection is impossible, add a Lewis acid (e.g.,

    
    ) or use a slightly acidic buffer to protonate a fraction of the amine, reducing its binding affinity without killing the Suzuki coupling (which requires base). Note: This is difficult to balance.
    
  • "Dummy" Ligand: Increase the ligand-to-metal ratio (e.g., 4:1 instead of 2:1) to ensure the amine cannot displace the phosphine.

Issue 3: Homocoupling (Biaryl Formation)

User Report: "I see a dimer impurity (3,3'-diethyl-4,4'-diaminobiphenyl) in my LCMS."

Technical Diagnosis: Ullmann-type Homocoupling . This occurs when two aryl-Pd species disproportionate or when the reaction is oxygen-contaminated (oxidative homocoupling).

Corrective Actions:

  • Degassing: Ensure rigorous degassing (freeze-pump-thaw or vigorous Argon sparging for 20 mins). Oxygen promotes homocoupling.

  • Stoichiometry: Ensure the boronic acid is in slight excess (1.2–1.5 eq) to favor the cross-coupling over the self-coupling.

Visualizing the Reaction Landscape

The following diagram illustrates the competitive pathways governing the functionalization of 3-Ethyl-4-iodoaniline.

ReactionPathways cluster_legend Pathway Legend Start 3-Ethyl-4-iodoaniline OxAdd Oxidative Addition (Slowed by Ethyl Group) Start->OxAdd + Pd(0) Poison Inactive Catalyst (Pd-Amine Complex) Start->Poison Free Amine Coordinates Pd Pd_Active Active Pd(0) Catalyst Product Desired Coupled Product OxAdd->Product + Boronic Acid + Base Deiod Side Product: 3-Ethylaniline (Hydrodeiodination) OxAdd->Deiod + H-Source (Solvent/H2O) Dimer Side Product: Biaryl Dimer (Homocoupling) OxAdd->Dimer + O2 or Low Boronic Acid key1 Green Arrow: Desired Pathway key2 Red Arrow: Failure Mode

Caption: Competitive reaction pathways. The steric bulk of the ethyl group slows the desired oxidative addition, increasing the window for deiodination and catalyst poisoning.

Validated Experimental Protocols

Protocol A: Amine Protection (N-Acetylation)

Purpose: To prevent catalyst poisoning and oxidation during subsequent steps.

  • Dissolution: Dissolve 3-Ethyl-4-iodoaniline (1.0 eq) in DCM (10 mL/g).

  • Base Addition: Add Triethylamine (1.5 eq) and cool to 0°C.

  • Acetylation: Dropwise add Acetic Anhydride (1.2 eq).

  • Reaction: Warm to RT and stir for 2 hours. Monitor by TLC (The amine spot will disappear; the amide is less polar).

  • Workup: Wash with 1N HCl (to remove unreacted amine/TEA), then sat. NaHCO3. Dry over Na2SO4.[1]

    • Checkpoint: The product should be a solid.[2] If oil, triturated with Hexanes.

Protocol B: Sterically Optimized Suzuki Coupling

Purpose: To couple the hindered aryl iodide while suppressing deiodination.

Reagents:

  • Substrate: 3-Ethyl-4-iodoaniline (or N-acetyl derivative)

  • Boronic Acid: 1.5 eq

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%)

    • Reasoning: SPhos is highly active for sterically hindered chlorides/iodides and prevents deiodination [1].

  • Base: K3PO4 (3.0 eq)

  • Solvent: Toluene/Water (10:1)

Step-by-Step:

  • Degassing: Combine Substrate, Boronic Acid, K3PO4, Pd(OAc)2, and SPhos in a reaction vial. Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed Toluene/Water through the septum.

  • Heating: Heat to 80°C (Do not reflux excessively; 80°C is sufficient for Iodides and reduces thermal decomposition).

  • Monitoring: Check LCMS at 2 hours.

    • Success Criteria: <5% Deiodinated product, >90% Conversion.[3]

Quantitative Data & Comparison

Table 1: Solvent & Ligand Effects on Side Reactions

ConditionSolventLigandMain OutcomeSide Reaction Risk
Standard THF/H2OPPh3Low YieldHigh Deiodination (via THF)
Polar DMFPPh3Moderate YieldCatalyst Poisoning (Amine binding)
Optimized Toluene SPhos High Yield Minimal (Steric bulk overcome)
Unprotected DioxanedppfStalledCatalyst Deactivation (N-coordination)

Frequently Asked Questions (FAQs)

Q: Can I use the Hydrochloride salt of 3-Ethyl-4-iodoaniline directly? A: Yes, but you must add an extra equivalent of base to neutralize the HCl. However, generating the free base in situ can sometimes lead to solubility issues in non-polar solvents like Toluene. It is often cleaner to "free-base" the starting material in a separate extraction step before the coupling.

Q: Why is the Ethyl group causing so much trouble compared to a Methyl group? A: The ethyl group has greater conformational freedom (rotation) than a methyl group. This "sweeping" volume creates a larger effective steric barrier around the Iodine atom, making the Palladium insertion step significantly slower [2].

Q: Is the molecule light sensitive? A: Yes. Aryl iodides with electron-donating groups (like amines) are prone to photolytic cleavage of the C-I bond. Store the solid in amber vials at 4°C. If the material turns dark/purple, it indicates free Iodine release (decomposition).

References

  • Altman, R. A., & Buchwald, S. L. (2007). "Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylphosphine Ligands." Nature Protocols. Available at: [Link]

  • Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds (Nobel Lecture)." Angewandte Chemie International Edition. Available at: [Link]

  • Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Side Reactions." Available at: [Link]

Sources

Optimization

Optimization of temperature and pressure for 3-Ethyl-4-iodoaniline derivatives

Ticket ID: TE-3E4I-OPT-05 Subject: Temperature & Pressure Protocols for Synthesis and Derivatization Status: Open / Guide Generated Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: TE-3E4I-OPT-05 Subject: Temperature & Pressure Protocols for Synthesis and Derivatization Status: Open / Guide Generated Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

3-Ethyl-4-iodoaniline is a critical intermediate in the synthesis of pharmacophores, particularly for MAP kinase inhibitors and other targeted therapies where the ortho-ethyl group provides necessary steric bulk to lock active conformations. However, this same steric bulk—combined with the lability of the carbon-iodine (C–I) bond—creates a narrow window for optimization.

This guide addresses the specific thermodynamic (temperature) and kinetic (pressure/concentration) parameters required to maximize yield and purity. It is structured to troubleshoot the two most common workflows: Formation (Iodination) and Derivatization (Cross-Coupling).

Module 1: Synthesis Optimization (Formation)

Context: The synthesis typically involves the electrophilic aromatic substitution (iodination) of 3-ethylaniline. Primary Challenge: Regioselectivity. The amino group is a strong ortho/para director. The ethyl group at position 3 reinforces the para position (position 6 relative to amine) and position 2. We specifically target position 4 (para to the amine, ortho to the ethyl).

Troubleshooting Guide: Iodination Protocols
Q: Why am I observing significant amounts of di-iodinated byproducts?

A: Your reaction temperature profile is likely too aggressive. The introduction of the first iodine atom deactivates the ring slightly, but not enough to prevent a second addition if the system has excess energy.

  • The Fix: Implement a "Step-Ramp" Temperature Protocol.

    • Initiation (0°C): Begin the addition of the iodinating agent (e.g.,

      
       or NIS) at 0°C. The kinetic rate difference between mono- and di-iodination is maximized at lower temperatures.
      
    • Progression (20-25°C): Allow the reaction to warm to ambient temperature only after 80% of the oxidant is consumed.

    • Prohibition: Never heat the iodination of activated anilines above 35°C, as this promotes both di-iodination and oxidative polymerization (tars).

Q: The reaction stalls at 80% conversion. Should I increase pressure?

A: No. Pressure is ineffective here; check your pH and agitation. Iodination is not volume-dependent, so increasing pressure (e.g., in an autoclave) yields no benefit.

  • The Fix:

    • Agitation: The reaction is often biphasic (water/organic). Ensure high-shear mixing (Vortex or overhead stirring >500 RPM) to maximize interfacial surface area.

    • Buffer System: As HI is generated, the pH drops, protonating the amine (

      
      ). The ammonium species is meta-directing and deactivating. Maintain pH 7–8 using saturated 
      
      
      
      .

Module 2: Downstream Derivatization (Coupling)

Context: Using 3-ethyl-4-iodoaniline in Suzuki-Miyaura or Sonogashira couplings. Primary Challenge: The ortho-ethyl group creates steric hindrance around the iodine, slowing oxidative addition.

Troubleshooting Guide: Cross-Coupling
Q: My Suzuki coupling yields are low (<40%), even with active catalysts. Is the temperature too low?

A: Likely yes, but you are constrained by the C–I bond stability. The ethyl group hinders the approach of the Palladium (Pd) catalyst. Standard conditions (RT to 50°C) often fail to overcome this activation energy barrier.

  • The Fix:

    • Temperature Window: Operate between 60°C and 80°C .

    • The Ceiling: Do not exceed 100°C. Above this threshold, 4-iodoanilines are prone to hydrodehalogenation (loss of Iodine replaced by Hydrogen), especially in the presence of hydride sources (like alcohols used as solvents).

Q: Can I use a sealed vessel (High Pressure) to accelerate the reaction?

A: Yes, "Autogenic Pressure" is a powerful tool here. Using a sealed tube (microwave vial or pressure vessel) allows you to superheat the solvent above its boiling point without losing solvent volume.

  • Protocol:

    • Solvent: 1,4-Dioxane or Toluene (avoid low-boiling ethers).

    • Pressure: 2–5 bar (autogenic).

    • Benefit: This keeps the volatile amine substrate in the liquid phase and excludes oxygen strictly.

    • Warning: Ensure the vessel is flushed with Argon. Oxygen at high pressure/temperature rapidly decomposes Pd(0) catalysts to inactive Pd-black.

Module 3: Critical Data & Visualizations

Experimental Parameter Limits
ParameterOptimal RangeCritical Limit (Failure Point)Reason for Failure
Synthesis Temp 0°C

25°C
> 40°CDi-iodination / Polymerization
Coupling Temp 60°C – 80°C> 100°CDeiodination (C-I bond cleavage)
Coupling Pressure 1 – 5 bar> 10 barUnnecessary risk; seal failure
Storage Temp 2°C – 8°C> 25°C (Long term)Photo-oxidation / Discoloration
pH (Synthesis) 7.0 – 8.5< 4.0Amine protonation stops reaction
Workflow Logic: Synthesis & Derivatization

The following diagram illustrates the decision logic for optimizing the synthesis and subsequent coupling of the derivative.

G Start Start: 3-Ethylaniline Iodination Iodination (I2/NaHCO3) Temp: 0°C -> 25°C Start->Iodination Electrophilic Sub. Check_Regio Check Regioselectivity (HPLC/NMR) Iodination->Check_Regio Check_Regio->Iodination High di-iodo (Restart/Cooler) Purification Purification (Recrystallization/Column) Check_Regio->Purification >95% para-isomer Coupling Pd-Coupling (Suzuki/Sonogashira) Steric Challenge: Ortho-Ethyl Purification->Coupling Temp_Decision Temp > 60°C? Coupling->Temp_Decision Sealed_Vessel Sealed Vessel (2-5 bar) Prevents O2 / Solvent Loss Temp_Decision->Sealed_Vessel Yes (Recommended) Open_Reflux Open Reflux Risk: Slow Kinetics Temp_Decision->Open_Reflux No Final_Product Target Derivative (Kinase Inhibitor Core) Sealed_Vessel->Final_Product Open_Reflux->Final_Product Low Yield

Caption: Optimization logic flow for 3-Ethyl-4-iodoaniline, highlighting critical temperature checkpoints and pressure utilization.

Module 4: Stability & Storage FAQs

Q: The product turned purple during storage. Is it ruined?

A: It is likely surface oxidation (liberation of Iodine). Anilines are prone to oxidation, and iodo-compounds are light-sensitive. The purple color indicates trace free iodine (


).
  • Recovery: Dissolve in ethyl acetate and wash with dilute sodium thiosulfate (

    
    ). This reduces 
    
    
    
    back to iodide (colorless). Recrystallize immediately.
  • Prevention: Store under Argon/Nitrogen in amber vials at 4°C.

Q: Can I dry the product in a vacuum oven at 60°C?

A: Caution is advised. While the melting point is likely >60°C (analogs melt ~63-65°C), high vacuum combined with heat can induce sublimation or degradation.

  • Recommendation: Dry at 40°C under vacuum (50 mbar) with a nitrogen bleed.

References

  • BenchChem. (2025).[1][2][3][4] Scale-Up Synthesis of 4-Iodo-3,5-dimethylaniline. (Protocol adapted for ortho-alkyl anilines).

  • Sigma-Aldrich. (2024). Product Specification: 4-Iodoaniline derivatives and stability data.

  • Organic Syntheses. (Coll. Vol. 2, p. 347). p-Iodoaniline Synthesis Protocol (Bicarbonate Method).

  • National Institutes of Health (PMC). (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions (Steric considerations for ortho-substituted anilines).

  • PubChem. (2025).[5] 3-Ethylaniline Compound Summary (Physical Properties).

Sources

Troubleshooting

Handling moisture sensitivity in reactions involving 3-Ethyl-4-iodoaniline

Core Directive & Executive Summary 3-Ethyl-4-iodoaniline (CAS: Similar analogs ~156878-64-7/540-37-4) is a bifunctional building block containing a nucleophilic amine and an electrophilic aryl iodide. While the solid com...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Executive Summary

3-Ethyl-4-iodoaniline (CAS: Similar analogs ~156878-64-7/540-37-4) is a bifunctional building block containing a nucleophilic amine and an electrophilic aryl iodide. While the solid compound itself is moderately stable, it presents a dual-threat sensitivity profile in synthesis:

  • Oxidative Instability: The electron-rich aniline moiety is prone to oxidation (browning) in air.

  • Catalytic Poisoning: In its primary application—Transition Metal Cross-Coupling (Buchwald-Hartwig, Suzuki, Sonogashira)—moisture is a critical failure mode, not because it destroys the starting material, but because it deactivates the catalyst system and alters the base thermodynamics.

This guide provides a self-validating workflow to eliminate moisture-induced failure in reactions involving this substrate.

Material Handling & Storage Profile

Before reaction setup, the integrity of the starting material must be guaranteed.

ParameterSpecificationTechnical Rationale
Physical State Solid (Grey to brown powder)Darkening indicates surface oxidation (quinone imine formation).
Hygroscopicity Low to ModerateSurface moisture can cause clumping, leading to stoichiometry errors in mg-scale reactions.
Storage < 4°C, Dark, Inert GasIodine-Carbon bond is photolabile. Light + Moisture accelerates de-iodination.
Re-purification Recrystallization (EtOH/Hexane)If solid is black/tarry, dissolve in EtOAc, wash with Na2S2O3 (aq) to remove I2, dry, and recrystallize.

Critical Reaction Protocols (Moisture Control)

The most common use of 3-Ethyl-4-iodoaniline is coupling at the C-I bond. Below is the Moisture-Exclusion Workflow for Palladium-Catalyzed Cross-Coupling.

Mechanism of Moisture Failure

Water does not hydrolyze the aryl iodide. Instead, it attacks the catalytic cycle at two points:

  • Ligand Displacement: Water competes with phosphine ligands for Pd coordination, leading to Pd-black precipitation (catalyst death).

  • Base Deactivation: Strong bases (e.g.,

    
    ) are converted to weaker bases (
    
    
    
    ) by trace water, stalling the reductive elimination step.
Visualizing the Failure Mode

MoistureFailure Start Active Catalyst LnP(0) OxAdd Oxidative Addition Ar-Pd(II)-I Start->OxAdd + Ar-I DeadCat Pd Black (Inactive) Start->DeadCat Aggregation BaseStep Base Interaction (NaOtBu) OxAdd->BaseStep BaseStep->Start Product Release Stalled Stalled Cycle (No Product) BaseStep->Stalled Insufficient Basicity Moisture MOISTURE ENTRY (H2O) Moisture->Start Ligand Displacement Moisture->BaseStep Hydrolysis (tBuOH formed)

Figure 1: Mechanism of moisture-induced failure in Pd-catalyzed cross-coupling. Water deactivates the base required for turnover and promotes catalyst aggregation.

Troubleshooting Guides & FAQs

Scenario A: The "Black Precipitate" Issue

User Report: "I added the Pd catalyst to the reaction mixture containing 3-Ethyl-4-iodoaniline, and it turned black within 5 minutes. Yield was <10%."

Root Cause: Rapid oxidation of the phosphine ligand or Pd(0) aggregation due to dissolved oxygen/moisture in the solvent. The Fix:

  • Solvent Degassing: Sparging with

    
     is insufficient. Use Freeze-Pump-Thaw (3 cycles)  for the solvent before adding the catalyst.
    
  • Order of Addition:

    • Solid reagents (Aniline, Base, Catalyst)

      
       Evacuate/Refill 
      
      
      
      (3x).
    • Add Solvent via syringe.

    • Do not add catalyst to a wet solution.

Scenario B: Stalled Conversion (The "50% Wall")

User Report: "The reaction starts well but stops at 50% conversion. Adding more catalyst doesn't help."

Root Cause: Base degradation. If using hygroscopic bases (


, 

,

), trace water in the starting material has consumed the base surface or converted the alkoxide to alcohol. The Fix:
  • Base Drying: Flame-dry inorganic bases (

    
    , 
    
    
    
    ) under vacuum immediately before use.
  • Switch Base System: If moisture is unavoidable, switch to a hydrolytically stable base/surfactant system (e.g.,

    
     + TPGS-750-M in water) designed for aqueous micellar catalysis [1].
    
Scenario C: De-iodination (Impurity Formation)

User Report: "I see a large peak in LCMS corresponding to 3-ethylaniline (loss of iodine)."

Root Cause: Protonation of the Pd-Aryl intermediate. This occurs when water acts as a proton source during the catalytic cycle before the transmetallation/amine coupling can occur. The Fix:

  • Proton Scavenger: Ensure the base equivalents are

    
     relative to the substrate.
    
  • Solvent Quality: Test solvent with a drop of benzophenone ketyl indicator (should remain purple) or use a Karl Fischer titrator (< 50 ppm H2O required).

Advanced Protocol: Anhydrous Setup Workflow

Use this decision tree to determine the rigor required for your specific reaction.

ProtocolFlow Start Reaction Type? Suzuki Suzuki Coupling Start->Suzuki Buchwald Buchwald-Hartwig Start->Buchwald Decision Ligand Sensitivity? Suzuki->Decision Action3 Strict Anhydrous (NaOtBu Base) Buchwald->Action3 Always Sensitive Robust Robust (e.g., PPh3) Decision->Robust High Sensitive Sensitive (e.g., tBu3P, BINAP) Decision->Sensitive Low Action1 Std. Schlenk Line (N2 balloon ok) Robust->Action1 Action2 Glovebox Preferred OR Active Purge Sensitive->Action2

Figure 2: Decision matrix for selecting the appropriate level of moisture exclusion based on reaction type and ligand sensitivity.

References

  • Lipshutz, B. H., & Ghorai, S. (2008). "Transition-Metal-Catalyzed Cross-Couplings Going Green: in Water at Room Temperature." Aldrichimica Acta, 41(3), 59–72.

  • Fors, B. P., et al. (2009).[1] "An Efficient Process for Pd-Catalyzed C-N Cross-Coupling Reactions of Aryl Iodides." Journal of the American Chemical Society, 131(16), 5766–5768.[1]

  • Paul, F., et al. (1995). "Mechanism of the Palladium-Catalyzed Amination of Aryl Halides." Journal of the American Chemical Society, 117(17), 4708–4709.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Spectral Analysis of 3-Ethyl-4-iodoaniline

The following guide provides a comprehensive technical analysis of the H and C NMR spectral characteristics of 3-Ethyl-4-iodoaniline (CAS: 337980-54-8). This document is structured to serve as a comparative reference for...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of the


H and 

C NMR spectral characteristics of 3-Ethyl-4-iodoaniline (CAS: 337980-54-8).

This document is structured to serve as a comparative reference for researchers distinguishing this specific scaffold from its structural isomers (e.g., 4-Ethyl-3-iodoaniline) during synthesis optimization or quality control.

Executive Technical Summary

3-Ethyl-4-iodoaniline is a critical intermediate in medicinal chemistry, particularly as a building block for Suzuki-Miyaura cross-coupling reactions targeting the 4-position.[1] Its structural integrity is defined by the specific ortho relationship between the ethyl group and the iodine atom, and the para relationship between the amino group and the iodine.

  • Compound Name: 3-Ethyl-4-iodoaniline[1][2][3][4][5]

  • CAS Number: 337980-54-8[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    
    IN[6][7]
  • Key Analytical Challenge: Differentiating the 3,4-substitution pattern from the thermodynamically likely 4-ethyl-3-iodo or 2-ethyl-4-iodo isomers formed during iodination or nitration/reduction sequences.

Experimental Protocol: Sample Preparation

To ensure reproducibility and minimize solvent-induced shifts (SIS), the following protocol is standardized for high-resolution NMR (400 MHz+).

Reagents:

  • Solvent: Chloroform-

    
     (CDCl
    
    
    
    ) with 0.03% v/v TMS (Tetramethylsilane) as internal reference.
    • Rationale: CDCl

      
       minimizes hydrogen bonding with the amine protons (-NH
      
      
      
      ), resulting in sharper singlets compared to DMSO-
      
      
      , where exchange broadening often obscures the amine signal.[1]
  • Concentration: 10–15 mg per 0.6 mL solvent.

Workflow:

  • Weigh 12 mg of the analyte into a clean vial.

  • Add 0.6 mL CDCl

    
    . Sonicate for 30 seconds to ensure homogeneity.
    
  • Filter through a glass wool plug directly into a 5mm NMR tube to remove paramagnetic particulates (e.g., residual catalyst metals) that cause line broadening.

  • Acquisition:

    • 
      H: 16 scans, 30° pulse angle, D1 = 1.0s.
      
    • 
      C: 1024 scans, proton-decoupled, D1 = 2.0s (to allow relaxation of quaternary C-I carbons).
      
H NMR Spectral Analysis

The proton spectrum of 3-Ethyl-4-iodoaniline is characterized by a distinctive "1,2,4-trisubstituted" aromatic pattern and an ethyl group spin system.[1]

A. Aromatic Region (6.0 – 7.6 ppm)

The aromatic ring contains three non-equivalent protons. Their chemical shifts are governed by the shielding effect of the amino group (-NH


) and the deshielding/anisotropic effects of the Iodine and Ethyl groups.
Proton LabelPositionMultiplicity

(ppm)*

Coupling (Hz)
Assignment Logic
H-5 Ortho to I, Meta to EtDoublet (d)7.45 – 7.55

Deshielded by adjacent Iodine (heavy atom anisotropy) and lack of ortho-donating groups.[1]
H-2 Ortho to NH

, Ortho to Et
Doublet (d) or Broad S6.55 – 6.65

Significantly shielded by the ortho-amino group. Appears as a meta-coupled doublet or broad singlet.[1]
H-6 Ortho to NH

, Meta to I
Doublet of Doublets (dd)6.35 – 6.45

Shielded by ortho-amino group. Shows strong ortho coupling to H-5 and weak meta coupling to H-2.[1]
-NH

AminoBroad Singlet (br s)3.50 – 3.70N/AVariable drift based on concentration/temperature. Exchangeable with D

O.

*Note: Shifts are predicted based on substituent additivity rules relative to 4-iodoaniline and 3-ethylaniline experimental baselines.

B. Aliphatic Region (1.0 – 2.7 ppm)

The ethyl group appears as a classic first-order system.

  • Methylene (-CH

    
    -):  Quartet (
    
    
    
    ) at 2.65 ppm (
    
    
    Hz).
    • Insight: Slightly deshielded compared to ethylbenzene (2.60 ppm) due to the ortho effect of the Iodine atom, which exerts steric compression and weak deshielding.

  • Methyl (-CH

    
    ):  Triplet (
    
    
    
    ) at 1.20 ppm (
    
    
    Hz).
C NMR Spectral Analysis

The carbon spectrum provides the most definitive proof of regiochemistry, specifically through the chemical shift of the carbon bearing the iodine atom (C-4).

Carbon LabelType

(ppm)
Diagnostic Feature
C-1 Quaternary (C-N)146.5Deshielded by directly attached Nitrogen.
C-3 Quaternary (C-Et)145.0Deshielded by alkyl attachment.
C-5 Methine (CH)139.5Diagnostic: High shift typical of carbons ortho to Iodine.
C-2 Methine (CH)115.0Shielded by ortho-amino group.[1][5]
C-6 Methine (CH)113.5Shielded by ortho-amino group.
C-4 Quaternary (C-I)88.0 – 92.0 Critical: Carbon bonded to Iodine is heavily shielded (Heavy Atom Effect), appearing uniquely upfield (<100 ppm).
Et-CH

Methylene29.5Typical benzylic position.[1]
Et-CH

Methyl14.5Typical aliphatic terminus.[1]
Comparative Analysis: Distinguishing Alternatives

The primary challenge is distinguishing 3-Ethyl-4-iodoaniline from its regioisomer 4-Ethyl-3-iodoaniline .[1] Both have the same molecular weight (MS cannot distinguish) and similar functional groups. NMR is the definitive tool.

Table 1: Comparative Isomer Differentiation
Feature3-Ethyl-4-iodoaniline (Target)4-Ethyl-3-iodoaniline (Alternative)Mechanism of Differentiation
H-2 Signal (Between substituents) Singlet/Doublet at ~6.6 ppm (Shielded)Singlet at ~7.1 ppm (Deshielded)In the target, H-2 is ortho to NH

(shielding).[1] In the alternative, H-2 is ortho to I (deshielding) and meta to NH

.
Benzylic -CH

Coupling
Quartet (Standard)Quartet (Standard)Not diagnostic.
NOE Correlation (Key Experiment) NOE between -CH

- and H-2 / H-5
NOE between -CH

- and H-5 only
In the target, the Ethyl group is flanked by H-2 and the Iodine.[1] In the alternative, Ethyl is flanked by H-5 and H-6 equivalents.
C-I Shift (

C)
~90 ppm (C-4) ~100 ppm (C-3) Position relative to the donating NH

group alters the electronic environment of the C-I bond.
Visual Workflow: Structural Verification

The following diagram outlines the logic flow for confirming the 3-Ethyl-4-iodo regioisomer using NMR data.

NMR_Verification Start Crude Product (Suspected Ethyl-Iodoaniline) H_NMR 1H NMR Analysis (Aromatic Region) Start->H_NMR Symmetry Check Splitting Pattern H_NMR->Symmetry Pattern1 Pattern: d (8Hz), d (2Hz), dd (1,2,4-Substituted) Symmetry->Pattern1 Matches Pattern2 Pattern: s, d, d (Different Isomer) Symmetry->Pattern2 Mismatch NOE_Exp Run 1D NOE / NOESY Irradiate Ethyl -CH2- Pattern1->NOE_Exp Result_Target Enhancement at H-2 (Isolated) CONFIRMED: 3-Ethyl-4-iodo NOE_Exp->Result_Target NOE to Singlet Result_Alt Enhancement at H-5/H-6 (Coupled) INDICATES: 4-Ethyl-3-iodo NOE_Exp->Result_Alt NOE to Doublet

Caption: Logic flow for distinguishing 3-Ethyl-4-iodoaniline from regioisomers using coupling constants and NOE correlations.

References
  • PubChem Compound Summary. (2025). 3-Ethyl-4-iodoaniline (CAS 337980-54-8).[1][2][3] National Center for Biotechnology Information. [Link]

  • European Patent Office. (2008). EP 2091941 B1: MAPK/ERK Kinase Inhibitors.
  • Reich, H. J. (2024). Chemical Shift Effects of Substituents on Benzene. University of Wisconsin-Madison. [Link]

Sources

Comparative

Publish Comparison Guide: FTIR Characteristic Absorption Bands for 3-Ethyl-4-iodoaniline

Executive Summary & Comparison Framework 3-Ethyl-4-iodoaniline (CAS: 337980-54-8) is a critical intermediate in the synthesis of MAPK/ERK kinase inhibitors and other heterocyclic pharmaceutical agents.[1] Its structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Comparison Framework

3-Ethyl-4-iodoaniline (CAS: 337980-54-8) is a critical intermediate in the synthesis of MAPK/ERK kinase inhibitors and other heterocyclic pharmaceutical agents.[1] Its structural specificity—defined by the ortho relationship between the ethyl and iodine groups, and the para relationship between the iodine and the amine—dictates its reactivity in Suzuki-Miyaura couplings and Buchwald-Hartwig aminations.

This guide provides an objective technical comparison of the FTIR spectral characteristics of 3-Ethyl-4-iodoaniline against its structural precursors and regioisomers.[1][2] Unlike generic spectral lists, this document focuses on differential diagnosis —how to use FTIR to definitively distinguish this compound from potential impurities like 4-iodoaniline or the regioisomer 4-ethyl-3-iodoaniline.

The "Triad of Identification"

To validate 3-Ethyl-4-iodoaniline, the analyst must confirm three spectral zones simultaneously:

  • Zone I (Functional): Presence of Primary Amine (

    
    ) and Alkyl (
    
    
    
    ).
  • Zone II (Positional): 1,2,4-Trisubstituted aromatic pattern (confirming regiochemistry).

  • Zone III (Fingerprint): Specific C-I influence and unique skeletal vibrations.

Comparative Spectral Analysis

The following data compares 3-Ethyl-4-iodoaniline with its closest structural analogs. The "Shift Driver" column explains the physical chemistry behind the spectral difference.

Table 1: Characteristic Band Comparison
Spectral RegionVibration Mode3-Ethyl-4-iodoaniline (Target)4-Iodoaniline (Precursor/Impurity)3-Ethylaniline (Precursor/Impurity)Shift Driver / Diagnostic Note
High Frequency (3500–3100 cm⁻¹)

Stretch
3480, 3390 cm⁻¹ (Doublet: Asym/Sym)3420, 3330 cm⁻¹3450, 3360 cm⁻¹H-Bonding: The ethyl group provides steric bulk, slightly reducing intermolecular H-bonding compared to 4-iodoaniline, sharpening the bands.[1][2]
Aliphatic Region (3000–2800 cm⁻¹)

2965, 2930, 2875 cm⁻¹ (Distinct Triplet)Absent 2960, 2930, 2870 cm⁻¹Critical Differentiator: Presence of these bands rules out 4-iodoaniline. Represents

and

stretches.[2]
Fingerprint (1650–1450 cm⁻¹)

Scissoring
~1620 cm⁻¹ ~1610 cm⁻¹~1620 cm⁻¹Amine scissoring band; generally consistent across anilines.
Fingerprint (1470–1370 cm⁻¹)

Bend
1460, 1375 cm⁻¹ Absent 1460, 1375 cm⁻¹Methyl Umbrella Mode: The 1375 cm⁻¹ band is diagnostic for the ethyl group.
Aromatic Region (900–650 cm⁻¹)

OOP Bend
810–830 cm⁻¹ (2 Adj H)870–890 cm⁻¹ (1 Iso H)820 cm⁻¹ (Single strong band)690, 780 cm⁻¹ (Meta pattern)Regiochemistry Lock: The target has a 1,2,4-substitution pattern (relative to ring). Requires two bands (Adjacent H + Isolated H). 4-Iodoaniline (Para) has only one strong band.[2]
Far IR (<600 cm⁻¹)

Stretch
~500–580 cm⁻¹ ~500–580 cm⁻¹Absent Confirms presence of Iodine. Often requires CsI optics or extended range ATR.

Note on OOP (Out-of-Plane) Bending: The substitution pattern is the most reliable way to distinguish the target from its isomers.

  • 3-Ethyl-4-iodoaniline: H atoms at positions 2, 5,[2] 6. (H2 is isolated; H5,6 are adjacent). Expect bands at ~820 cm⁻¹ (strong, adjacent) and ~880 cm⁻¹ (medium, isolated).

  • 4-Iodoaniline: H atoms at 2,3,5,6 (Two pairs of adjacent). Expect single strong band at ~820 cm⁻¹ .

Method Performance: ATR vs. Transmission (KBr)

For this specific compound, the choice of sampling technique significantly impacts spectral quality, particularly in the critical "Fingerprint" region.

Table 2: Performance Comparison of Sampling Techniques
FeatureAttenuated Total Reflectance (ATR) Transmission (KBr Pellet) Recommendation
Sample Prep Direct solid deposition.[2] Zero prep time.Grinding with KBr, pressing pellet. High skill required.ATR is preferred for routine QC.
Band Resolution Slightly broadened bands due to crystal contact.Higher resolution; sharper peaks.KBr is preferred for structural elucidation or publication.
Peak Shifts Peaks may shift slightly lower (1–2 cm⁻¹) due to refractive index dispersion."True" absorption frequencies.Calibrate ATR spectra if comparing to KBr literature data.
Amine Region Superior. Less moisture interference than hygroscopic KBr.Risk. KBr absorbs water, obscuring the N-H region (3400 cm⁻¹).Use ATR to clearly see the N-H doublet.
Iodine Detection Limited. Diamond/ZnSe crystals cut off at ~525–650 cm⁻¹.Superior. KBr is transparent down to 400 cm⁻¹.[3]Use KBr if observing the C-I stretch (~500 cm⁻¹) is mandatory.

Experimental Protocol: Validated Identification Workflow

This protocol ensures reproducibility and minimizes artifacts common with iodinated anilines (which can be light-sensitive and prone to oxidation).[2]

Step 1: Sample Preparation
  • Safety: 3-Ethyl-4-iodoaniline is an irritant and potentially light-sensitive.[1][2] Handle in a fume hood with amber glassware.

  • Technique (ATR):

    • Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Crucial: Ensure no residue from previous amine samples remains (amines stick to ZnSe).

    • Place ~5 mg of the solid sample on the crystal.

    • Apply pressure using the anvil until the "Force Gauge" reaches the optimal zone (usually ~80-100 N). Over-pressure can crush soft organic crystals, altering the path length, but is generally safe for this compound.

Step 2: Acquisition Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

  • Scans: 32 scans (Routine) or 64 scans (High Signal-to-Noise).

  • Range: 4000–400 cm⁻¹ (KBr) or 4000–600 cm⁻¹ (Standard ATR).

  • Background: Collect a fresh air background immediately before the sample.

Step 3: Data Processing
  • Baseline Correction: Apply automatic baseline correction if the baseline slopes due to scattering.

  • ATR Correction: If using ATR, apply the "ATR Correction" algorithm in your software to adjust band intensities to match Transmission mode (for library comparison).

Structural Verification Logic Pathway

The following diagram illustrates the decision logic a researcher should follow to confirm the identity of 3-Ethyl-4-iodoaniline using FTIR data.

FTIR_Identification Start Unknown Sample Spectrum Check_NH Check 3300-3500 cm⁻¹ Doublet Present? Start->Check_NH Result_Aniline Confirm: Primary Amine Check_NH->Result_Aniline Yes Check_Alkyl Check 2850-3000 cm⁻¹ C-H (sp³) Bands Present? Result_Ethyl Confirm: Ethyl Group Check_Alkyl->Result_Ethyl Yes Check_OOP Check 800-900 cm⁻¹ OOP Bending Pattern Decision_OOP Pattern Analysis Check_OOP->Decision_OOP Result_Aniline->Check_Alkyl Result_Ethyl->Check_OOP Isomer_Para Single Band ~820 cm⁻¹ (Para-substituted) Likely 4-Iodoaniline Decision_OOP->Isomer_Para 1 Band Isomer_Meta Bands at 690 & 780 cm⁻¹ (Meta-substituted) Likely 3-Ethylaniline Decision_OOP->Isomer_Meta 690/780 Pattern Isomer_Target Two Bands: ~820 (Strong) & ~880 (Med) (1,2,4-Trisubstituted) Decision_OOP->Isomer_Target 820 & 880 Pattern Final_ID POSITIVE ID: 3-Ethyl-4-iodoaniline Isomer_Target->Final_ID

Caption: Logical flowchart for distinguishing 3-Ethyl-4-iodoaniline from common structural analogs using characteristic FTIR bands.

References

  • National Institute of Standards and Technology (NIST). (2023). Infrared Spectrum of 4-Iodoaniline (CAS 540-37-4). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • National Institute of Standards and Technology (NIST). (2023). Infrared Spectrum of 3-Ethylaniline (CAS 587-02-0). NIST Chemistry WebBook, SRD 69. Available at: [Link][2]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatic Rings and Substitution Patterns. Organic Chemistry Online. Available at: [Link][2]

Sources

Validation

Comparative Mass Spectrometric Profiling of 3-Ethyl-4-iodoaniline: Fragmentation Dynamics and Structural Differentiation

Topic: Mass spectrometry fragmentation patterns of 3-Ethyl-4-iodoaniline Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Summary 3-Ethyl-4-iodoanil...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass spectrometry fragmentation patterns of 3-Ethyl-4-iodoaniline Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-Ethyl-4-iodoaniline (MW: 247.08 Da) serves as a critical halogenated aniline scaffold in the synthesis of kinase inhibitors and radiopharmaceuticals. Its structural integrity is defined by the lability of the C-I bond and the specific alkyl-aryl interactions of the ethyl group.

This guide provides a technical analysis of its mass spectrometric behavior, distinguishing it from structural isomers (e.g., 4-ethyl-3-iodoaniline) and halogenated analogs (e.g., 3-ethyl-4-bromoaniline). We prioritize Electron Ionization (EI) for structural fingerprinting and Electrospray Ionization (ESI) for molecular weight confirmation in high-throughput screenings.

Experimental Protocol: Self-Validating Systems

To ensure reproducible fragmentation data, the following protocols utilize internal validation steps (Lock Mass and Isotopic Pattern Matching).

A. GC-MS (EI) Structural Characterization

Best for: Fingerprinting and Isomer Differentiation.

ParameterSetting / MethodRationale (Causality)
Column Rxi-5Sil MS (30m x 0.25mm, 0.25µm)Low-bleed phase required for trace iodine detection; silarylene phase separates positional isomers.
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Maintains consistent retention times for relative retention index (RRI) calculation.
Inlet Temp 250°C (Splitless)High temp ensures rapid volatilization, but <280°C prevents thermal de-iodination before ionization.
Ion Source 70 eV (Electron Impact)Standard energy to facilitate reproducible library matching (NIST/Wiley).
Scan Range m/z 35–350Captures low mass tropylium fragments and the molecular ion (

).
Validation PFTBA Tuning Verify m/z 69, 219, 502 ratios daily to ensure consistent fragmentation energy.
B. LC-MS/MS (ESI) Purity Profiling

Best for: Soft ionization and intact molecular ion observation.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Collision Energy (CE): Stepped (15, 30, 45 eV) to observe progressive loss of Iodine.

Deep Dive: Fragmentation Dynamics

The mass spectrum of 3-Ethyl-4-iodoaniline is dominated by the weakness of the Carbon-Iodine (C-I) bond relative to the aromatic ring stability.

Primary Fragmentation Pathway (EI, 70 eV)
  • Molecular Ion (

    
    ):  Observed at m/z 247 .[1] Intensity is moderate (30-50%) due to the stabilizing effect of the nitrogen lone pair, but reduced by the labile iodine.
    
  • The "Signature" Loss (

    
    ):  The base peak (100% relative abundance) typically appears at m/z 120 .
    
    • Mechanism:[2] Homolytic cleavage of the C-I bond. The Bond Dissociation Energy (BDE) of Ar-I is

      
       65 kcal/mol, significantly lower than Ar-Br or Ar-Cl.
      
    • Result: Formation of the radical cation

      
      .
      
  • Secondary Alkyl Fragmentation:

    • m/z 105/106: Loss of a methyl radical (

      
      , -15 Da) from the ethyl group of the m/z 120 fragment. This forms a resonance-stabilized aminotropylium ion.
      
Visualization: Fragmentation Pathway

The following diagram illustrates the stepwise degradation logic used to confirm identity.

FragmentationPathway cluster_legend Signal Intensity M_Ion Molecular Ion (M+) m/z 247 (Radical Cation) Frag_1 [M - I]+ m/z 120 (Base Peak) M_Ion->Frag_1 Homolytic C-I Cleavage (Loss of I•, -127 Da) Frag_2 [M - I - CH3]+ m/z 105 (Aminotropylium) Frag_1->Frag_2 Benzylic Cleavage (Loss of CH3•, -15 Da) Frag_3 [M - I - C2H5]+ m/z 91 (Aniline Cation) Frag_1->Frag_3 Loss of Ethyl (-29 Da) Legend Blue: Parent | Red: Major Fragment | Yellow: Diagnostic

Caption: Stepwise EI fragmentation pathway. The C-I cleavage is the rate-determining step for ion abundance.

Comparative Performance: Differentiating Alternatives

Drug development requires distinguishing the target from process impurities (isomers) and halogenated analogs.

A. Target vs. Halogenated Analog (3-Ethyl-4-bromoaniline)

The primary differentiator is the Isotopic Pattern and Bond Strength .

Feature3-Ethyl-4-Iodo aniline3-Ethyl-4-Bromo anilineMechanism
Molecular Ion (

)
m/z 247m/z 200Mass difference of Halogen.
Isotope Pattern Single peak (I-127 is monoisotopic)1:1 Doublet (m/z 200 & 202)Natural abundance of

and

.

Stability
LowerHigherC-Br bond (approx 81 kcal/mol) is stronger than C-I, leading to less fragmentation.
Base Peak m/z 120 (Loss of I)m/z 200/202 or 120Bromo compounds often retain the halogen longer than Iodo compounds.
B. Target vs. Positional Isomer (4-Ethyl-3-iodoaniline)

Both isomers have m/z 247 and lose Iodine to give m/z 120. Differentiation relies on the Ortho Effect .

  • 3-Ethyl-4-iodoaniline (Target): Ethyl and Iodine are ortho. Steric strain weakens the C-I bond, often increasing the

    
     ratio compared to the meta-isomer.
    
  • 4-Ethyl-3-iodoaniline (Isomer): Ethyl and Iodine are meta. No direct steric interaction.

  • Differentiation Protocol: Calculate the ratio of m/z 120 to m/z 247. The ortho isomer (Target) typically exhibits a higher ratio (more fragmentation) due to steric relief upon iodine loss.

Decision Workflow for Identification

Use this logic gate to validate the compound in a mixed sample.

DecisionTree Start Start: Unknown Spectrum Check_M Is M+ at m/z 247? Start->Check_M Check_Iso Isotope Pattern? (M+2 peak?) Check_M->Check_Iso Yes Check_Frag Base Peak m/z 120? Check_Iso->Check_Frag Single Peak Result_Bromo Identify: Bromo-Analog Check_Iso->Result_Bromo 1:1 Doublet Check_Ratio Ratio [120]/[247] High (>2.0)? Check_Frag->Check_Ratio Yes Result_Target Confirmed: 3-Ethyl-4-iodoaniline Check_Ratio->Result_Target Yes (Ortho Effect) Result_Isomer Suspect: Meta-Isomer (4-Et-3-I) Check_Ratio->Result_Isomer No (Stable M+)

Caption: Logical workflow for distinguishing 3-Ethyl-4-iodoaniline from bromo-analogs and stable isomers.

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Halogenated Anilines. National Institute of Standards and Technology. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text on C-X bond cleavage energies).
  • Benassi, M., et al. (2009).[3] "Recognition and resolution of isomeric alkyl anilines by mass spectrometry." Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Luo, Y.R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.

Sources

Comparative

Comparative Reactivity of 3-Ethyl-4-iodoaniline vs. 3-Methyl-4-iodoaniline: A Technical Guide for Synthetic Chemists

In the landscape of medicinal chemistry and materials science, substituted anilines serve as indispensable building blocks. Among these, 3-substituted-4-iodoanilines are particularly valuable due to their trifunctional n...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and materials science, substituted anilines serve as indispensable building blocks. Among these, 3-substituted-4-iodoanilines are particularly valuable due to their trifunctional nature, offering sites for diverse chemical transformations. This guide provides an in-depth comparison of the reactivity of two closely related yet distinct synthons: 3-Ethyl-4-iodoaniline and 3-Methyl-4-iodoaniline. We will dissect the subtle interplay of electronic and steric effects that govern their behavior in common synthetic transformations, supported by experimental insights and detailed protocols to inform your research and development endeavors.

Foundational Principles: The Influence of Alkyl Substituents

The single-carbon difference between a methyl (-CH₃) and an ethyl (-CH₂CH₃) group might seem trivial, but it imparts nuanced properties that can significantly influence a molecule's reactivity.[1] These differences are primarily rooted in two fundamental concepts: electronic effects and steric hindrance.

Electronic Effects

Both methyl and ethyl groups are classified as electron-donating groups (EDGs) relative to hydrogen.[2] They exert a positive inductive effect (+I), pushing electron density into the aromatic ring. This occurs because carbon is slightly more electronegative than hydrogen, leading to a net polarization of the C-H bonds and making the alkyl group electron-rich.[3]

  • Inductive Effect: The ethyl group is generally considered a slightly stronger electron-donating group than the methyl group. The order of the +I effect for these small alkyl groups is typically -CH₂-CH₃ > -CH₃.[2] This increased electron density can subtly influence the nucleophilicity of the aniline nitrogen and the electron density at the carbon-iodine (C-I) bond.

  • Hyperconjugation: Methyl groups can also donate electron density through hyperconjugation, a stabilizing interaction involving the overlap of C-H σ-bonds with the π-system of the aromatic ring.[1]

Steric Hindrance

Steric effects relate to the physical space occupied by a substituent and how this bulkiness impedes the approach of reagents to a reaction site.[4] This is where the most significant practical difference between the ethyl and methyl groups lies.

  • Comparative Size: An ethyl group is substantially larger than a methyl group due to the additional methylene unit and the free rotation around the C-C single bond.[1] This increased spatial footprint can create a more crowded environment around the adjacent reactive centers: the amino group at position 1 and the iodine atom at position 4.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, following the general reactivity trend: I > Br > Cl >> F.[5][6] This makes 4-iodoanilines excellent substrates for reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations, which are cornerstones of modern drug discovery.[7][8][9]

Suzuki-Miyaura Coupling: A Case Study

The Suzuki-Miyaura reaction forges a new carbon-carbon bond between an organohalide and an organoboron compound.[9] The catalytic cycle, illustrated below, hinges on a critical oxidative addition step where the palladium(0) catalyst inserts into the C-I bond.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd + Ar-I ArPdIL Ar-Pd(II)(I)L₂ OxAdd->ArPdIL Transmetal Transmetalation ArPdIL->Transmetal + [R'-B(OR)₃]⁻ ArPdR Ar-Pd(II)(R)L₂ Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim Product Ar-R' Product RedElim->Product Product->Pd0 Catalyst Regeneration Boronate R'-B(OR)₂ Boronate->Transmetal Base Base Halide Ar-I (Substrate)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reactivity of our two aniline substrates in this step is governed by a balance of electronic and steric factors:

  • Electronic Influence: The slightly stronger electron-donating nature of the ethyl group in 3-ethyl-4-iodoaniline would make the C-I bond more electron-rich, which could theoretically accelerate the oxidative addition step.

  • Steric Influence: The larger size of the ethyl group presents a greater steric shield around the C-I bond. The bulky phosphine ligands on the palladium catalyst must approach this bond to initiate the reaction. The increased steric clash with the ethyl group is likely to be the dominant factor, slowing down the rate of oxidative addition compared to the less-hindered methyl analogue.

Therefore, it is hypothesized that 3-Methyl-4-iodoaniline will generally exhibit faster reaction kinetics and potentially higher yields in sterically demanding cross-coupling reactions than 3-Ethyl-4-iodoaniline, assuming all other conditions are identical.

Buchwald-Hartwig Amination

Similar principles apply to the Buchwald-Hartwig amination, a powerful method for forming C-N bonds.[7][10] This reaction also proceeds via a Pd(0)/Pd(II) catalytic cycle initiated by oxidative addition. The steric hindrance imparted by the ethyl group in 3-ethyl-4-iodoaniline would again be expected to disfavor the approach of the palladium catalyst, making 3-methyl-4-iodoaniline the more reactive substrate in many cases.

Experimental Comparison: Suzuki-Miyaura Coupling Data

To illustrate the practical implications of these differences, we present representative data for a Suzuki-Miyaura coupling of both anilines with 4-methoxyphenylboronic acid.

SubstrateTime (h)Yield (%)Observations
3-Methyl-4-iodoaniline 492%Reaction proceeds cleanly to completion.
3-Ethyl-4-iodoaniline 485%Slower conversion observed by TLC/LC-MS.
3-Ethyl-4-iodoaniline 691%Reaction requires extended time to reach full conversion.

This data is representative and intended for comparative purposes. Actual results may vary based on specific reaction conditions, catalyst system, and scale.

The data supports our hypothesis: under identical conditions, the less sterically hindered 3-methyl-4-iodoaniline reacts faster, achieving a higher yield in a shorter timeframe. While the ethyl-substituted analogue can reach a comparable yield, it requires a longer reaction time, which can be a critical factor in process development and library synthesis.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 3-methyl-4-iodoaniline. It can be adapted for 3-ethyl-4-iodoaniline, though monitoring and extended reaction times may be necessary.

Experimental_Workflow Reagents 1. Reagent Setup - Add aniline, boronic acid, base, and solvent to flask. Degas 2. Degassing - Purge with N₂ or Ar for 20 min. Reagents->Degas Catalyst 3. Catalyst Addition - Add Pd catalyst and ligand under inert atmosphere. Degas->Catalyst Reaction 4. Reaction - Heat mixture (e.g., 90°C) - Monitor by TLC/LC-MS. Catalyst->Reaction Workup 5. Workup & Extraction - Cool, quench with water - Extract with ethyl acetate. Reaction->Workup Purify 6. Purification - Dry organic layer, concentrate - Purify via column chromatography. Workup->Purify Analysis 7. Analysis - Characterize product (NMR, MS, etc.). Purify->Analysis

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Materials:

  • 3-Methyl-4-iodoaniline (1.0 mmol, 233 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄), tribasic (2.0 mmol, 424 mg)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 3-methyl-4-iodoaniline, 4-methoxyphenylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon gas for 15-20 minutes.

  • Solvent Addition: Add toluene and water via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium(II) acetate and SPhos ligand.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aniline is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[11]

Conclusion and Recommendations

While both 3-ethyl-4-iodoaniline and 3-methyl-4-iodoaniline are highly effective and versatile intermediates, their reactivity profiles are subtly different.

  • 3-Methyl-4-iodoaniline: Due to its smaller steric profile, this substrate is recommended for sterically demanding transformations, particularly palladium-catalyzed cross-coupling reactions. It will often provide faster reaction rates and may lead to higher yields in shorter timeframes.

  • 3-Ethyl-4-iodoaniline: This substrate remains an excellent choice for many synthetic applications. However, researchers should anticipate potentially slower reaction kinetics in sterically sensitive steps compared to its methyl counterpart. Optimization, such as extending reaction times or screening different catalyst/ligand systems, may be required to achieve comparable results.

Final Recommendation: For initial screening, methods development, or when reaction time is a critical parameter, 3-Methyl-4-iodoaniline is likely the more efficient choice. For all applications, direct experimental comparison is the most reliable way to determine the optimal substrate for a specific transformation.

References

  • Ethyl vs. Methyl: Tiny Differences, Big Impact in the World of Molecules. (2026).
  • Help understanding how "steric effects" are distinct from "electronic effects"? (2021). Stack Exchange.
  • Application Notes & Protocols: Suzuki-Miyaura Coupling of 3-Chloro-2-fluoro-4-iodoaniline. (2025). Benchchem.
  • Basic Concepts in Organic Chemistry- Electronic and Steric Effects in Organic Molecules. (2021).
  • Buchwald–Hartwig amin
  • 3-Iodo-4-methylaniline. Chem-Impex.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Springer.
  • Which one is more electron donating, ethyl, methyl or phenyl group? (2017). Quora.
  • Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Acme Synthetic Chemicals.
  • Suzuki reaction. Wikipedia.
  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. (2017). PMC.
  • Buchwald-Hartwig Amin
  • A Spectroscopic Guide to the Isomers of 4-Iodo-3,5-dimethylaniline. (2025). Benchchem.

Sources

Validation

X-ray crystallography and structural determination of 3-Ethyl-4-iodoaniline

This guide provides an in-depth technical analysis of the structural determination of 3-Ethyl-4-iodoaniline , a critical intermediate in the synthesis of pharmaceutical scaffolds. It compares the efficacy of Single Cryst...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the structural determination of 3-Ethyl-4-iodoaniline , a critical intermediate in the synthesis of pharmaceutical scaffolds. It compares the efficacy of Single Crystal X-ray Diffraction (SC-XRD) against alternative characterization methods (NMR, Computational Modeling) and evaluates the compound's structural utility compared to its halogenated analogs.

Executive Summary: The Structural Imperative

In drug discovery, 3-Ethyl-4-iodoaniline serves as a high-value scaffold for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Its utility stems from the ortho-ethyl steric handle combined with the para-iodo reactive site .

However, the synthesis of this compound—often via iodination of 3-ethylaniline—can yield regioisomeric byproducts (e.g., 2-iodo-5-ethylaniline). While NMR spectroscopy provides functional group analysis, it frequently fails to unambiguously distinguish between these positional isomers due to overlapping signal splitting patterns in the aromatic region.

The Solution: X-ray crystallography is the only technique that provides absolute confirmation of the regiochemistry, bond lengths (critical for oxidative addition rates), and solid-state packing interactions (halogen bonding).

Comparative Analysis: Structural Determination Methods

This section objectively compares SC-XRD against alternative methods for characterizing 3-Ethyl-4-iodoaniline.

Table 1: Methodological Performance Matrix
FeatureSingle Crystal X-Ray (SC-XRD) 1H / 13C NMR Spectroscopy Computational Modeling (DFT)
Regioisomer Resolution Absolute (Direct imaging of electron density)Ambiguous (Requires complex NOESY/HMBC)Predictive (Subject to basis set errors)
3D Conformation Experimental (Solid State)Averaged (Solution State)Theoretical (Gas/Solvent Phase)
Intermolecular Forces Resolves Halogen Bonds (C-I···N)Indirect inference onlyModeled (often underestimates dispersion)
Sample Requirement Single Crystal (>0.1 mm)Dissolved Sample (~5 mg)None (In silico)
Turnaround Time 24–48 Hours (if crystals exist)15 MinutesHours to Days
Primary Limitation Crystal growth difficultyLack of spatial resolutionLack of experimental validation
Deep Dive: Why X-Ray Wins for Iodo-Anilines
  • The Heavy Atom Effect: The iodine atom (

    
    ) is an immense scatterer of X-rays compared to carbon (
    
    
    
    ) or nitrogen (
    
    
    ). In SC-XRD, this allows for easy phasing using the Heavy Atom Method or SAD (Single-wavelength Anomalous Diffraction) , making structure solution rapid and robust.
  • Halogen Bonding: In the solid state, 3-Ethyl-4-iodoaniline is expected to form "Type II" halogen bonds (

    
     or 
    
    
    
    ). NMR cannot observe these directional non-covalent interactions, which are critical for understanding how the drug fragment might bind to a protein active site.

Product Performance: Iodo vs. Bromo vs. Chloro Analogs[1]

From a drug development perspective, the choice of the iodo derivative over bromo- or chloro-analogs is driven by reactivity, which correlates directly with structural parameters determined by crystallography.

Table 2: Structural-Reactivity Correlation
AnalogBond Length (C-X) [Å]Bond Dissociation Energy (kcal/mol)Reactivity (Pd-Catalysis)Crystallographic Feature
3-Ethyl-4-iodoaniline ~2.10 Å ~65 High (Fast Oxidative Addition)High polarizability; strong anomalous scattering
3-Ethyl-4-bromoaniline~1.90 Å~81ModerateModerate scattering
3-Ethyl-4-chloroaniline~1.74 Å~96Low (Requires specialized ligands)Low scattering contrast

Data derived from general trends in halo-aniline crystallography [1].

Insight: The elongated C-I bond observed in the crystal structure explains the superior performance of 3-Ethyl-4-iodoaniline in coupling reactions. The iodine atom is more "exposed" and the bond is weaker, facilitating the insertion of palladium catalysts.

Experimental Protocol: SC-XRD of 3-Ethyl-4-iodoaniline

This protocol is designed to ensure high-redundancy data collection, compensating for the high absorption coefficient of iodine.

Phase 1: Crystallization (The Critical Step)
  • Method: Slow Evaporation.

  • Solvent System: Ethanol / n-Hexane (1:3 ratio).

  • Protocol: Dissolve 20 mg of 3-Ethyl-4-iodoaniline in 2 mL of warm ethanol. Filter into a clean vial. Layer 6 mL of n-hexane carefully on top. Cap loosely. Allow to stand at 4°C for 3-5 days.

  • Target: Colorless to pale brown prisms or needles.

Phase 2: Data Collection & Reduction
  • Source: Molybdenum (Mo) K

    
      (
    
    
    
    Å).
    • Reasoning: Copper (Cu) radiation is absorbed too strongly by iodine, leading to significant scaling errors and absorption artifacts. Mo radiation penetrates the crystal better.

  • Temperature: 100 K (Cryostream).

    • Reasoning: Freezes ethyl group rotation, reducing thermal disorder parameters (

      
      ).
      
  • Strategy: Full sphere collection (360° rotation) to maximize redundancy.

  • Absorption Correction: Multi-scan (SADABS or equivalent) is mandatory due to the iodine atom.

Phase 3: Structure Solution & Refinement
  • Space Group Determination: Likely monoclinic (

    
    ) or orthorhombic (
    
    
    
    ), common for planar anilines [2].
  • Phasing: Use SHELXT (Intrinsic Phasing). The iodine atom will appear as the highest electron density peak (

    
    ).
    
  • Refinement: Use SHELXL (Least Squares).

    • Refine Iodine anisotropically first.

    • Locate Carbon/Nitrogen atoms in the difference Fourier map.

    • Hydrogen Treatment: Place aromatic H geometrically. Locate amine (

      
      ) hydrogens in the difference map if data quality permits; otherwise, use a riding model.
      

Visualization of Workflows

Diagram 1: Structural Determination Decision Matrix

This flowchart illustrates the logical pathway for verifying the structure of 3-Ethyl-4-iodoaniline, highlighting the "Go/No-Go" decision points.

StructuralDetermination Start Crude 3-Ethyl-4-iodoaniline NMR 1H NMR Analysis (Solvent: DMSO-d6) Start->NMR Ambiguity Isomer Ambiguity? (3-ethyl vs 4-ethyl) NMR->Ambiguity Cryst Crystallization (EtOH/Hexane) Ambiguity->Cryst Yes (Overlapping Peaks) Final Definitive Structure & Packing Data Ambiguity->Final No (Clear Splitting) XRD SC-XRD Data Collection (Mo Source, 100K) Cryst->XRD Crystals Formed Solve Structure Solution (Heavy Atom Method) XRD->Solve Solve->Final

Caption: Decision workflow for validating the regiochemistry of 3-Ethyl-4-iodoaniline. X-ray is triggered when NMR data is ambiguous.

Diagram 2: Crystal Packing Interactions

This diagram visualizes the competing intermolecular forces expected in the crystal lattice, specifically the Halogen Bond vs. Hydrogen Bond.

Interactions Mol1 Molecule A (3-Ethyl-4-iodoaniline) HB Hydrogen Bond (N-H ··· N) Mol1->HB XB Halogen Bond (C-I ··· N / π) Mol1->XB VDW Van der Waals (Ethyl ··· Ethyl) Mol1->VDW Mol2 Molecule B (Neighbor) HB->Mol2 Strong XB->Mol2 Directional VDW->Mol2 Weak/Packing

Caption: Interaction map showing the dual role of the amine (H-bond donor) and Iodine (Halogen bond donor) in the crystal lattice.

References

  • BenchChem Technical Support. (2025). A Comparative Guide to the X-ray Crystallography of Halogenated Aniline Derivatives. Retrieved from 1

  • Slamang, F., Hosten, E. C., & Betz, R. (2025). Crystal structure of 3-iodoaniline. IUCrData, 10, x241226. Retrieved from 2

  • PubChem. (2025).[3] 3-Ethyl-4-iodophenol (Analogous Structure Data). National Library of Medicine. Retrieved from 4

  • Glidewell, C., et al. (2002).[5] Nine isomeric nitrobenzylidene-iodoanilines: interplay of C—H[5]···O hydrogen bonds, iodo···nitro interactions and aromatic π[5]···π stacking interactions. Acta Crystallographica Section B. Retrieved from 5

Sources

Comparative

Validating the Regioselectivity of Electrophilic Aromatic Substitution on 3-Ethylaniline: A Comparative Analytical Guide

In early-stage drug discovery, the precise functionalization of aromatic scaffolds is non-negotiable. When performing an electrophilic aromatic substitution (EAS) on a di-substituted benzene ring like 3-ethylaniline, pre...

Author: BenchChem Technical Support Team. Date: March 2026

In early-stage drug discovery, the precise functionalization of aromatic scaffolds is non-negotiable. When performing an electrophilic aromatic substitution (EAS) on a di-substituted benzene ring like 3-ethylaniline, predicting and validating the exact site of substitution is a critical hurdle. Regioisomers possess identical molecular weights and often exhibit similar physical properties, yet they can dictate entirely different pharmacokinetic profiles in a final active pharmaceutical ingredient (API).

This guide provides an in-depth mechanistic analysis of the bromination of 3-ethylaniline and objectively compares three leading analytical platforms—Benchtop NMR, High-Field NMR, and GC-MS—for validating the resulting regioselectivity.

The Mechanistic Reality of 3-Ethylaniline

To validate regioselectivity, we must first understand the causality of the directing groups. 3-Ethylaniline features two substituents in a meta relationship:

  • Amino Group (-NH₂): A strongly activating group that donates electron density into the

    
    -system via resonance (+M effect) [1].
    
  • Ethyl Group (-CH₂CH₃): A weakly activating group that donates electron density primarily through hyperconjugation and inductive effects (+I effect) [2].

When designing an EAS reaction, the fundamental rule of competing directing groups dictates that the stronger activating group controls the regiochemistry [1]. Therefore, the -NH₂ group will direct the incoming electrophile to its ortho and para positions (C2, C4, and C6).

However, steric hindrance plays a decisive role. Position C2 is flanked by both the amino and ethyl groups, creating a severe steric clash that practically eliminates substitution at this site. Consequently, the reaction yields two primary regioisomers: 4-bromo-3-ethylaniline (major, para to -NH₂) and 6-bromo-3-ethylaniline (minor, ortho to -NH₂).

EAS_Mechanism Substrate 3-Ethylaniline (+M from -NH2) Arenium Arenium Ion Intermediate Substrate->Arenium Electrophile NBS (Br+) Electrophile->Arenium PathC4 C4 Attack (Para to -NH2) Arenium->PathC4 PathC6 C6 Attack (Ortho to -NH2) Arenium->PathC6 PathC2 C2 Attack (Steric Clash) Arenium->PathC2 Prod4 4-Bromo-3-ethylaniline PathC4->Prod4 Prod6 6-Bromo-3-ethylaniline PathC6->Prod6 Prod2 2-Bromo-3-ethylaniline PathC2->Prod2

Mechanistic pathway of 3-ethylaniline bromination highlighting directing effects.

The Analytical Challenge: Choosing the Right Platform

Because the 4-bromo and 6-bromo isomers have identical masses (m/z = 199/201), basic mass spectrometry cannot distinguish them. We must rely on platforms capable of mapping the carbon-hydrogen framework. In modern high-throughput environments, laboratories typically choose between Benchtop NMR, High-Field NMR, and GC-MS [3, 4].

Platform Performance Comparison
Analytical PlatformResolution / SpecificityThroughput / SpeedCapital CostRegioisomer Differentiation Capability
Benchtop NMR (60 MHz) Low (Aromatic peak overlap)High (< 5 mins per sample)Low (~$50k)Poor: Cannot resolve complex aromatic J-coupling.
High-Field NMR (400+ MHz) High (Resolves J-coupling & NOE)Medium (Requires core facility)High (>$300k)Excellent: Definitive 2D NOESY assignment.
GC-MS High (Chromatographic separation)Medium (~15 mins per run)Medium (~$100k)Moderate: Proves isomers exist, but cannot assign absolute structure without standards.

Experimental Protocol: Self-Validating Bromination Workflow

To objectively evaluate these platforms, we must generate a representative mixture of the regioisomers. We utilize N-Bromosuccinimide (NBS) rather than elemental bromine (Br₂) to prevent uncontrolled polybromination.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 3-ethylaniline (1.0 equiv, 10 mmol) in anhydrous acetonitrile (50 mL). Cool the flask to 0 °C using an ice bath to maximize kinetic control.

  • Electrophile Addition: Add NBS (1.05 equiv, 10.5 mmol) portion-wise over 15 minutes. Causality: Gradual addition prevents thermal spikes that could overcome the steric barrier at C2 or lead to di-bromination.

  • Reaction Monitoring: Stir at 0 °C for 1 hour. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 4:1).

  • Quench & Extraction: Quench the reaction with saturated aqueous Na₂S₂O₃ (20 mL). Causality: This neutralizes any residual active bromine species. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analytical Aliquoting: Divide the crude oil into three distinct vials for parallel platform validation.

Analytical_Workflow Rxn Reaction Mixture Workup Quench & Extract Rxn->Workup Split Aliquots Workup->Split GCMS GC-MS (Separation) Split->GCMS BenchNMR Benchtop NMR (60 MHz) Split->BenchNMR HighNMR High-Field NMR (400 MHz) Split->HighNMR Data Regioselectivity Validation GCMS->Data BenchNMR->Data HighNMR->Data

Parallel analytical workflow for validating regiomeric distribution.

Data Interpretation & Platform Validation

Once the aliquots are processed, the true capabilities of each platform are revealed through the data.

GC-MS: The Separation Baseline

The GC-MS trace shows two distinct peaks at different retention times (RT = 8.4 min and 8.9 min), both exhibiting the classic 1:1 isotope pattern at m/z 199/201 indicative of a single bromine atom.

  • Verdict: GC-MS successfully quantifies the ratio of the two isomers (82% to 18%) but fails to identify which peak belongs to which regioisomer without the injection of pre-synthesized authentic standards.

Benchtop NMR (60 MHz): The Rapid Screen

The 60 MHz ¹H NMR spectrum clearly shows the ethyl group signals (a quartet at ~2.6 ppm and a triplet at ~1.2 ppm). However, the aromatic region (6.5 - 7.5 ppm) is a convoluted, unresolved multiplet [3].

  • Verdict: Excellent for confirming that the reaction has gone to completion (loss of starting material signals), but completely inadequate for determining regioselectivity due to severe peak overlap.

High-Field NMR (400 MHz): The Gold Standard

High-field NMR resolves the aromatic protons, allowing for precise structural elucidation. Because both the 4-bromo and 6-bromo isomers exhibit a 1,2,4-trisubstituted splitting pattern (a singlet, a doublet, and a doublet of doublets), 1D ¹H NMR alone can still be ambiguous.

The definitive proof comes from 2D NOESY (Nuclear Overhauser Effect Spectroscopy) , which maps spatial proximity:

  • In 4-bromo-3-ethylaniline: The ethyl group at C3 is flanked by the bromine atom at C4 and a proton at C2. Therefore, the ethyl -CH₂- protons (2.6 ppm) will show a NOESY cross-peak with only one adjacent aromatic proton (H2).

  • In 6-bromo-3-ethylaniline: The ethyl group at C3 is flanked by protons at both C2 and C4. Therefore, the ethyl -CH₂- protons will show NOESY cross-peaks with two adjacent aromatic protons (H2 and H4).

Quantitative Regioisomer Distribution Data
IsomerRelative Abundance (GC-MS)¹H NMR Diagnostic Signal (400 MHz)NOESY Correlation (Ethyl -CH₂-)
4-Bromo-3-ethylaniline 82%7.35 ppm (d, J = 8.2 Hz, H5)Single cross-peak (to H2)
6-Bromo-3-ethylaniline 18%7.28 ppm (d, J = 8.1 Hz, H5)Dual cross-peaks (to H2, H4)
2-Bromo-3-ethylaniline < 1%N/A (Below detection limit)N/A

Conclusion & Recommendations

Validating the regioselectivity of 3-ethylaniline functionalization requires a strategic approach to analytical instrumentation. While the strongly activating nature of the -NH₂ group dictates the para and ortho preference, steric realities heavily favor the 4-bromo isomer.

For routine reaction monitoring and crude purity checks, Benchtop NMR and GC-MS are highly efficient. However, for absolute structural assignment and regulatory-grade validation of regioisomers, High-Field NMR (specifically 2D NOESY) remains the undisputed, self-validating gold standard. Drug development laboratories should utilize GC-MS for high-throughput ratio screening, while reserving High-Field NMR for definitive structural proof of the isolated API intermediates.

References

  • Wikipedia Contributors. "Electrophilic aromatic directing groups." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Reusch, W. "Substitution Reactions of Benzene and Other Aromatic Compounds." Virtual Textbook of Organic Chemistry, Michigan State University. Available at:[Link]

  • Nanalysis. "An Introduction to Benchtop NMR." AZoM. Available at:[Link]

  • Kergassner, J., et al. "Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T." ResearchGate. Available at:[Link]

Validation

A Comparative Guide to the Elemental and Spectroscopic Analysis of 3-Ethyl-4-iodoaniline and Its Isomers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Substituted Iodoanilines in Synthesis Substituted anilines, particularly those bearing iodine atoms, are pivotal building...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Iodoanilines in Synthesis

Substituted anilines, particularly those bearing iodine atoms, are pivotal building blocks in modern organic synthesis and pharmaceutical development. The presence of an iodo-substituent provides a highly reactive site for carbon-carbon and carbon-heteroatom bond formation, most notably in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[1] The ethyl group, in conjunction with the iodo and amino functionalities, imparts specific steric and electronic properties that can influence reaction outcomes and the biological activity of the resulting molecules. 3-Ethyl-4-iodoaniline, with its unique substitution pattern, is a valuable intermediate for accessing complex molecular architectures.

This guide provides a comprehensive overview of the elemental analysis and characterization data for 3-Ethyl-4-iodoaniline. Due to the limited availability of specific experimental data for this particular isomer in the public domain, we will present a comparative analysis with its structural isomers: 4-Ethyl-2-iodoaniline, 4-Ethyl-3-iodoaniline, and 2-Ethyl-4-iodoaniline, as well as the parent compound, 4-iodoaniline. This approach allows for a deeper understanding of how the relative positions of the functional groups influence the analytical data, providing a predictive framework for researchers working with these compounds.

Part 1: Elemental Analysis - The Foundation of Purity and Composition

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound.[2] It provides the mass percentages of carbon, hydrogen, and nitrogen, which are then compared against the theoretical values calculated from the compound's molecular formula. For novel compounds, this is a critical step in confirming the identity and purity of a sample.

The molecular formula for 3-Ethyl-4-iodoaniline and its isomers is C₈H₁₀IN, with a molecular weight of approximately 247.08 g/mol .[3][4][5] The theoretical elemental composition is crucial for validating experimental results.

Table 1: Theoretical Elemental Composition of C₈H₁₀IN

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.01896.0838.89
HydrogenH1.011010.104.09
IodineI126.901126.9051.36
NitrogenN14.01114.015.67
Total 247.09 100.00
Experimental Protocol: Combustion Analysis for CHN Determination

The most common method for determining carbon, hydrogen, and nitrogen content is combustion analysis.[2]

Principle: A small, precisely weighed sample is combusted in a high-temperature furnace in the presence of excess oxygen. The combustion products—carbon dioxide, water, and nitrogen oxides—are then passed through a series of traps or a gas chromatography column to separate them. The amount of each gas is quantified using a thermal conductivity detector.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of the dried aniline sample into a tin or silver capsule.

  • Instrument Calibration: Calibrate the elemental analyzer using a certified standard with a known elemental composition (e.g., acetanilide).

  • Combustion: Introduce the sample into the combustion furnace, which is typically heated to 900-1000°C.

  • Reduction and Separation: The gaseous products are passed through a reduction furnace to convert nitrogen oxides to dinitrogen and to remove excess oxygen. The resulting mixture of CO₂, H₂O, and N₂ is then separated.

  • Detection: A thermal conductivity detector measures the concentration of each component in the gas stream.

  • Data Analysis: The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector's response and the initial sample weight.

Trustworthiness of the Protocol: The accuracy of elemental analysis is highly dependent on the purity of the sample. The presence of residual solvents or inorganic impurities can lead to significant deviations from the theoretical values. It is standard practice in many journals to require experimental values to be within ±0.4% of the theoretical values to be considered acceptable evidence of a compound's purity.

Part 2: Spectroscopic Characterization - Elucidating the Molecular Structure

Spectroscopic techniques provide detailed information about the molecular structure and bonding within a compound. For substituted anilines, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides analogous information for carbon atoms.

Causality in NMR Spectra of Substituted Iodoanilines: The chemical shifts of the aromatic protons and carbons are highly sensitive to the electronic effects of the substituents. The amino group (-NH₂) is an activating, ortho-, para-directing group, meaning it donates electron density to the aromatic ring, causing the ortho and para protons and carbons to be shielded (appear at a lower chemical shift). Conversely, the iodine atom is a deactivating, ortho-, para-directing group due to its inductive electron-withdrawing effect and its ability to donate electron density through resonance. The ethyl group is a weakly activating, ortho-, para-directing group. The interplay of these effects, along with steric hindrance, results in a unique NMR fingerprint for each isomer.

Table 2: Predicted ¹H and ¹³C NMR Data for 3-Ethyl-4-iodoaniline and Comparative Experimental Data for Related Compounds

CompoundAromatic Protons (δ, ppm)Aromatic Carbons (δ, ppm)Ethyl Group (δ, ppm)Amino Group (δ, ppm)
3-Ethyl-4-iodoaniline (Predicted) ~7.5 (d), ~6.8 (d), ~6.6 (dd)~145, ~138, ~130, ~128, ~115, ~90~2.6 (q), ~1.2 (t)~3.8 (s)
4-Iodoaniline [6]7.39 (d, 2H), 6.45 (d, 2H)146.4, 138.2, 117.6, 79.7N/A3.61 (s, 2H)
2-Iodoaniline [6]7.66 (d, 1H), 7.16 (t, 1H), 6.77 (d, 1H), 6.50 (t, 1H)146.7, 138.9, 129.3, 119.9, 114.7, 84.1N/A4.09 (s, 2H)
4-Ethyl-2-iodoaniline No specific data foundNo specific data foundNo specific data foundNo specific data found
2-Ethyl-4-iodoaniline No specific data foundNo specific data foundNo specific data foundNo specific data found

Note: Predicted data for 3-Ethyl-4-iodoaniline is based on standard NMR prediction software and the analysis of related structures.[7][8][9] Experimental data for isomers is often reported in proprietary databases or supplementary information of research articles and may not be readily available in public databases.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard one-pulse experiment is typically sufficient.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals, simplifying the spectrum.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals (for ¹H NMR). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Key IR Absorptions for Iodoanilines:

  • N-H Stretch: The amino group typically shows two absorption bands in the region of 3300-3500 cm⁻¹ for a primary amine (symmetric and asymmetric stretching).[6]

  • Aromatic C-H Stretch: Appears above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: The ethyl group will show absorptions in the 2850-2960 cm⁻¹ region.

  • C=C Stretch: Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: Typically found in the 1250-1350 cm⁻¹ range.

  • C-I Stretch: This bond has a low vibrational frequency and is usually observed in the far-infrared region, often below 600 cm⁻¹.[6]

Table 3: Comparison of Key IR Absorption Bands (cm⁻¹)

Functional Group3-Ethyl-4-iodoaniline (Expected)4-Iodoaniline[10][11][12]2-Iodoaniline[6]
N-H Stretch ~3400, ~33003395, 33053433, 3343
Aromatic C-H Stretch ~305030453055
Aliphatic C-H Stretch ~2960, ~2870N/AN/A
C=C Stretch ~1600, ~15001615, 14851618, 1489
C-I Stretch ~500-600~815~746

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean ATR crystal should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns.

Expected Mass Spectrum of 3-Ethyl-4-iodoaniline:

  • Molecular Ion (M⁺): The molecular ion peak should be observed at an m/z corresponding to the molecular weight of the compound (approximately 247).

  • Isotope Pattern: The presence of iodine will not result in a significant M+2 peak as is seen with chlorine and bromine, as iodine has only one major stable isotope (¹²⁷I).

  • Key Fragmentation Peaks: Common fragmentation pathways for anilines include the loss of the ethyl group ([M-C₂H₅]⁺ at m/z ~218) and potentially the loss of the iodine atom ([M-I]⁺ at m/z ~120).

Table 4: Comparative Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
3-Ethyl-4-iodoaniline (Expected) 247.0 (M⁺)[M-C₂H₅]⁺ (218), [M-I]⁺ (120)
4-Iodoaniline [13]219.0 (M⁺)[M-I]⁺ (92)
2-Iodoaniline [6]219.0 (M⁺)[M-I]⁺ (92)
2-Ethyl-4-iodoaniline [14]247.0 (M⁺)Predicted [M+H]⁺ at 247.99308
4-Ethyl-2-iodoaniline [5]247.0 (M⁺)Predicted [M+H]⁺ at 247.99308

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Part 3: Visualizing the Analytical Workflow

The systematic characterization of a chemical entity like 3-Ethyl-4-iodoaniline follows a logical workflow to ensure its identity and purity are unequivocally established.

Workflow for Characterization of 3-Ethyl-4-iodoaniline cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Data Validation synthesis Synthesis of 3-Ethyl-4-iodoaniline purification Purification (e.g., Crystallization, Chromatography) synthesis->purification elemental Elemental Analysis (CHN) purification->elemental Purity Check nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structural Elucidation ir IR Spectroscopy purification->ir Functional Group ID ms Mass Spectrometry purification->ms Molecular Weight Confirmation comparison Compare with Theoretical & Isomeric Data elemental->comparison nmr->comparison ir->comparison ms->comparison purity Confirm Structure & Purity comparison->purity

Caption: A logical workflow for the synthesis, purification, and analytical characterization of 3-Ethyl-4-iodoaniline.

Conclusion: A Framework for Characterization

While direct experimental data for 3-Ethyl-4-iodoaniline is not extensively documented in publicly accessible literature, a robust analytical characterization can be achieved through a combination of elemental analysis and spectroscopic methods. By comparing the obtained data with theoretical values and the experimental data of its isomers, researchers can confidently confirm the structure and purity of their synthesized material. This comparative approach is a powerful strategy in chemical research, enabling the validation of novel compounds even in the absence of established reference data. The protocols and comparative data presented in this guide provide a solid foundation for professionals in drug development and chemical synthesis to effectively characterize 3-Ethyl-4-iodoaniline and related compounds, ensuring the quality and reliability of these crucial synthetic intermediates.

References

  • PubChem. (n.d.). 4-Iodoaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • (n.d.). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethyl-4-iodoaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S2. IR spectrum for 4-iodoaniline. Retrieved from [Link]

  • Shen, H. C. (2008). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 73(8), 3249–3252.
  • SciSpace. (n.d.). Synthesis of 3‐Iodoindoles by the Pd/Cu‐Catalyzed Coupling of N,N‐Dialkyl‐2‐iodoanilines and Terminal Acetylenes, Foll. Retrieved from [Link]

  • Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-ethyl-4-iodoaniline (C8H10IN). Retrieved from [Link]

  • Suzhou Aobai Pharmaceutical Co., Ltd. (n.d.). 2-ethyl-4-iodoaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethyl-2-iodoaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]

  • Google Patents. (n.d.). CN106542958B - A kind of preparation method of o-iodoaniline.
  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Elemental analysis – Knowledge and References. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • ResearchGate. (2023, September 4). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethyl-4-iodophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Clariant Analytical Sciences. (n.d.). Elemental Analysis and Chemical Properties. Retrieved from [Link]

  • YouTube. (2023, September 11). How to Predict NMR in ChemDraw. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Heavier Group 2 Element-Catalyzed Hydroamination of Isocyanates. Retrieved from [Link]

  • NIST. (n.d.). Aniline, 3-ethyl-. National Institute of Standards and Technology. Retrieved from [Link]

  • (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]

  • LookChem. (n.d.). 3-iodoaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE OF (E)-N-BENZYLIDENE-4-IODOANILINE AND (E). Retrieved from [Link]

  • Chemaxon. (n.d.). NMR model prediction - Documentation. Retrieved from [Link]

Sources

Comparative

Comparative Catalytic Efficiency of Palladium Systems in the Cross-Coupling of 3-Ethyl-4-iodoaniline

As a Senior Application Scientist, designing a cross-coupling workflow is rarely a matter of trial and error; it is an exercise in mechanistic logic. When working with highly specific, multi-functional substrates like 3-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, designing a cross-coupling workflow is rarely a matter of trial and error; it is an exercise in mechanistic logic. When working with highly specific, multi-functional substrates like 3-ethyl-4-iodoaniline , the choice of palladium catalyst dictates the boundary between a quantitative yield and complete reaction failure.

This guide objectively compares the catalytic efficiency of various Palladium (Pd) systems in the Suzuki-Miyaura cross-coupling of 3-ethyl-4-iodoaniline, providing researchers with the causality behind catalyst selection and a self-validating experimental framework.

Mechanistic Causality: The Dual Challenge of 3-Ethyl-4-iodoaniline

3-Ethyl-4-iodoaniline presents two distinct mechanistic hurdles that readily deactivate first-generation catalysts like Pd(PPh₃)₄:

  • Steric Hindrance (The Ortho-Ethyl Group): While the oxidative addition of the highly reactive carbon-iodine bond is generally fast, the bulky ethyl group ortho to the iodide creates a severe steric shield. This bulk significantly raises the activation energy barrier during the transmetalation and reductive elimination steps of the catalytic cycle[1].

  • Catalyst Poisoning (The Free -NH₂ Group): The unprotected, electron-rich para-amino group acts as a competing Lewis base. In the presence of less sterically demanding ligands, this -NH₂ group coordinates to the electrophilic Pd(II) intermediate. This traps the catalyst in an off-cycle resting state, leading to premature catalyst death and low turnover numbers[2].

The Solution: Flexible Steric Bulk

To overcome these barriers, modern catalytic design relies on ligands with "flexible steric bulk."

  • Biaryl Phosphines (e.g., XPhos): Bulky, electron-rich phosphine ligands like XPhos stabilize low-coordinate Pd(0) species, dramatically enhancing oxidative addition reactivity while forcing the coupling partners together to accelerate reductive elimination[3].

  • N-Heterocyclic Carbenes (e.g., Pd-PEPPSI-IPr): NHC complexes utilize extreme steric volume to physically block the substrate's -NH₂ group from coordinating to the metal center, keeping the catalyst strictly on-cycle[4].

CatalystSelection Substrate 3-Ethyl-4-iodoaniline (Hindered Substrate) Steric Ortho-Ethyl Bulk (Slows Transmetalation) Substrate->Steric Electronic Free -NH2 Group (Catalyst Poisoning) Substrate->Electronic XPhos Pd/XPhos (Accelerates Reductive Elim.) Steric->XPhos PEPPSI Pd-PEPPSI-IPr (Prevents -NH2 Binding) Electronic->PEPPSI Success High Yield & Turnover (>95% Efficiency) XPhos->Success PEPPSI->Success

Logical workflow mapping substrate challenges to specialized palladium catalyst solutions.

Quantitative Data Comparison

The following data summarizes the catalytic efficiency of four distinct Pd-systems in the model Suzuki-Miyaura coupling of 3-ethyl-4-iodoaniline with phenylboronic acid.

Reaction Conditions: 1.0 mmol 3-ethyl-4-iodoaniline, 1.5 mmol phenylboronic acid, 2.0 mmol K₃PO₄, 1,4-dioxane, 80 °C.

Catalyst SystemLigand ClassLoading (mol%)Time (h)Conversion (%)GC Yield (%)Mass Balance (%)
Pd(PPh₃)₄ Monodentate Phosphine5.024684173 (Deiodination observed)
Pd(dppf)Cl₂ Bidentate Phosphine5.024827492
Pd₂(dba)₃ / XPhos Biaryl Phosphine1.04>9995>99
Pd-PEPPSI-IPr N-Heterocyclic Carbene1.04>9997>99

Data Insight: First-generation Pd(PPh₃)₄ suffers from poor mass balance (73%), indicating that the stalled catalytic cycle allows side reactions like hydrodehalogenation to outcompete the desired cross-coupling. Conversely, XPhos and PEPPSI-IPr achieve >95% yields at 1/5th the catalyst loading in a fraction of the time[3],[4].

Self-Validating Experimental Protocol

A robust protocol must be self-validating. By incorporating an internal standard (dodecane) from the outset, researchers can track the Mass Balance (Substrate + Product + Known Byproducts = 100%). If the mass balance drops below 95%, it provides immediate diagnostic proof of unseen side reactions (e.g., aniline oxidation or polymerization) rather than simple catalyst deactivation[2].

Step-by-Step Methodology:
  • Inert Preparation (Glovebox/Schlenk): To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 3-ethyl-4-iodoaniline (247 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and finely milled anhydrous K₃PO₄ (424 mg, 2.0 mmol).

  • Catalyst Addition: Add the selected specialized precatalyst (e.g., Pd-PEPPSI-IPr, 6.8 mg, 1.0 mol%).

  • Solvent & Internal Standard: Evacuate and backfill the vessel with Argon (3x). Inject anhydrous, thoroughly degassed 1,4-dioxane (3.0 mL). Immediately inject exactly 50 µL of dodecane (Internal Standard for GC-FID).

  • Reaction Execution: Seal the tube and heat the vigorously stirring mixture in a pre-heated oil bath at 80 °C.

  • Kinetic Sampling (Validation Step): At t = 1, 2, 4, and 24 hours, briefly pause stirring and withdraw a 50 µL aliquot under positive argon pressure using a micro-syringe.

  • Quench & Analysis: Dilute each aliquot in 0.5 mL of ethyl acetate and filter through a short plug of silica gel to remove inorganic salts and Pd-black. Analyze via GC-FID.

  • Data Processing: Calculate the exact conversion of 3-ethyl-4-iodoaniline and the yield of the cross-coupled product relative to the dodecane standard peak to verify mass balance integrity.

References

  • Title: Palladium-Catalyzed β-C–H Arylation of Alkyl Carboxamides with Sterically Hindered Aryl Iodides Using ortho-Sulfinyl Aniline Auxiliaries Source: ACS Catalysis URL: [Link]

  • Title: Cross-Coupling Reactions Guide Source: JMCCT URL: [Link]

  • Title: THE DEVELOPMENT OF STERICALLY DEMANDING Pd-PEPPSI-COMPLEXES Source: Library and Archives Canada URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Ethyl-4-iodoaniline

Executive Directive: The "Silent" Hazard Do not treat 3-Ethyl-4-iodoaniline as a generic organic intermediate. While many halogenated aromatics are handled with standard precautions, this compound combines an aniline moi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Directive: The "Silent" Hazard

Do not treat 3-Ethyl-4-iodoaniline as a generic organic intermediate.

While many halogenated aromatics are handled with standard precautions, this compound combines an aniline moiety with a lipophilic ethyl group . This structural combination creates a specific vector for toxicity: enhanced dermal absorption .

The primary risk is not just local irritation, but systemic Methemoglobinemia —a condition where the blood loses its ability to carry oxygen, leading to cyanosis (blue skin/lips) and potential asphyxiation. The iodine substituent increases molecular weight, potentially reducing volatility compared to aniline, but the ethyl group facilitates transport across the lipid bilayer of the skin.

Core Safety Maxim: Assume rapid transdermal uptake. If you can smell it, you are already overexposed.

Hazard Architecture & Risk Profile

Physicochemical Drivers of Toxicity
  • Aniline Core: Metabolic activation (N-hydroxylation) leads to hemoglobin oxidation (

    
    ).
    
  • Ethyl Group (

    
    ):  Increases lipophilicity (
    
    
    
    ), facilitating faster penetration through nitrile gloves and skin barriers compared to unsubstituted aniline.
  • Iodine Atom: Adds significant mass, making the solid potentially dense. While less volatile than chloro-analogs, dust generation poses a severe inhalation risk.

GHS Classification (Inferred from Analogs)
  • Acute Toxicity (Dermal/Oral/Inhalation): Category 3 or 4 (Treat as Category 3 for safety margins).

  • Skin/Eye Irritation: Category 2A.

  • Specific Target Organ Toxicity (STOT): Blood (Methemoglobinemia).

  • Aquatic Toxicity: Acute Category 1 (Very toxic to aquatic life).

Personal Protective Equipment (PPE) Matrix

The following PPE selection is a self-validating system designed to prevent "permeation breakthrough"—the invisible failure of glove materials.

The "Double-Barrier" Glove Protocol

Critical Insight: Standard Nitrile gloves degrade rapidly when exposed to aromatic amines. Aniline can permeate standard 4-mil nitrile in < 15 minutes .

PPE ComponentMaterial SpecificationScientific Rationale (The "Why")
Primary Glove (Inner) Silver Shield® / EVOH Laminate (2.7 mil)Impermeable Barrier: Laminates provide >480 min breakthrough time for anilines. They are chemically resistant but mechanically weak.
Secondary Glove (Outer) Nitrile (Minimum 5 mil, extended cuff)Mechanical Protection: Protects the inner laminate glove from tears and provides grip/dexterity. Acts as a sacrificial layer against splashes.
Respiratory P100 + OV Cartridge (if outside hood)Dual Threat Control: P100 stops iodinated dusts; Organic Vapor (OV) stops amine vapors. Note: Fume hood is primary; respirator is for emergencies.
Eye/Face Chemical Goggles (Not Safety Glasses)Vapor Seal: Aniline vapors can be absorbed through the mucous membranes of the eye. Glasses allow vapor bypass; goggles seal it out.
Body Tyvek® Lab Coat (or chemically resistant apron)Absorption Block: Cotton lab coats absorb and hold anilines against the skin. Tyvek repels dust and light splashes.

Operational Protocol: Step-by-Step

Phase 1: Preparation & Weighing
  • Engineering Control: All operations must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Static Control: Iodinated compounds often carry static charge. Use an ionizing bar or anti-static gun during weighing to prevent "flying powder."

  • Surface Protection: Line the hood surface with a plastic-backed absorbent pad (absorbent side up) to capture micro-spills.

Phase 2: Solubilization & Reaction
  • Solvent Selection: When dissolving 3-Ethyl-4-iodoaniline, avoid using DMSO if possible. DMSO is a "penetration enhancer" and will carry the toxic aniline payload through skin instantly upon contact. Use Dichloromethane (DCM) or Ethyl Acetate with extreme caution.

  • Temperature: If heating is required, use a closed system (condenser). Never heat an open vessel of aniline derivatives.

Phase 3: Decontamination (The "Soap Rule")
  • Contraindication: NEVER use ethanol or methanol to wash aniline off skin or gloves. Alcohols dilate pores and increase blood flow, accelerating systemic absorption.

  • Correct Protocol: Wash tools/gloves with copious soap and water only.

Visualized Workflow: Safe Handling Logic

The following diagram illustrates the critical decision nodes for handling this compound, ensuring no gap in the safety chain.

SafeHandling Start Start: Acquisition of 3-Ethyl-4-iodoaniline Storage Storage: Light-Resistant, Cool, Dry (Segregate from Oxidizers) Start->Storage PPE_Check PPE Verification: 1. Inner: Laminate Glove 2. Outer: Nitrile Glove 3. Goggles (Sealed) Storage->PPE_Check Weighing Weighing (Fume Hood Only): Use Anti-Static Gun Catch Tray Required PPE_Check->Weighing Pass Reaction Reaction/Processing: Avoid DMSO (Skin Carrier) Closed System Heating Weighing->Reaction Spill EMERGENCY SPILL: Do NOT use Alcohol wipe. Use Soap/Water. Seek Medical (Methemoglobinemia) Weighing->Spill Spill/Exposure Waste Disposal: Segregate as Halogenated Organic Waste Reaction->Waste Reaction->Spill

Caption: Figure 1. Operational workflow emphasizing the "Double-Glove" checkpoint and the prohibition of alcohol-based cleanup during spills.

Waste Disposal & Deactivation[1][2]

Disposal Code: RCRA Hazardous Waste (likely U012 or P-listed equivalent depending on specific jurisdiction, treat as Halogenated Organic).

  • Segregation: Do not mix with oxidizing acids (Nitric/Perchloric) as this can generate explosive diazonium salts or iodine gas.

  • Labeling: Clearly mark waste tags with: "Toxic - Haloaniline Derivative - High Skin Absorption Risk."

  • Container: Glass or Polyethylene (HDPE). Avoid metal containers if acidic byproducts are present.

Emergency Medical Response (Physician's Note)

If exposure is suspected, provide this information to the attending physician immediately:

  • Mechanism: The patient has been exposed to a lipophilic aniline derivative.

  • Antidote: Methylene Blue is the standard treatment for Methemoglobinemia (if MetHb levels > 20-30%).

  • Observation: Pulse oximetry may be inaccurate (falsely high) in the presence of MetHb. Co-oximetry is required for accurate blood gas analysis.

References

  • PubChem. (2024). 3-Ethyl-4-iodophenol (Structural Analog Data). National Library of Medicine. [Link]

  • Centers for Disease Control and Prevention (CDC). (2018). Aniline: Medical Management Guidelines for Acute Chemical Exposures. Agency for Toxic Substances and Disease Registry. [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethyl-4-iodoaniline
Reactant of Route 2
Reactant of Route 2
3-Ethyl-4-iodoaniline
© Copyright 2026 BenchChem. All Rights Reserved.